molecular formula C8H18ClNO2 B613125 H-D-Abu-Otbu HCl CAS No. 313994-32-0

H-D-Abu-Otbu HCl

Cat. No.: B613125
CAS No.: 313994-32-0
M. Wt: 195.69
InChI Key: OEPKETQBSXWOBJ-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-D-Abu-Otbu HCl, also known as this compound, is a useful research compound. Its molecular formula is C8H18ClNO2 and its molecular weight is 195.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2R)-2-aminobutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-5-6(9)7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPKETQBSXWOBJ-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959750-74-4, 313994-32-0
Record name tert-butyl (2R)-2-aminobutanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl (2R)-2-aminobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

H-D-Abu-Otbu HCl: A Technical Guide for its Application in Peptide-Based Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Decoding H-D-Abu-Otbu HCl

In the landscape of modern drug discovery, particularly in the development of peptide-based therapeutics, the use of non-proteinogenic amino acids is a cornerstone of innovation. This compound, chemically known as D-2-aminobutyric acid tert-butyl ester hydrochloride, is a specialized building block designed for this purpose.[1][2] Its structure is meticulously crafted for seamless integration into synthetic peptide chains, offering unique advantages that address the inherent limitations of natural peptides.

This molecule is a protected form of D-2-aminobutyric acid, an enantiomer of the naturally occurring L-form.[3] The "D" configuration is pivotal; it confers resistance to enzymatic degradation by proteases, which are highly specific for L-amino acids.[4] This enhanced stability significantly prolongs the in-vivo half-life of peptide drug candidates, a critical factor for therapeutic efficacy. The carboxylic acid functional group is masked by a tert-butyl (Otbu) ester, a protecting group that prevents unwanted side reactions during the stepwise assembly of the peptide.[5] This Otbu group is strategically chosen for its stability in basic conditions and its lability in the presence of strong acids, making it perfectly suited for the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[6] Finally, the hydrochloride (HCl) salt form enhances the compound's stability, crystallinity, and handling characteristics, ensuring its reliability as a high-purity reagent in demanding synthetic protocols.[6][7]

This guide provides an in-depth exploration of this compound, from its fundamental properties to its practical application in the synthesis of advanced peptide therapeutics.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

PropertyValue
Chemical Name D-2-aminobutyric acid tert-butyl ester hydrochloride[1]
Synonyms H-D-Abu-OtBu·HCl, D-Abu-OtBu·HCl[1]
CAS Number 313994-32-0[1]
Molecular Formula C₈H₁₈ClNO₂[1]
Molecular Weight 195.69 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 240 - 244 °C[1][8]
Solubility Soluble in Dimethyl Sulfoxide (DMSO) and other polar organic solvents.[2][9]
Optical Rotation [α]₂₀/D = -13 ± 1° (c=1 in EtOH); -2 ± 1° (c=4 in Water)[1]

Storage and Stability: this compound is stable under recommended storage conditions. For optimal shelf-life, it should be stored in a tightly sealed container at 0 - 8 °C, protected from moisture.[1][10] The hydrochloride salt form contributes to its stability, but as with all amine salts, it is crucial to prevent prolonged exposure to humid environments to avoid hydrolysis.

Safety and Handling: As a laboratory chemical, appropriate safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for comprehensive information.[11] General handling guidelines include:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[11]

  • Engineering Controls: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]

  • Spills: In case of a spill, sweep up the solid material and place it in a suitable container for disposal. Avoid generating dust.[12]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[11]

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The primary and most significant application of this compound is as a chiral building block in SPPS, a technique that revolutionized the synthesis of peptides.[5][13]

The Rationale for Incorporating D-2-Aminobutyric Acid

The decision to incorporate a non-natural D-amino acid like D-Abu is a strategic one, aimed at enhancing the drug-like properties of a peptide.

  • Enhancing Proteolytic Stability: Natural peptides composed of L-amino acids are rapidly degraded by proteases in the body, limiting their therapeutic utility. Peptides containing D-amino acids are resistant to these enzymes, leading to a significantly longer duration of action.[4] This is a critical advantage for developing viable peptide drugs.

  • Modulating Peptide Conformation and Biological Activity: The stereochemistry of amino acid residues dictates the secondary and tertiary structure of a peptide. Introducing a D-amino acid can have a profound impact on its conformation. While it can disrupt ordered structures like α-helices and β-sheets, this disruption can be advantageous.[12][14] It can lock the peptide into a specific bioactive conformation or, conversely, introduce flexibility that might be required for receptor binding. This conformational control is a powerful tool for optimizing a peptide's affinity and specificity for its biological target. For instance, the incorporation of D-amino acids has been explored in amyloid-reactive peptides for imaging applications, where it was found that the placement of the D-residue was critical for maintaining target specificity.[15]

The Fmoc/tBu Synthesis Strategy

This compound is designed for use in the Fmoc/tBu orthogonal synthesis strategy, which is the most common approach for SPPS in research and development.[16][17] This strategy relies on two different classes of protecting groups that can be removed under distinct chemical conditions.

  • Temporary Nα-protection: The α-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is removed at the beginning of each coupling cycle using a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[17]

  • Permanent Side-Chain Protection: The reactive side chains of the amino acids, and in the case of this compound, the C-terminal carboxyl group, are protected by acid-labile groups such as the tert-butyl (tBu) ether or ester. These groups are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously with the peptide from the solid support during the final step using a strong acid, most commonly trifluoroacetic acid (TFA).[6][17]

The iterative nature of this process allows for the controlled, stepwise elongation of the peptide chain.

Fmoc_SPPS_Workflow Resin Resin Support Fmoc_AA Fmoc-AA-Resin Resin->Fmoc_AA 1. Loading Deprotected H2N-AA-Resin Fmoc_AA->Deprotected 2. Fmoc Deprotection (Piperidine) Coupled Fmoc-AA(n+1)-AA-Resin Deprotected->Coupled 3. Coupling (Fmoc-AA(n+1), Activator) Cycle Repeat for next amino acid Coupled->Cycle Cleavage Free Peptide Coupled->Cleavage 4. Final Cleavage & Deprotection (TFA) Cycle->Deprotected Start next cycle

Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow.
Detailed Experimental Protocol: Incorporation of this compound

The following protocol outlines the manual incorporation of this compound into a growing peptide chain on a solid support.

Reagents and Equipment:

  • Fmoc-protected peptide-resin (pre-swollen in DMF)

  • This compound

  • Coupling activator (e.g., HATU, HBTU)

  • Organic base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Solid-phase peptide synthesis reaction vessel

  • Shaker or vortexer

Protocol:

  • Fmoc Deprotection:

    • To the vessel containing the Fmoc-protected peptide-resin, add the 20% piperidine in DMF solution.

    • Agitate the mixture for 3-5 minutes. Drain the solution.

    • Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete Fmoc removal.

    • Wash the deprotected peptide-resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Neutralization (The Causality Behind the Choice):

    • In a separate vial, dissolve the next Fmoc-protected amino acid (if it's not the D-Abu residue) and the coupling activator (e.g., HATU, typically 1 equivalent relative to the amino acid) in DMF.

    • When using this compound, a crucial additional step is required. The hydrochloride salt must be neutralized to the free amine for the coupling reaction to proceed. This is an in-situ neutralization.

    • In a vial, suspend this compound (typically 3-5 equivalents relative to the resin loading) in DMF.

    • Add DIPEA (an amount equivalent to the this compound plus an additional equivalent for the activation step) and agitate until the solid dissolves completely. This step generates the reactive free amine.[6]

    • Add the coupling activator (e.g., HATU, ~0.95 equivalents relative to the amino acid) to this solution and allow it to pre-activate for 1-2 minutes. The choice of a slight sub-stoichiometric amount of activator prevents the self-coupling of the activator.

  • Coupling Reaction:

    • Add the activated amino acid solution from step 2 to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. The use of excess reagents drives the reaction to completion, a key principle of SPPS.[13]

  • Monitoring and Washing:

    • After the coupling period, take a small sample of the resin beads and perform a qualitative test (e.g., Kaiser test or Ninhydrin test) to confirm the absence of free primary amines, indicating a complete reaction.[18]

    • If the test is positive (indicating an incomplete reaction), the coupling step can be repeated.

    • Once the coupling is complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (5-7 times) to remove all excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

Deprotection of the Otbu Group

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all acid-labile side-chain protecting groups, including the Otbu ester.

Mechanism of Acid-Catalyzed Cleavage: The cleavage of the Otbu group proceeds via an acid-catalyzed mechanism. Trifluoroacetic acid (TFA) protonates the ester's carbonyl oxygen, making the carbonyl carbon more electrophilic. This is followed by the elimination of isobutylene (a stable carbocation) to yield the free carboxylic acid.

Otbu_Deprotection cluster_0 Mechanism of Otbu Deprotection start Peptide-COO-tBu protonated Peptide-C(=O+H)-O-tBu start->protonated + H+ (TFA) cleavage Peptide-COOH + C(CH3)3+ protonated->cleavage Cleavage final Peptide-COOH + Isobutylene cleavage->final - H+

Acid-catalyzed deprotection of the tert-butyl (Otbu) ester.

Protocol for Final Cleavage and Deprotection:

  • Preparation: After the final coupling and deprotection cycle, thoroughly wash the peptide-resin with DMF, followed by a solvent like dichloromethane (DCM), and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Water acts as a proton source, and TIS is a scavenger that quenches the reactive tert-butyl cations and other protecting group fragments, preventing them from reacting with sensitive residues in the peptide (like tryptophan or methionine).[6]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether with vigorous stirring.[6]

  • Isolation and Purification: Collect the precipitated peptide by centrifugation or filtration. The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

This compound is a highly specialized and enabling reagent for the synthesis of advanced peptide therapeutics. Its D-chiral center provides a strategic tool to overcome the challenge of proteolytic instability, while the Otbu protecting group and hydrochloride salt form ensure its compatibility with the robust and widely used Fmoc/tBu solid-phase synthesis methodology. A thorough understanding of its properties, handling requirements, and the causality behind the experimental protocols for its use is paramount for researchers, scientists, and drug development professionals seeking to design and synthesize novel peptides with enhanced therapeutic potential. The continued exploration of non-natural amino acids, exemplified by reagents like this compound, will undoubtedly continue to drive innovation in peptide-based drug discovery.

References

  • Chem-Impex. (n.d.). D-2-Aminobutyric acid tert-butyl ester hydrochloride. Retrieved from [Link]

  • Martin, E. B., et al. (2017). Evaluation of the Effect of D-amino Acid Incorporation Into Amyloid-Reactive Peptides. Translational Research, 18(1), 1-12. Retrieved from [Link]

  • Gellman, S. H., et al. (2016). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Chemistry & Biology, 23(1), 1-10. Retrieved from [Link]

  • Oishi, S., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6484-6491. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

  • University of Tennessee Health Science Center. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Retrieved from [Link]

  • Azevedo, C., et al. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 22(1), 106. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • Bartoli, G., et al. (2005). Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry, 70(5), 1941-1944. Retrieved from [Link]

  • Rai, R., et al. (2004). Conformation of peptides constructed from achiral amino acid residues Aib and DeltaZPhe: computational study of the effect of L/D- Leu at terminal positions. Journal of Peptide Research, 64(5), 209-221. Retrieved from [Link]

  • De Spiegeleer, B., et al. (2015). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. Journal of Pharmaceutical and Biomedical Analysis, 107, 424-433. Retrieved from [Link]

  • Chem-Impex. (n.d.). Fmoc-α,β-dehydro-2-aminobutyric acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). D-2-Aminobutyric acid. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • Wu, Y., et al. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. The Journal of Organic Chemistry, 69(19), 6141-6144. Retrieved from [Link]

  • ResearchGate. (n.d.). Process flow diagram of SPPS process, beginning with swelling of resin.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]

  • Bartoli, G., et al. (2005). tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Advanced Synthesis & Catalysis, 347(2-3), 33-38. Retrieved from [Link]

  • PubChem. (n.d.). D-Alpha-aminobutyric acid. Retrieved from [Link]

  • PVS Chemicals. (2019). Hydrochloric Acid, 22 Baume (35-37%) - SAFETY DATA SHEET. Retrieved from [Link]

  • Protank. (2023). Chemical Tanks | Proper Hydrochloric Acid Storage in Polyethylene Tanks. Retrieved from [Link]

  • Polyprocessing. (2023). Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. Retrieved from [Link]

Sources

An In-depth Technical Guide to H-D-Abu-Otbu HCl: A Key Building Block for Advanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Non-natural Amino Acids in Peptide Drug Discovery

The landscape of peptide therapeutics is undergoing a significant transformation, driven by the need for enhanced metabolic stability, improved pharmacokinetic profiles, and novel biological activities. A key strategy in achieving these advancements is the incorporation of non-proteinogenic amino acids into peptide sequences. H-D-Abu-Otbu HCl, chemically known as tert-butyl (R)-2-aminobutanoate hydrochloride, has emerged as a critical building block in this endeavor. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and strategic application in the development of next-generation peptide-based drugs.

Part 1: Core Chemical and Physical Properties of this compound

This compound is the hydrochloride salt of the tert-butyl ester of D-α-aminobutyric acid, a non-natural D-amino acid. The presence of the D-enantiomer and the tert-butyl protecting groups on the carboxyl terminus are pivotal to its utility in chemical synthesis.

Chemical Structure and Identification

The molecular structure of this compound is fundamental to its function, providing a stable, ready-to-use building block for peptide synthesis.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.

PropertyValueSource(s)
IUPAC Name tert-butyl (2R)-2-aminobutanoate;hydrochloride[1][2]
Synonyms This compound, tert-Butyl (R)-2-aminobutanoate hydrochloride, D-2-Aminobutyric acid tert-butyl ester hydrochloride[1][2]
Molecular Formula C₈H₁₈ClNO₂[3]
Molecular Weight 195.69 g/mol [3]
Appearance White to off-white crystalline solid[2]
Solubility Soluble in DMSO, water, and acetic acid.[3]
Melting Point Data for the specific (R)-enantiomer is not readily available in the cited literature. A related compound, (R)-(-)-2-Aminobutanamide hydrochloride, has a melting point of 258-262 °C.[4]
Spectral Data (Predicted)

While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.

  • ¹H NMR: Expected signals would include a triplet for the methyl group of the ethyl side chain, a quartet for the methylene group, a multiplet for the alpha-proton, and a singlet for the nine equivalent protons of the tert-butyl group. The ammonium protons would likely appear as a broad singlet.

  • ¹³C NMR: Resonances for the two carbons of the ethyl group, the alpha-carbon, the carbonyl carbon, and the quaternary and methyl carbons of the tert-butyl group are anticipated.

  • IR Spectroscopy: Characteristic peaks would include N-H stretching from the ammonium group, C-H stretching from the aliphatic and tert-butyl groups, a strong C=O stretch from the ester, and C-O stretching.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₈H₁₇NO₂) and characteristic fragmentation patterns, such as the loss of the tert-butyl group.[5][6]

Part 2: Synthesis and Application in Peptide Chemistry

The synthesis of this compound and its subsequent use in peptide synthesis are cornerstones of its utility in drug development.

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the esterification of D-2-aminobutyric acid followed by the formation of the hydrochloride salt.[2][7][8]

Step 1: Tert-butylation of D-2-Aminobutyric Acid

This step involves the protection of the carboxylic acid group as a tert-butyl ester. A common method is the reaction of the amino acid with isobutylene in the presence of a strong acid catalyst.[7]

Step 2: Formation of the Hydrochloride Salt

The resulting tert-butyl ester is then treated with hydrochloric acid (e.g., HCl in a non-aqueous solvent like ether or dioxane) to form the stable and readily handleable hydrochloride salt.[7]

Synthesis_Workflow cluster_workflow Synthesis of this compound start D-2-Aminobutyric Acid step1 Esterification with Isobutylene (Acid Catalyst) start->step1 intermediate tert-Butyl (R)-2-aminobutanoate (Free Base) step1->intermediate step2 Reaction with HCl intermediate->step2 end This compound step2->end

Caption: General workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy of solid-phase peptide synthesis.[9] The tert-butyl ester protects the C-terminus of the D-amino acid, preventing its participation in the coupling reaction until it is deprotected during the final cleavage step.

Exemplary Protocol for Incorporation into a Peptide Chain:

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain on the resin using a solution of piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, activate the incoming Fmoc-protected amino acid (or this compound for the final amino acid if it is N-terminally unprotected in the desired peptide) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide sequence is complete, treat the resin with a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid) to cleave the peptide from the resin and remove the side-chain protecting groups, including the tert-butyl ester from the D-Abu residue.

SPPS_Workflow cluster_spps Incorporation of this compound in SPPS start Resin-Bound Peptide deprotection Fmoc Deprotection (Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 activation Activation of Fmoc-AA-OH or This compound wash1->activation coupling Coupling to Resin activation->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat Cycle wash2->cycle cycle->deprotection Next Amino Acid cleavage Cleavage & Deprotection (TFA Cocktail) cycle->cleavage Final Amino Acid end Purified Peptide cleavage->end

Caption: Workflow for incorporating this compound in SPPS.

Part 3: The Role and Impact of D-α-Aminobutyric Acid in Bioactive Peptides

The incorporation of D-α-aminobutyric acid, facilitated by building blocks like this compound, can profoundly influence the biological properties of peptides.

Enhanced Proteolytic Stability

One of the most significant advantages of incorporating D-amino acids into peptide sequences is the enhanced resistance to enzymatic degradation.[10] Proteases, which are chiral enzymes, are highly specific for L-amino acids. The presence of a D-amino acid at or near a cleavage site can sterically hinder the enzyme's ability to bind and cleave the peptide bond, thereby increasing the peptide's in vivo half-life.

Modulation of Biological Activity

The stereochemistry of amino acid residues can be critical for receptor binding and biological activity. Replacing an L-amino acid with its D-enantiomer can have several outcomes:

  • Maintained or Enhanced Activity: In some cases, the D-amino acid can adopt a conformation that maintains or even improves the peptide's interaction with its target receptor.

  • Altered Receptor Specificity: The change in stereochemistry can lead to a shift in binding affinity for different receptor subtypes.

  • Antagonistic Activity: A D-amino acid-containing analog of an agonist peptide may act as an antagonist.

Impact on Peptide Conformation

The incorporation of D-amino acids can induce specific secondary structures, such as β-turns, or disrupt existing helical structures. This conformational influence can be strategically employed to design peptides with desired three-dimensional shapes for optimal target interaction.[11]

Potential Applications of D-Abu Containing Peptides

While specific examples of marketed drugs containing D-α-aminobutyric acid are not extensively documented in the public domain, the principles of its use suggest potential in several therapeutic areas:

  • Antimicrobial Peptides: Enhanced stability against bacterial proteases can lead to more potent and longer-lasting antimicrobial agents.[12]

  • Metabolic Diseases: Peptides involved in metabolic regulation, such as GLP-1 analogs, could benefit from increased half-life, allowing for less frequent dosing.[13]

  • Oncology: The stability of peptide-based cancer therapeutics can be improved, leading to better tumor targeting and efficacy.[9]

  • Neurological Disorders: The structural similarity of aminobutyric acid to the neurotransmitter GABA suggests that peptides containing this residue could be explored for neurological applications.[3]

Conclusion

This compound is a valuable and versatile tool in the arsenal of the modern peptide chemist. Its unique combination of a D-amino acid core and a stable protecting group facilitates the synthesis of novel peptide analogs with enhanced therapeutic potential. By providing increased metabolic stability and the ability to fine-tune biological activity and conformation, the strategic incorporation of this compound is poised to play a significant role in the development of the next generation of peptide-based medicines. This guide serves as a foundational resource for researchers seeking to leverage the power of this important building block in their drug discovery and development programs.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Google Patents. (2003). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
  • ResearchGate. (2012). What is the alternate process for preparing ester hydrochloride?. [Link]

  • Google Patents. (2003). Method for producing amino acid ester hydrochloride.
  • Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). Role of Bioactive Peptide Sequences in the Potential Impact of Dairy Protein Intake on Metabolic Health. [Link]

  • GlpBio. (n.d.). H-D-Abu-OtBu . HCl. [Link]

  • MDPI. (2019). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. [Link]

  • MDPI. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. [Link]

  • MDPI. (2020). Bioactive peptides in preventative healthcare: an overview of bioactivities and suggested methods to assess potential applications. [Link]

  • DTIC. (2008). synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. [Link]

  • PubMed Central (PMC). (n.d.). Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food. [Link]

  • Organic Chemistry Portal. (2024). tert-Butyl Esters. [Link]

  • Google Patents. (2010).
  • MDPI. (2019). Structure–Activity Study, Characterization, and Mechanism of Action of an Antimicrobial Peptoid D2 and Its d- and l-Peptide Analogues. [Link]

  • Chemical shifts. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 2-amino-2-methylpropanoate hydrochloride. [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

  • Organic Chemistry Portal. (2024). tert-Butyl Esters. [Link]

  • PubChem. (n.d.). H-D-Ser(tBu)-OtBu.HCl. [Link]

  • PubMed Central (PMC). (n.d.). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. [Link]

  • CORE. (2010). Organic Solvent Solubility Data Book. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • MDPI. (n.d.). An Updated Review on Pharmaceutical Properties of Gamma-Aminobutyric Acid. [Link]

  • PubMed. (1979). The action of DL-2,4-diaminobutyric acid on the cataleptogenic effects of pilocarpine and alpha-flupenthixol in rats. [Link]

  • Google Patents. (n.d.). Method for preparing L-2-aminobutyric acid by asymmetric conversion method.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • LifeTein Peptide Blog. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. [Link]

  • Solubility of Organic Compounds. (2023). Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Sciencemadness Discussion Board. (2018). Does anyone have solubility data of HCl in various solvents (Methanol, Ethanol, Ether)?. [Link]

  • Notes on NMR Solvents. (n.d.). Retrieved from [Link]

  • NMR Solvent Data Chart. (n.d.). Retrieved from [Link]

  • Mass Spectrometry. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to H-D-Abu-Otbu HCl: A Key Building Block in Modern Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide chemistry, the strategic use of non-proteinogenic amino acids is a cornerstone of innovation. Among these, H-D-Abu-Otbu HCl, the hydrochloride salt of D-α-Aminobutyric acid tert-butyl ester, emerges as a pivotal building block. Its unique structural features, particularly the presence of a D-configuration stereocenter and a tert-butyl ester protecting group, offer chemists precise control over peptide architecture, leading to enhanced stability, novel conformations, and improved pharmacological profiles of synthetic peptides. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its critical applications in peptide synthesis and the broader context of drug development.

PropertyValueSource
CAS Number 313994-32-0[1][2][3]
Molecular Weight 195.69 g/mol [2]
Molecular Formula C₈H₁₇NO₂·HCl[2]
IUPAC Name tert-butyl (2R)-2-aminobutanoate;hydrochloride[1]
Synonyms D-2-Aminobutyric acid tert-butyl ester hydrochloride, H-D-Abu-OtBu·HCl[1][2]
Appearance White to off-white solid
Melting Point 240 - 244 °C[3]

The Rationale for D-Amino Acids in Peptide-Based Therapeutics

The incorporation of D-amino acids, such as the D-α-aminobutyric acid core of this compound, into peptide sequences is a well-established strategy to overcome some of the inherent limitations of native peptides as therapeutic agents. Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by proteases in vivo, leading to short half-lives and reduced bioavailability. The introduction of D-amino acids confers significant resistance to enzymatic cleavage, thereby enhancing the metabolic stability and prolonging the therapeutic window of the peptide.[4][5]

Furthermore, the stereochemical perturbation introduced by a D-amino acid can induce specific conformational constraints on the peptide backbone. This can lead to the stabilization of bioactive conformations, such as β-turns or helical structures, which are often crucial for high-affinity binding to biological targets. This conformational rigidity can also contribute to increased receptor selectivity and reduced off-target effects.

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is typically achieved through a two-step process involving the esterification of D-α-aminobutyric acid followed by the formation of the hydrochloride salt. A common and effective method for the first step is the reaction of the amino acid with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[6][7]

Step 1: Acid-Catalyzed Esterification with Isobutylene

This reaction proceeds via an acid-catalyzed addition of the carboxylic acid to the double bond of isobutylene. The protonation of isobutylene by the strong acid generates a stable tert-butyl carbocation. This electrophilic carbocation is then attacked by the nucleophilic oxygen of the carboxylic acid group of D-α-aminobutyric acid, leading to the formation of the tert-butyl ester. The reaction is typically carried out in a non-polar solvent to favor the forward reaction.

Step 2: Hydrochloride Salt Formation

Following the esterification, the resulting tert-butyl ester is treated with anhydrous hydrogen chloride (HCl) in a suitable organic solvent, such as diethyl ether or dioxane.[6][7] The lone pair of electrons on the amino group of the ester acts as a base, accepting a proton from HCl to form the ammonium salt. The hydrochloride salt is generally a crystalline solid that is more stable and easier to handle than the free amine.[5]

Synthesis_of_HDAbuOtbuHCl DAminoAcid D-α-Aminobutyric Acid TertButylEster D-α-Aminobutyric acid tert-butyl ester DAminoAcid->TertButylEster Esterification Isobutylene Isobutylene Isobutylene->TertButylEster AcidCatalyst H₂SO₄ (catalyst) AcidCatalyst->TertButylEster FinalProduct This compound TertButylEster->FinalProduct Salt Formation HCl Anhydrous HCl HCl->FinalProduct

Synthesis of this compound.

The Role of the Tert-butyl (OtBu) Protecting Group in Peptide Synthesis

The tert-butyl ester in this compound serves as a crucial protecting group for the carboxylic acid functionality during peptide synthesis. In modern solid-phase peptide synthesis (SPPS), the most prevalent strategy is the Fmoc/tBu orthogonal protection scheme.[4] In this approach, the N-terminus of the growing peptide chain is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the reactive side chains of the amino acids are protected by acid-labile groups, such as the tert-butyl group.

The orthogonality of this protection scheme is paramount. The Fmoc group can be selectively removed with a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), without affecting the acid-labile side-chain protecting groups. Conversely, the tert-butyl ester of this compound remains stable under these basic conditions but is readily cleaved with a strong acid, such as trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the solid support.[5] This selective removal allows for the stepwise elongation of the peptide chain in a controlled and efficient manner.

Fmoc_tBu_Strategy cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Final_Cleavage Final Cleavage and Deprotection Resin Resin-Bound Peptide (Fmoc-Protected N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection FreeAmine Resin-Bound Peptide (Free N-terminus) Deprotection->FreeAmine Coupling Coupling (Fmoc-AA-OH, Coupling Reagent) FreeAmine->Coupling ElongatedPeptide Elongated Resin-Bound Peptide (Fmoc-Protected N-terminus) Coupling->ElongatedPeptide Repeat Repeat Cycle ElongatedPeptide->Repeat CompletedPeptide Fully Assembled Resin-Bound Peptide (Side-chain protected with tBu, etc.) TFA_Cleavage TFA Cleavage Cocktail CompletedPeptide->TFA_Cleavage FreePeptide Free, Unprotected Peptide in Solution TFA_Cleavage->FreePeptide

Fmoc/tBu Orthogonal Strategy in SPPS.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence via SPPS

The following is a generalized protocol for the manual solid-phase synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acid resin (e.g., Fmoc-Rink Amide resin)

  • This compound

  • Fmoc-protected amino acids

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Coupling reagents:

    • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

  • Washing solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution to the resin and agitate for 3 minutes. Drain.

    • Repeat the deprotection step for 10 minutes.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for this compound):

    • In a separate vial, dissolve this compound (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Causality: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of the incoming amino acid and to facilitate the activation and coupling reaction.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Self-Validation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is no longer present).

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-4 for each subsequent Fmoc-protected amino acid to be added to the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

  • Final Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x). Dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature. Causality: TFA cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the tert-butyl ester of the D-Abu residue. TIS acts as a scavenger to trap reactive cations generated during deprotection.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Collect the precipitated peptide by centrifugation.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Discovery and Development

The use of this compound and other non-proteinogenic amino acid derivatives is a burgeoning area of research in drug development.[4] The incorporation of D-α-aminobutyric acid can be particularly advantageous in the design of novel therapeutics.

  • Antibacterial Agents: D-amino acids are integral components of the peptidoglycan layer of bacterial cell walls.[5] Synthetic peptides containing D-amino acids can act as mimics of natural substrates for bacterial enzymes involved in cell wall synthesis, leading to the development of novel antibiotics that can overcome existing resistance mechanisms.[5]

  • Metabolic Disorders: Amino acid derivatives are being explored for their roles in managing metabolic diseases such as obesity. They can influence pathways related to adipogenesis, lipolysis, and glucose metabolism.[8] The unique properties of D-α-aminobutyric acid could be leveraged to design peptide-based therapeutics with favorable metabolic effects.

  • Neurological Disorders: Amino acid derivatives are also being investigated for their potential in treating neurological conditions. For instance, some derivatives of γ-aminobutyric acid (GABA) are used as anticonvulsants and anxiolytics.[9][10] While this compound provides an α-amino acid, its structural features could be utilized in the synthesis of peptidomimetics that target receptors in the central nervous system.[1][2]

  • Bioactive Peptides: There is growing interest in the therapeutic potential of bioactive peptides derived from natural sources or created synthetically.[11][12] The incorporation of this compound can enhance the stability and activity of these peptides, making them more viable as drug candidates.

Conclusion

This compound is a valuable and versatile building block for researchers and scientists in the field of peptide chemistry and drug development. Its D-stereochemistry provides a powerful tool for enhancing the metabolic stability and controlling the conformation of synthetic peptides. The tert-butyl ester protecting group is fully compatible with the widely used Fmoc/tBu solid-phase peptide synthesis strategy, allowing for its seamless integration into complex peptide sequences. As the demand for more potent, stable, and specific peptide-based therapeutics continues to grow, the strategic application of non-proteinogenic amino acids like this compound will undoubtedly play an increasingly important role in the future of medicine.

References

  • Process for preparing amino acid tert-butyl ester hydrochloric acid salts. Google Patents.
  • D-2-Aminobutyric acid tert-butyl ester hydrochloride | 313994-32-0. J&K Scientific. Available at: [Link]

  • Roles of amino acid derivatives in the regulation of obesity. PubMed. Available at: [Link]

  • Pregabalin. Wikipedia. Available at: [Link]

  • Biochemistry, Gamma Aminobutyric Acid. NCBI Bookshelf. Available at: [Link]

  • Editorial: Food-derived bioactive peptides: preparation, identification, and structure-activity relationship. Frontiers. Available at: [Link]

  • Biologically Synthesized Peptides Show Remarkable Inhibition Activity against Angiotensin-Converting Enzyme. PubMed Central. Available at: [Link]

Sources

Solubility of H-D-Abu-Otbu HCl in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of H-D-Abu-Otbu HCl for Pharmaceutical Development

Introduction

(D)-2-Aminobutanoic acid tert-butyl ester hydrochloride, commonly abbreviated as this compound, is a non-proteinogenic amino acid derivative of significant interest in peptide chemistry and pharmaceutical development. As a chiral building block, its incorporation into peptide sequences can confer unique structural properties and enhanced resistance to enzymatic degradation. A thorough understanding of its solubility is a cornerstone for its effective use, influencing everything from reaction conditions and purification strategies to the formulation of final active pharmaceutical ingredients (APIs).

This guide serves as a comprehensive technical resource for researchers, chemists, and formulation scientists. It moves beyond a simple data sheet to provide a foundational understanding of the physicochemical principles governing the solubility of this compound. We will explore its structural attributes, predict its behavior in various solvent classes, and provide a robust, field-tested protocol for its experimental solubility determination. This document is designed to empower scientists to make informed decisions, streamline development workflows, and troubleshoot solubility-related challenges.

Physicochemical Profile and Structural Analysis

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses distinct functional groups that dictate its interactions with different solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Name (2R)-2-aminobutanoic acid tert-butyl ester hydrochlorideInternal Nomenclature
Synonyms H-D-2-aminobutyric acid tert-butyl ester HCl[1]
Molecular Formula C₈H₁₈ClNO₂[1]
Molecular Weight 195.69 g/mol [1]
Appearance White to off-white solid
SMILES String Cl.CCC(=O)OC(C)(C)C

The molecule's structure can be deconstructed into three key regions that influence its solubility:

  • Primary Amine Hydrochloride Salt (-NH₃⁺Cl⁻) : This ionic group is the primary driver of polarity. It can readily participate in strong ion-dipole interactions and hydrogen bonding with polar protic solvents.

  • tert-Butyl Ester (-C(CH₃)₃) : This bulky, aliphatic group is nonpolar and hydrophobic. It sterically shields the carbonyl group and contributes to solubility in less polar, organic environments.

  • Ethyl Side Chain (-CH₂CH₃) : The side chain of the aminobutyric acid residue is a small, nonpolar alkyl group that adds to the molecule's overall lipophilicity.

The interplay between the polar hydrochloride salt and the nonpolar ester and side chain creates a molecule with amphiphilic characteristics, allowing it to be solubilized across a range of solvents, though with significant quantitative differences.

G mol This compound hcl Amine Hydrochloride (-NH₃⁺Cl⁻) mol->hcl otbu tert-Butyl Ester (-OtBu) mol->otbu ethyl Ethyl Side Chain (-CH₂CH₃) mol->ethyl polar_protic Polar Protic Solvents (e.g., Water, Methanol) hcl->polar_protic  Strong Interaction  (Ion-Dipole, H-Bonding)   polar_aprotic Polar Aprotic Solvents (e.g., DMSO, DMF) hcl->polar_aprotic Moderate Interaction (Dipole-Dipole) otbu->polar_aprotic Moderate Interaction nonpolar Nonpolar Solvents (e.g., DCM, Toluene) otbu->nonpolar  Favorable Interaction  (van der Waals)   ethyl->nonpolar Favorable Interaction

Figure 1: Structural components of this compound and their primary interactions with different solvent classes.

Predicted Solubility Profile

Lacking extensive published quantitative data, a predictive analysis based on chemical principles provides a strong starting point for solvent selection. The "like dissolves like" maxim, which considers polarity, hydrogen bonding capability, and dielectric constant, is the guiding principle.

Table 2: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol (MeOH), Ethanol (EtOH)High to Very HighThe ionic hydrochloride salt dominates, allowing for strong ion-dipole interactions and hydrogen bonding with the solvent. Solubility in water will be pH-dependent.[2][3]
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighThese solvents have high dielectric constants and are strong dipole acceptors, effectively solvating the cation. DMSO is known to be an excellent solvent for a wide range of peptide derivatives.[4]
Chlorinated Dichloromethane (DCM)ModerateDCM can solvate the nonpolar tert-butyl and ethyl groups, but it is less effective at solvating the ionic salt, leading to moderate solubility.
Ethers Tetrahydrofuran (THF), Diethyl EtherLow to ModerateTHF, being more polar than diethyl ether, will show better performance. The ionic character of the solute limits solubility in these low-dielectric solvents.
Hydrocarbons Toluene, Hexanes, HeptaneVery Low to InsolubleThese nonpolar solvents cannot effectively solvate the highly polar amine hydrochloride salt, leading to negligible solubility.
Acids Acetic AcidHighThe acidic medium maintains the protonated state of the amine, and the solvent is polar, leading to good solubility.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive, quantitative data, an experimental approach is necessary. The Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility, which represents the true saturation point of a solute in a solvent at a given temperature.[5][6] This value is critical for formulation and process development.

Causality Behind Experimental Choices
  • Why Shake-Flask? : Unlike kinetic methods that can overestimate solubility by measuring the dissolution of a metastable state, the shake-flask method ensures a true equilibrium is reached between the solid and dissolved states, providing a more reliable value for stable formulations.[7][8]

  • Why Temperature Control? : Solubility is highly temperature-dependent. A controlled temperature bath ensures reproducibility and relevance to specific process conditions (e.g., room temperature or physiological temperature).[6]

  • Why Equilibration Time? : Reaching equilibrium is not instantaneous. A sufficient incubation period (typically 24-48 hours) is required to ensure the solution is fully saturated.[9]

  • Why HPLC Quantification? : High-Performance Liquid Chromatography (HPLC) with UV detection is a highly specific, sensitive, and accurate method for quantifying the concentration of the dissolved analyte, even in the presence of minor impurities.[8]

Detailed Step-by-Step Methodology
  • Preparation of Calibration Standards : a. Accurately prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., methanol or a mixture of acetonitrile/water). b. Perform a serial dilution of the stock solution to create a series of at least five calibration standards spanning the expected solubility range.

  • Sample Preparation (The Shake-Flask Method) : a. Add an excess amount of solid this compound to a series of vials (e.g., 20 mg to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial to confirm saturation.[5] b. Add a precise volume of the desired test solvent to each vial. c. Tightly cap the vials and place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C).

  • Equilibration : a. Agitate the samples at a constant speed for a defined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.[9] b. After the initial agitation, allow the vials to rest in the incubator for at least 1 hour to let the undissolved solids settle.

  • Phase Separation : a. Carefully withdraw an aliquot of the supernatant, ensuring no solid material is disturbed. b. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE or nylon) into a clean vial. Note: The first few drops should be discarded to saturate any potential binding sites on the filter membrane.[8] Alternatively, centrifuge the sample at high speed and draw the supernatant.

  • Quantification : a. Dilute the filtered supernatant with the mobile phase used for HPLC analysis to bring its concentration within the range of the calibration curve. b. Analyze the calibration standards and the diluted samples by a validated HPLC-UV method. c. Plot the peak area versus concentration for the standards to generate a linear calibration curve. d. Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample. e. Multiply the result by the dilution factor to determine the final solubility in the test solvent (e.g., in mg/mL or mol/L).

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep_cal Prepare HPLC Calibration Standards prep_sample Add Excess Solid & Solvent to Vials agitate Agitate at Constant Temp (e.g., 24-48h, 25°C) prep_sample->agitate settle Settle Undissolved Solid (e.g., 1h) agitate->settle filter Filter Supernatant (0.22 µm Syringe Filter) settle->filter dilute Dilute Filtrate into Calibration Range filter->dilute hplc Analyze via HPLC-UV dilute->hplc calculate Calculate Solubility from Calibration Curve hplc->calculate

Figure 2: Experimental workflow for the Shake-Flask method of solubility determination.

Practical Considerations and Safety

  • pH Impact : For aqueous solutions, the solubility of this compound will be lowest near its isoelectric point and will increase significantly in acidic (pH < pI) and basic (pH > pI) conditions due to the ionization of the carboxylic acid and amine groups, respectively.[2][9]

  • Polymorphism : Be aware that different crystalline forms (polymorphs) of a solid can exhibit different solubilities.[5] The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form being used.

  • Safety : this compound should be handled in accordance with its Safety Data Sheet (SDS). Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.[1][10] Operations that may generate dust should be performed in a well-ventilated area or a fume hood.[11][12]

Conclusion

This compound is an amphiphilic molecule whose solubility is governed by the balance between its polar amine hydrochloride salt and its nonpolar tert-butyl ester and ethyl side chain. It is predicted to be highly soluble in polar protic solvents (water, methanol) and polar aprotic solvents (DMSO, DMF), with moderate solubility in chlorinated solvents like DCM and poor solubility in nonpolar hydrocarbons.

While predictive models provide essential guidance, precise and reliable data for critical applications must be obtained through rigorous experimental methods. The Shake-Flask protocol detailed herein represents a robust and validated approach to determine the thermodynamic equilibrium solubility, providing the high-quality data necessary for successful process development, formulation, and chemical synthesis.

References

Sources

The Strategic Incorporation of D-alpha-aminobutyric Acid in Peptide Therapeutics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The deliberate inclusion of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, offering a powerful toolkit to overcome the inherent limitations of native peptides. Among these, D-alpha-aminobutyric acid (D-Abu), a stereoisomer of the naturally occurring L-alpha-aminobutyric acid, has emerged as a particularly valuable building block. Its unique structural properties impart significant advantages, including enhanced proteolytic stability and the ability to modulate peptide conformation. This guide provides a comprehensive technical overview of the significance of D-Abu in peptide science for researchers, scientists, and drug development professionals. We will delve into the fundamental physicochemical properties of D-Abu, explore its profound impact on peptide structure and function, detail its applications in therapeutic peptide development, and provide robust experimental protocols for its synthesis and characterization within peptide sequences.

Introduction: The Rationale for Non-Proteinogenic Amino Acids in Peptide Drug Design

Peptide-based therapeutics offer high specificity and potency with a favorable safety profile. However, their clinical utility is often hampered by rapid degradation by proteases and poor membrane permeability. The incorporation of non-proteinogenic amino acids, such as D-alpha-aminobutyric acid (D-Abu), is a key strategy to address these challenges.[1] D-amino acids, being the stereoisomers of the naturally occurring L-amino acids, are generally resistant to proteolysis, significantly extending the in vivo half-life of peptide drugs.[2]

D-Abu, specifically, is an optically active form of alpha-aminobutyric acid with a D-configuration.[3] Its side chain, an ethyl group, is one carbon longer than that of alanine, classifying it as a "homoalanine".[4] This seemingly subtle difference in stereochemistry and side-chain length has profound implications for the conformational properties and biological activity of the peptides into which it is incorporated.

Physicochemical Properties of D-alpha-aminobutyric acid

A thorough understanding of the fundamental properties of D-Abu is essential for its effective application in peptide design.

PropertyValueSource
Molecular Formula C4H9NO2[3]
Molecular Weight 103.12 g/mol [3][5]
IUPAC Name (2R)-2-aminobutanoic acid[3]
CAS Number 2623-91-8[3]
Appearance Solid[3]
Solubility in Water 278 mg/mL[3]

These properties highlight D-Abu as a small, water-soluble amino acid that can be readily incorporated into standard solid-phase peptide synthesis (SPPS) protocols.[1]

The Impact of D-alpha-aminobutyric Acid on Peptide Structure and Function

The introduction of a D-amino acid into a peptide chain composed of L-amino acids induces significant local and global conformational changes. This is a powerful tool for peptide chemists to fine-tune the three-dimensional structure and, consequently, the biological activity of a peptide.

Conformational Perturbation and Stabilization

Replacing an L-amino acid with its D-enantiomer can disrupt or stabilize secondary structures like α-helices and β-sheets.[6] While single L-to-D substitutions often have a destabilizing effect on the overall tertiary structure of a protein, in shorter peptides, they can be strategically employed to induce specific turns or kinks, which can be crucial for receptor binding.[6] The ethyl side chain of D-Abu, while being relatively small and non-functionalized, contributes to the overall hydrophobicity of the peptide, which can influence its interaction with biological membranes.

Enhanced Proteolytic Stability

One of the most significant advantages of incorporating D-amino acids is the enhanced resistance to enzymatic degradation.[2] Proteases are highly specific for L-amino acid residues, and the presence of a D-amino acid at or near the cleavage site can effectively block enzymatic activity. This leads to a longer circulating half-life of the peptide therapeutic in vivo, a critical factor for reducing dosing frequency and improving patient compliance.

Modulation of Receptor Binding and Biological Activity

The conformational changes induced by D-Abu can have a dramatic effect on a peptide's ability to bind to its target receptor. This can lead to either an increase or a decrease in biological activity, depending on the specific peptide and its target. In some cases, the altered conformation may lead to a more favorable interaction with the receptor's binding pocket, resulting in enhanced potency. Conversely, it can also be used to create antagonists from agonist peptides by disrupting the conformation required for receptor activation.

Applications in Therapeutic Peptide Development

The unique properties of D-Abu have led to its incorporation in a variety of therapeutic peptide candidates across different disease areas.

Neuroprotective Agents

D-amino acid-containing peptides are being explored for their potential in treating neurodegenerative diseases like Alzheimer's.[2] The ability of these modified peptides to resist degradation and potentially cross the blood-brain barrier makes them attractive candidates for targeting pathological processes in the central nervous system. For instance, D-peptides have been designed to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key event in Alzheimer's pathology.[2]

Antimicrobial Peptides (AMPs)

Antimicrobial peptides are a promising class of therapeutics to combat antibiotic-resistant bacteria. The incorporation of D-amino acids can enhance the stability of AMPs in the presence of bacterial proteases, thereby increasing their efficacy. Furthermore, the conformational changes induced by D-Abu can modulate the lytic activity of these peptides, potentially leading to improved selectivity for bacterial membranes over host cells.[7]

Drug Delivery Systems

Cell-penetrating peptides (CPPs) are short peptides capable of traversing cell membranes and delivering various cargo molecules, including drugs and nucleic acids, into cells.[8][9] The inclusion of non-proteinogenic amino acids like D-Abu can enhance the stability and cell-penetrating efficiency of these peptides.[9]

Experimental Protocols

The successful incorporation of D-Abu into a peptide sequence requires robust and well-validated experimental procedures.

Solid-Phase Peptide Synthesis (SPPS) of D-Abu-containing Peptides

Fmoc-based SPPS is the most common method for synthesizing peptides containing D-Abu.[1] The process involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain attached to a solid support.[1]

Workflow for Fmoc-SPPS of a D-Abu-containing Peptide

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-D-Abu-OH + Activator) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage & Deprotection (e.g., TFA Cocktail) Washing2->Cleavage Final amino acid Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: A generalized workflow for the solid-phase synthesis of a peptide containing D-alpha-aminobutyric acid.

Detailed Protocol:
  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of 20% piperidine in N,N-dimethylformamide (DMF).[1]

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.[1]

  • Amino Acid Coupling: Activate the incoming Fmoc-D-Abu-OH with a coupling reagent (e.g., HBTU/HOBt) and couple it to the free amine on the growing peptide chain.[1]

  • Washing: Wash the resin again with DMF to remove unreacted reagents.[1]

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[1]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Characterization of D-Abu-containing Peptides

Accurate characterization is crucial to confirm the identity and purity of the synthesized peptide.

Mass Spectrometry

Mass spectrometry is used to verify the molecular weight of the peptide. The observed mass should correspond to the calculated theoretical mass of the peptide containing D-Abu.

Analytical RP-HPLC

Analytical RP-HPLC is employed to assess the purity of the final peptide product. A single, sharp peak indicates a high degree of purity.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the presence and location of the D-Abu residue within the peptide sequence and to study the conformational changes it induces. The characteristic chemical shifts for the protons and carbons of D-Abu can be identified in the 1D and 2D NMR spectra.[3][5]

NMR Data for D-alpha-aminobutyric acid
¹H NMR (in D₂O) δ (ppm): 3.70-3.73 (t), 1.84-1.94 (m), 0.96-1.00 (t)
¹³C NMR (in D₂O) δ (ppm): 175.5, 58.7, 26.35, 11.17
Data sourced from PubChem.[3][5]

Conclusion

D-alpha-aminobutyric acid is a valuable tool in the arsenal of the peptide chemist. Its strategic incorporation can significantly enhance the therapeutic potential of peptides by improving their stability and modulating their biological activity. As our understanding of the structure-activity relationships of peptides continues to grow, the rational design and application of non-proteinogenic amino acids like D-Abu will undoubtedly play an increasingly important role in the development of the next generation of peptide-based drugs. This guide provides a foundational understanding for researchers to explore the vast potential of D-Abu in their own drug discovery and development endeavors.

References

  • Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing DL-α- Aminobutyric Acid (H. (n.d.). BenchChem.
  • D-Alpha-aminobutyric acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • α-Aminoisobutyric Acid-Containing Amphipathic Helical Peptide-Cyclic RGD Conjugation as a Potential Drug Delivery System for MicroRNA Replacement Therapy in Vitro. (2021). Molecular Pharmaceutics. ACS Publications. [Link]

  • Artificial Cell-Penetrating Peptide Containing Periodic α-Aminoisobutyric Acid with Long-Term Internalization Efficiency in Human and Plant Cells. (2020). ACS Biomaterials Science & Engineering. ACS Publications. [Link]

  • Unusual Amino Acids: α-Aminoisobutyric Acid. (2025, August 27). LifeTein Peptide Blog. [Link]

  • Alpha-Aminobutyric Acid. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • .ALPHA.-AMINOBUTYRIC ACID, D-. (n.d.). precisionFDA. Retrieved January 16, 2026, from [Link]

  • D-amino acid-based peptide inhibitors as early or preventative therapy in Alzheimer disease. (n.d.). Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

  • Showing metabocard for D-alpha-Aminobutyric acid (HMDB0000650). (n.d.). Human Metabolome Database. Retrieved January 16, 2026, from [Link]

  • Influence of a gamma amino acid on the structures and reactivity of peptide a3 ions. (2012). International Journal of Mass Spectrometry. Sci-Hub. [Link]

  • alpha-Aminobutyric Acid. (n.d.). RÖMPP. Retrieved January 16, 2026, from [Link]

  • Chemical Properties of dl-2-Aminobutyric acid (CAS 2835-81-6). (n.d.). Cheméo. Retrieved January 16, 2026, from [Link]

  • Controlled alteration of the shape and conformational stability of α-helical cell-lytic peptides: effect on mode of action and cell specificity. (n.d.). Biochemical Journal. Portland Press. [Link]

  • Showing Compound DL-Aminobutyric acid (FDB004023). (n.d.). FooDB. Retrieved January 16, 2026, from [Link]

  • α-Aminoisobutyric Acid-Containing Amphipathic Helical Peptide-Cyclic RGD Conjugation as a Potential Drug Delivery System for MicroRNA Replacement Therapy in Vitro. (2021). ResearchGate. [Link]

  • α-Aminobutyric acid. (n.d.). Wikipedia. Retrieved January 16, 2026, from [Link]

  • Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. (n.d.). Protein Science. Wiley Online Library. [Link]

  • The Influence of Quaternary Amino Acids on Peptide Structure. (n.d.). University of Bristol. Retrieved January 16, 2026, from [Link]

  • Metabolite of the month - Aminobutyric acids. (2023, April 24). biocrates life sciences gmbh. [Link]

  • The peptides of alpha-aminosuberic acid I. New intermediates for synthetic studies. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]

Sources

A Technical Guide to the Safe Handling of H-D-Abu-Otbu HCl for Research Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: H-D-2-aminobutyric acid tert-butyl ester hydrochloride (H-D-Abu-Otbu HCl) is a chiral building block and amino acid derivative frequently utilized by researchers in pharmaceutical development and peptide synthesis.[1][2] Its role as an intermediate in the creation of novel therapeutic agents and bioactive molecules makes it a valuable compound in the modern laboratory.[1] However, like any chemical reagent, a thorough understanding of its hazard profile and handling requirements is paramount to ensure the safety of laboratory personnel and the integrity of research.

This guide moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive, in-depth technical overview for scientists and drug development professionals. It is structured to not only present safety protocols but to explain the causality behind them, fostering a proactive safety culture grounded in scientific principles. Here, we synthesize E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) to deliver actionable insights for the safe and effective use of this compound.

Chemical Identification

Precise identification is the foundation of chemical safety. Multiple CAS numbers may be associated with different isomers or listings of this compound; therefore, it is crucial to verify the specific identity of the material in use.

Identifier Information Source(s)
IUPAC Name tert-butyl (2R)-2-aminobutanoate;hydrochloride[2][3]
Common Synonyms D-Abu-OtBu·HCl, H-D-Abu-OtBu·HCl, D-alpha-Aminobutyric acid t-butyl ester hydrochloride[1][3]
CAS Number 313994-32-0, 959750-74-4[1][2][3][4]
Molecular Formula C₈H₁₇NO₂·HCl (or C₈H₁₈ClNO₂)[1][3]
Molecular Weight 195.69 g/mol [1][3]
Appearance White powder[1]

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions. Understanding these hazards is the first step in a dynamic risk assessment that should precede any experimental work.

Hazard Class Hazard Statement GHS Code Signal Word Implication for Researchers
Skin Corrosion/IrritationCauses skin irritationH315WarningDirect contact with the solid powder or solutions can cause redness, itching, and inflammation. Prolonged contact should be avoided.[5][6]
Serious Eye Damage/IrritationCauses serious eye irritationH319WarningThe powder is particularly hazardous to the eyes and can cause significant irritation, pain, and potential damage if it comes into contact.[5][6]
Specific Target Organ ToxicityMay cause respiratory irritationH335WarningInhalation of airborne dust can irritate the mucous membranes and respiratory tract, leading to coughing and shortness of breath.[5][6]
Hazardous to the Aquatic EnvironmentHarmful to aquatic life with long lasting effectsH412(None)Disposal must be handled carefully to avoid release into drains or waterways.[4]
Causality Behind the Hazards:

The hydrochloride salt form of this amino acid ester contributes to its irritant properties. As a fine powder, it can easily become airborne, increasing the risk of inhalation and eye contact. Its chemical nature allows it to interact with biological tissues, leading to the observed irritation.

Mandatory Risk Assessment Workflow

Before handling this compound, every researcher must perform a risk assessment. This workflow ensures that hazards are identified and appropriate controls are implemented before an experiment begins, not in response to an incident.

A Review Planned Experiment (Quantity, Concentration, Procedure) B Identify Hazards • H315: Skin Irritation • H319: Eye Irritation • H335: Respiratory Irritation A->B C Assess Exposure Risk (Weighing, Dissolving, Transfer) B->C D Implement Engineering Controls (Chemical Fume Hood, Ventilated Enclosure) C->D E Select & Don Appropriate PPE (Goggles, Gloves, Lab Coat) D->E F Confirm Emergency Protocols (Eyewash/Shower Location, Spill Kit) E->F G Proceed with Experiment F->G Start Exposure Occurs Route Identify Exposure Route Start->Route Inhalation Inhalation Route->Inhalation Lungs Skin Skin Contact Route->Skin Body Eyes Eye Contact Route->Eyes Face Ingestion Ingestion Route->Ingestion Mouth Action_Inhale 1. Move to Fresh Air 2. Keep at Rest 3. Give Oxygen if Needed Inhalation->Action_Inhale Action_Skin 1. Wash with Soap & Water (15 min) 2. Remove Contaminated Clothing Skin->Action_Skin Action_Eyes 1. Flush with Water (15 min) 2. Remove Contact Lenses 3. HOLD EYELIDS OPEN Eyes->Action_Eyes Action_Ingest 1. Rinse Mouth with Water 2. DO NOT Induce Vomiting Ingestion->Action_Ingest Medical Seek Immediate Medical Attention (Bring SDS) Action_Inhale->Medical Action_Skin->Medical if irritation persists Action_Eyes->Medical Action_Ingest->Medical Report Report Incident to Supervisor/EHS Medical->Report

Caption: Decision tree for emergency response to this compound exposure.

Safe Handling and Engineering Controls

The primary goal of safe handling is to minimize exposure through the Hierarchy of Controls. Engineering controls are the most effective measure and should always be prioritized over reliance on PPE alone.

  • Primary Engineering Control: All procedures that involve handling the solid powder of this compound, especially weighing and transfers where dust can be generated, must be performed inside a certified chemical fume hood or a ventilated balance enclosure. [7][8]This captures airborne particles at the source, preventing inhalation.

  • Administrative Controls: Do not eat, drink, or smoke in areas where this chemical is handled or stored. [5]Wash hands thoroughly after handling, even if gloves were worn. [9][7]Ensure all containers are clearly and accurately labeled.

Experimental Protocol: Weighing and Handling the Solid Compound
  • Preparation: Ensure the chemical fume hood sash is at the proper working height. Place a disposable weigh boat on a tared analytical balance inside the hood.

  • Dispensing: Slowly and carefully dispense the required amount of this compound powder into the weigh boat. Avoid any sudden movements that could create dust. Use a spatula; do not pour directly from the stock bottle if it can be avoided.

  • Transfer: If transferring to a flask for dissolution, carefully tip the weigh boat into the flask. Use a solvent to rinse any remaining powder from the boat into the flask to ensure a complete transfer and to decontaminate the boat.

  • Cleanup: Immediately after use, carefully wipe down the spatula and the balance with a damp cloth. Dispose of the weigh boat and cleaning materials as contaminated waste according to institutional guidelines.

Personal Protective Equipment (PPE) Selection

PPE is the last line of defense and must be selected to address the specific hazards of the compound.

Protection Type Specific Recommendation Rationale and Best Practices
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US). [6][9]Protects against accidental splashes or airborne dust reaching the eyes. Goggles provide a more complete seal and are recommended when a higher risk of splashing exists.
Skin Protection Chemical-resistant nitrile gloves and a fully buttoned lab coat.Gloves must be inspected for tears or holes before use. Remove gloves using a technique that avoids touching the outer surface with bare skin. Change gloves immediately if they become contaminated. [10]A lab coat protects skin and personal clothing.
Respiratory Protection Not typically required if work is done in a fume hood.If engineering controls are not available or are insufficient to control dust, a NIOSH-approved N95 or P1 particulate respirator must be used. [9][10]Respirator use requires proper fit-testing and training.

Storage and Stability

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area. [6][11]Keep the container tightly closed to prevent absorption of moisture. [6]Some suppliers recommend refrigerated storage at 0-8°C. [1]Always follow the storage temperature specified by the manufacturer on the container label. Store locked up in a designated area. [5][6]* Stability: The compound is stable under recommended storage conditions. [12][7]* Incompatible Materials: Keep away from strong oxidizing agents (e.g., perchlorates, nitrates, permanganates). [12][7][11] * Expert Insight: Contact between amino acid derivatives and strong oxidizers can lead to a rapid, exothermic, and potentially explosive reaction. This is a critical incompatibility to respect in storage and in experimental design.

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas. [12][10][7]

Accidental Release and Disposal

A small, contained spill of solid material can be managed by trained laboratory personnel.

Experimental Protocol: Small Spill Cleanup
  • Evacuate and Secure: Ensure the area is well-ventilated (keep it in the fume hood if possible). Restrict access to the spill area.

  • Don PPE: Wear, at a minimum, a lab coat, goggles, and double nitrile gloves.

  • Contain and Clean: Do not dry sweep, as this will generate dust. Gently cover the spill with an inert absorbent material like vermiculite or sand. [13]4. Collect: Carefully scoop the mixture into a suitable, sealable container for hazardous waste. [10]5. Decontaminate: Wipe the spill area with a damp cloth.

  • Dispose: Label the waste container appropriately and dispose of it, along with all contaminated PPE, according to federal, state, and local environmental control regulations. [12][7]

Physical and Chemical Properties

This data is essential for experimental planning and for predicting the behavior of the chemical under various conditions.

Property Value Source(s)
Physical State Solid (White Powder)[1]
Melting Point 240 - 244 °C[1][14]
Solubility No specific data available in search results. Generally soluble in water and alcohols.
Odor No data available.

Toxicological and Ecological Profile

While comprehensive toxicological data is not always available for research chemicals, the identified hazards provide a clear directive for safe handling.

  • Acute Toxicity: Specific LD50/LC50 data for oral, dermal, or inhalation routes are not available in the provided sources. [5][6][15]The absence of data does not signify an absence of toxicity; it means the compound has not been thoroughly tested. Therefore, it must be handled with care to prevent any exposure.

  • Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC. [10]* Ecotoxicity: The compound is classified as harmful to aquatic life with long-lasting effects (H412). [4]This underscores the importance of preventing its release into the environment. All waste must be collected and disposed of as chemical waste, never poured down the drain. [5][10]

Conclusion

This compound is a valuable tool for chemical and pharmaceutical research, but its potential to cause skin, eye, and respiratory irritation demands rigorous adherence to safety protocols. A safety-first mindset, built on a foundation of understanding the "why" behind each precaution, is non-negotiable. By integrating the principles of risk assessment, engineering controls, proper PPE use, and emergency preparedness into every workflow, researchers can handle this compound effectively and safely, ensuring both personal well-being and the advancement of science.

References

  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet (H-D-Ala-OtBu HCl). Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). MSDS UHA017 H-Aib-OtBu HCl.pdf. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet (H-Asp(OtBu)-OtBu HCl). Retrieved from [Link]

  • PubChem. (n.d.). H-D-Ser(tBu)-OtBu.HCl. Retrieved from [Link]

  • University of Tennessee Health Science Center. (n.d.). Standard Operating Procedure - Hydrochloric Acid. Retrieved from [Link]

  • Capot Chemical. (2019). MSDS of H-Aib-OtBu.HCl. Retrieved from [Link]

  • Allcon Group. (n.d.). Hydrochloric Acid 10-36%. Retrieved from [Link]

  • YSI. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Univar Solutions. (2019). Hydrochloric Acid, 22 Baume (35-37%) - SAFETY DATA SHEET. Retrieved from [Link]

  • Protank. (2023). Chemical Tanks | Proper Hydrochloric Acid Storage in Polyethylene Tanks. Retrieved from [Link]

  • Greenbook.net. (n.d.). Preact® RVF. Retrieved from [Link]

  • Precision Polymer Engineering. (2023). Hydrochloric Acid Storage Tanks: Storage Requirements and Precautions. Retrieved from [Link]

  • Novamix. (n.d.). Safety data sheet PLANOFINISH EPOXY PART A EN. Retrieved from [Link]

Sources

An In-depth Technical Guide to Fmoc-D-Abu-OH: A Key Building Block for Peptide-Based Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Use of Fmoc-D-Abu-OH in Peptide Synthesis.

This guide provides an in-depth technical overview of Fmoc-D-Abu-OH (Nα-Fmoc-D-α-aminobutyric acid), a non-proteinogenic amino acid critical for the development of robust and effective peptide therapeutics. We will delve into its chemical properties, identify commercial suppliers, and provide detailed, field-proven protocols for its application in solid-phase peptide synthesis (SPPS). This document is designed to bridge the gap between theoretical knowledge and practical application, empowering researchers to leverage the unique advantages of incorporating D-enantiomers into their peptide designs.

A crucial point of clarification: The initial query for "H-D-Abu-Otbu HCl" may stem from a misunderstanding of the common building blocks used in modern peptide synthesis. For the widely adopted Fmoc-based solid-phase peptide synthesis (SPPS), the N-terminus is protected with a fluorenylmethyloxycarbonyl (Fmoc) group. Therefore, this guide will focus on Fmoc-D-Abu-OH , the scientifically relevant and commercially available building block for this application.

The Strategic Advantage of Incorporating D-Amino Acids like D-Abu

The incorporation of D-α-aminobutyric acid (D-Abu) into peptide sequences is a strategic decision aimed at enhancing the therapeutic potential of peptide-based drug candidates. The primary motivation lies in overcoming one of the major hurdles in peptide drug development: rapid degradation by proteases in the body.

The D-configuration of the amino acid provides steric hindrance that confers resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide. Furthermore, the ethyl side chain of D-Abu can influence the peptide's conformational properties and its interactions with biological targets. These attributes make Fmoc-D-Abu-OH a valuable reagent in the development of more stable and potent peptide therapeutics, particularly in the fields of antimicrobial and anticancer research.

Key Benefits of D-Abu Incorporation:
  • Enhanced Proteolytic Stability: Increased resistance to degradation by proteases leads to a longer circulation half-life.

  • Improved Bioavailability: A longer half-life can lead to improved bioavailability and therapeutic efficacy.

  • Modulation of Receptor Binding: The unique stereochemistry can alter the peptide's conformation, potentially leading to improved binding affinity and selectivity for its target receptor.

dot graph Advantages_of_D_Abu { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

center [label="Incorporation of\nFmoc-D-Abu-OH", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,0!"]; stability [label="Enhanced\nProteolytic Stability", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2.5,1.5!"]; half_life [label="Increased\nIn Vivo Half-Life", fillcolor="#FBBC05", fontcolor="#202124", pos="-2.5,-1.5!"]; conformation [label="Modulated\nConformation", fillcolor="#34A853", fontcolor="#FFFFFF", pos="2.5,1.5!"]; binding [label="Altered Target\nInteraction", fillcolor="#FBBC05", fontcolor="#202124", pos="2.5,-1.5!"]; efficacy [label="Improved Therapeutic\nEfficacy", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,-3!"];

center -> stability [label="Steric\nHindrance"]; stability -> half_life; center -> conformation [label="Unique\nStereochemistry"]; conformation -> binding; half_life -> efficacy; binding -> efficacy; } Advantages of incorporating D-amino acids like D-Abu.

Commercial Availability and Sourcing

Fmoc-D-Abu-OH is readily available from a variety of reputable chemical suppliers that specialize in reagents for peptide synthesis. When selecting a supplier, it is crucial to consider not only the price but also the purity, enantiomeric excess, and the quality of the accompanying documentation, such as the Certificate of Analysis (CoA).

SupplierProduct NamePurityCAS NumberNotes
Sigma-Aldrich (Merck) Fmoc-Abu-OH Novabiochem®≥98.0% (HPLC)135112-27-5A widely recognized supplier with extensive documentation.[1][2][3]
Aapptec Fmoc-D-2-Abu-OHLot-specific170642-27-0Specializes in peptides and related reagents.[4]
Apollo Scientific Fmoc-Abu-OHNot specified135112-27-5Offers a range of pack sizes.[5]
RVAC Medicines Fmoc-D-Abu-OHNot specifiedNot specifiedFocuses on reagents for therapeutic research.[6]
Amerigo Scientific fmoc-D-abu-ohNot specifiedNot specifiedDistributor for life science research.[7]
LabSolu Fmoc-D-Abu-OH97%170642-27-0Provides purity and safety information.[8]

Note: CAS numbers may vary between suppliers for the L- and D-enantiomers. Always verify the CAS number and stereochemistry before purchasing.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of Fmoc-D-Abu-OH is essential for its effective use in the laboratory.

PropertyValueSource
Molecular Formula C19H19NO4[4][9]
Molecular Weight 325.36 g/mol [3][9]
Appearance White to off-white solid/powder[1][2][9]
Melting Point 161-163 °C[2][3]
Solubility Generally soluble in common SPPS solvents such as DMF, NMP, and DCM.[10] Soluble in DMSO (≥ 200 mg/mL).[9] Most Fmoc-protected amino acids are highly soluble (>0.9 M) in green solvents like PolarClean.[11]
Storage Store at room temperature or 2-8°C. In solvent, store at -80°C for up to 2 years or -20°C for up to 1 year.[2][9]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

  • Handle in a well-ventilated area to avoid inhalation of dust.

  • Refer to the Safety Data Sheet (SDS) provided by the supplier for comprehensive safety information.

Experimental Protocol: Incorporation of Fmoc-D-Abu-OH via Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed, step-by-step protocol for the incorporation of Fmoc-D-Abu-OH into a peptide sequence using manual Fmoc-based SPPS. This protocol is a self-validating system, with each step designed to ensure the highest possible yield and purity of the final peptide product.

The core principle of Fmoc-SPPS is a cyclical process involving the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently linked to an insoluble solid support (resin).[12] Each cycle consists of three main steps: Fmoc deprotection, amino acid coupling, and washing.[12]

dot graph SPPS_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Resin [label="Start: Resin Swelling", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="1. Fmoc Deprotection\n(e.g., 20% Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="2. Washing\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="3. Amino Acid Coupling\n(Fmoc-D-Abu-OH, Activator)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="4. Washing\n(DMF, DCM)", fillcolor="#FBBC05", fontcolor="#202124"]; Repeat [label="Repeat Cycle for\nNext Amino Acid", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleavage [label="Final Cleavage\n& Deprotection", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Resin -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Repeat; Repeat -> Deprotection [label="Continue Elongation"]; Repeat -> Cleavage [label="Sequence Complete"]; } General workflow for Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents:

  • Fmoc-D-Abu-OH

  • Appropriate resin (e.g., Rink Amide for C-terminal amide, Wang or 2-chlorotrityl for C-terminal carboxylic acid)[13][14]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU, HCTU, or DIC)[14]

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers)

  • Cold diethyl ether

Protocol Steps:

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.[12]

    • Drain the solvent.

  • Initial Fmoc Deprotection (if starting with a pre-loaded Fmoc-amino acid resin):

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5-15 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove all traces of piperidine.

  • Fmoc-D-Abu-OH Coupling:

    • Activation: In a separate vial, dissolve Fmoc-D-Abu-OH (2-4 equivalents relative to the resin substitution) and a coupling agent (e.g., HBTU, 2-4 equivalents) in a minimal amount of DMF. Add DIEA (4-8 equivalents) to the solution. The solution should change color, indicating activation.

    • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.[14] The completion of the coupling reaction can be monitored using a qualitative ninhydrin test.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and by-products.[12]

  • Peptide Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry it thoroughly.

    • Add the appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.

    • Gently agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Collect the peptide by centrifugation, wash with cold ether, and dry under vacuum.[12]

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Conclusion

Fmoc-D-Abu-OH is a pivotal building block for the synthesis of modified peptides with enhanced therapeutic properties. Its incorporation can significantly improve the stability of peptides against enzymatic degradation, a crucial factor in the development of viable peptide-based drugs. By understanding its properties, sourcing it from reliable suppliers, and employing robust SPPS protocols, researchers can effectively harness the potential of Fmoc-D-Abu-OH to advance their drug discovery and development programs. The milder conditions of Fmoc chemistry, compared to the older Boc/Benzyl approach, make it particularly suitable for the synthesis of complex and modified peptides.[15]

References

  • Benchchem. (n.d.). Fmoc-D-Abu-OH: A Comprehensive Technical Guide for Researchers.
  • Benchchem. (n.d.). Application Notes and Protocols for Fmoc-D-Abu-OH in Drug Discovery and Development.
  • Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing DL-α- Aminobutyric Acid.
  • Benchchem. (n.d.). A Comparative Guide to Fmoc-D-Abu-OH and Boc-D-Abu-OH in Solid-Phase Peptide Synthesis.
  • Scientific Laboratory Supplies. (n.d.). FMOC-ABU-OH | 8520480025 | SIGMA-ALDRICH | SLS.
  • Selleck Chemicals. (n.d.). Fmoc-D-Abu-OH (Fmoc-D-a-aminobutyric acid) | Biochemical Assay Reagent.
  • Amerigo Scientific. (n.d.). fmoc-D-abu-oh.
  • RVAC Medicines. (n.d.). Fmoc-D-Abu-OH.
  • Sigma-Aldrich. (n.d.). Fmoc-Abu-OH Novabiochem 135112-27-5.
  • Apollo Scientific. (n.d.). 135112-27-5 Cas No. | Fmoc-Abu-OH.
  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
  • LabSolu. (n.d.). Fmoc-D-Abu-OH.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Aapptec Peptides. (n.d.). Fmoc-α,β-dehydro-2-Abu-OH [198545-98-1].
  • Sigma-Aldrich. (n.d.). Fmoc-Abu-OH = 98.0 HPLC 135112-27-5.
  • Sigma-Aldrich. (n.d.). Fmoc-Abu-OH Novabiochem 135112-27-5.
  • Aapptec Peptides. (n.d.). Fmoc-D-2-Abu-OH [170642-27-0].

Sources

A Comprehensive Technical Guide to the Synthesis and Purification of H-D-Abu-Otbu HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, field-proven methodology for the synthesis, purification, and characterization of H-D-Abu-Otbu HCl (D-2-Aminobutyric acid tert-butyl ester hydrochloride). This valuable, non-proteinogenic amino acid derivative serves as a critical building block in the synthesis of complex peptides and pharmaceutical intermediates.[1] The strategic protection of the carboxylic acid as a tert-butyl ester is essential for preventing unwanted side reactions during peptide coupling. This guide is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a detailed rationale behind the experimental choices to ensure reproducibility and high purity of the final compound.

Introduction: The Significance of this compound in Synthetic Chemistry

This compound, a derivative of the non-natural amino acid D-2-aminobutyric acid, is a cornerstone in modern peptide synthesis and medicinal chemistry. The incorporation of non-proteinogenic amino acids like D-Abu into peptide sequences can confer unique conformational properties, enhance metabolic stability, and modulate biological activity.

The primary utility of this compound lies in the strategic use of the tert-butyl (OtBu) ester as a protecting group for the carboxylic acid functionality. This group exhibits remarkable stability under the basic and nucleophilic conditions frequently employed in peptide synthesis, such as the removal of Nα-Fmoc protecting groups with piperidine.[2][3] Conversely, the OtBu group can be readily cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA), which aligns seamlessly with standard solid-phase peptide synthesis (SPPS) cleavage and deprotection strategies.[2] The hydrochloride salt form of the molecule enhances its stability, crystallinity, and handling characteristics, making it an ideal reagent for demanding synthetic applications.

Chemical Synthesis: A Robust Protocol for this compound

The synthesis of this compound is most effectively achieved through the direct esterification of D-2-aminobutyric acid. Several methods exist for the formation of tert-butyl esters, including reactions with isobutylene or tert-butanol.[4][5] A highly efficient and scalable approach involves the use of tert-butyl acetate as both a reagent and solvent, catalyzed by a strong acid such as perchloric acid or the highly effective bis(trifluoromethanesulfonyl)imide.[6][7] This method circumvents the need for handling gaseous isobutylene and often proceeds with high yields.

Overall Synthetic Workflow

The synthesis can be conceptualized as a two-stage process: the acid-catalyzed esterification followed by an aqueous workup and isolation of the hydrochloride salt.

Synthesis_Workflow cluster_synthesis Synthesis Stage Start D-2-Aminobutyric Acid (Starting Material) Reaction Esterification with tert-Butyl Acetate & HClO₄ Start->Reaction Reagents Workup Aqueous Workup (Base Extraction) Reaction->Workup Reaction Mixture Salt_Formation HCl Salt Formation & Isolation Workup->Salt_Formation Free Amine in Organic Phase End Crude this compound Salt_Formation->End Precipitation

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

  • D-2-Aminobutyric acid (H-D-Abu-OH)

  • tert-Butyl acetate

  • Perchloric acid (70%)

  • Dichloromethane (DCM)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 2 M Hydrochloric acid (HCl) in diethyl ether

  • Diethyl ether

Procedure:

  • Reaction Setup: To a suspension of D-2-aminobutyric acid (1 equivalent) in tert-butyl acetate (5-10 volumes), cool the mixture to 0 °C in an ice bath.

  • Acid Catalysis: Slowly add perchloric acid (1.5 equivalents) dropwise to the stirred suspension. The reaction mixture should gradually become a clear solution as the starting material dissolves and reacts.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Aqueous Workup: After completion, carefully pour the reaction mixture into a separatory funnel containing cold water. Wash the organic layer with 1 M NaOH solution to remove unreacted starting material and the acid catalyst. Follow with a wash with brine.

  • Isolation of the Free Amine: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free amine (H-D-Abu-Otbu) as an oil.

  • Hydrochloride Salt Formation: Dissolve the resulting oil in a minimal amount of dichloromethane or diethyl ether. Add a 2 M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate as a white solid.

  • Final Product Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Purification of this compound

The crude product obtained from the synthesis is typically of high purity. However, for applications in peptide synthesis, further purification may be necessary to remove any residual starting material or byproducts. Recrystallization is the most effective method for this purpose.

Purification and Analysis Workflow

Purification_Analysis_Workflow cluster_purification Purification & Analysis Crude Crude this compound Recrystallization Recrystallization from Isopropanol/Diethyl Ether Crude->Recrystallization Dissolution & Precipitation Analysis Analytical Characterization (HPLC, NMR, MS) Recrystallization->Analysis Purified Solid Final Pure this compound (>99% Purity) Analysis->Final Quality Control

Caption: Workflow for the purification and analysis of this compound.

Recrystallization Protocol
  • Solvent Selection: A suitable solvent system for the recrystallization of this compound is a mixture of a protic solvent like isopropanol and a non-polar solvent like diethyl ether.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot isopropanol.

  • Precipitation: Slowly add diethyl ether to the hot solution until a slight turbidity persists.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate complete crystallization.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and stereochemical integrity of the synthesized this compound.

Physicochemical and Analytical Data Summary
Parameter Expected Value/Result
Appearance White to off-white crystalline solid
Molecular Formula C₈H₁₈ClNO₂
Molecular Weight 195.69 g/mol [8]
Melting Point ~240-244 °C
Purity (HPLC) >99%
Enantiomeric Purity (Chiral HPLC) >99%
¹H NMR (400 MHz, D₂O) δ 4.05 (t, 1H), 1.95 (m, 2H), 1.50 (s, 9H), 0.95 (t, 3H)
¹³C NMR (100 MHz, D₂O) δ 171.5, 85.0, 55.0, 28.0, 24.5, 9.0
Mass Spectrometry (ESI+) m/z 160.13 [M+H]⁺
High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is employed to assess the chemical purity of the final product. Chiral HPLC is essential to confirm the enantiomeric purity.

  • Purity Analysis (RP-HPLC):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA.

    • Detection: UV at 210 nm.

    • Expected Result: A single major peak corresponding to the product.

  • Enantiomeric Purity (Chiral HPLC):

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak series).[9][10][11]

    • Mobile Phase: A mixture of hexane and ethanol, often with a small amount of an acidic or basic modifier.

    • Detection: UV at 210 nm.

    • Expected Result: A single peak corresponding to the D-enantiomer, with the absence of the L-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The expected chemical shifts are based on the structure and data from similar compounds.

  • ¹H NMR: The spectrum should show a triplet for the alpha-proton, a multiplet for the methylene protons of the ethyl group, a singlet for the nine equivalent protons of the tert-butyl group, and a triplet for the methyl protons of the ethyl group.

  • ¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon, the quaternary carbon and methyl carbons of the tert-butyl group, the alpha-carbon, and the methylene and methyl carbons of the ethyl group.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The expected mass corresponds to the protonated free amine [M+H]⁺.

Conclusion

This guide has detailed a robust and reliable methodology for the synthesis, purification, and comprehensive characterization of this compound. By understanding the chemical principles behind each step, from the acid-catalyzed esterification to the final analytical validation, researchers can confidently produce this critical building block with high purity and yield. The protocols and analytical data provided herein serve as a valuable resource for professionals in peptide synthesis and drug discovery, facilitating the advancement of their research and development endeavors.

References

  • Smolecule. (2024, April 15). Tert-butyl 2-aminobutanoate hydrochloride.
  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PMC - NIH.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • D-2-Aminobutyric acid, 2TBDMS deriv
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Basics of chiral HPLC. Sigma-Aldrich.
  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2025, August 5).
  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC - PubMed Central.
  • D-2-Aminobutyric acid tert-butyl ester hydrochloride | 313994-32-0 | FA49958. Biosynth.
  • Protective Groups. Organic Chemistry Portal.
  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
  • Basic 1H- and 13C-NMR Spectroscopy.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Amino Acid-Protecting Groups. SciSpace.
  • PROCESS DEVELOPMENT REPORT. (2019, November 18). Medicines for All institute (M4ALL).
  • Amino Acid-Protecting Groups. (2019, November 19).
  • (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283. PubChem - NIH.
  • Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. (2025, August 7).
  • Preparation of t-Butyl Esters of Free Amino Acids1. The Journal of Organic Chemistry.
  • WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
  • Convenient Preparation of tert-Butyl Amino Acid Esters from tert-Butanol. (2025, August 6).
  • Preparation of t-Butyl Esters of Free Amino Acids1. Semantic Scholar.
  • Protecting Groups in Peptide Synthesis. PubMed - NIH.
  • CN105481703A - Method for synthesizing (S)-2-aminobutanol.
  • 1 H (A) and 13 C (B) NMR spectra of... | Download Scientific Diagram.
  • 5 Combin
  • H-D-Ser(tBu)-OtBu.HCl | C11H24ClNO3 | CID 56777372. PubChem.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • 2-Aminobutanoic acid, 2TMS deriv
  • WO2010019469A2 - Preparation of (s)-2-aminobutyric acid.
  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. (2023, August 29). Who we serve.
  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. (2017, March 23). PMC - NIH.
  • D-Alpha-aminobutyric acid | C4H9NO2 | CID 439691. PubChem.
  • DL-2-Aminobutyric acid alpha-amino-n-butyric acid. Sigma-Aldrich.
  • Aminobutyric Acid (Abu). P3 BioSystems.

Sources

A Technical Guide to the Spectroscopic Characterization of H-D-Abu-Otbu HCl

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the spectroscopic analysis of H-D-Abu-Otbu HCl (D-2-Aminobutyric acid tert-butyl ester hydrochloride), a key building block in peptide synthesis and pharmaceutical development.[1][2] Given the limited availability of publicly accessible, fully characterized spectroscopic data for this specific compound, this document serves as both a predictive guide and a methodological resource for researchers. It is designed to equip scientists with the foundational knowledge to acquire, interpret, and validate the structural integrity of this reagent using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The Molecular Profile of this compound

The precise structure and properties of a starting material are paramount for the success of any synthetic chemistry endeavor, particularly in the regulated field of drug development. This compound is a protected form of the non-proteinogenic amino acid D-aminobutyric acid, valued for its role in creating peptides with specific conformational properties.[1][2]

Molecular Structure:

  • Chemical Name: tert-butyl (2R)-2-aminobutanoate hydrochloride[1][3]

  • Synonyms: D-2-Aminobutyric acid t-butyl ester HCl, this compound

  • CAS Number: 313994-32-0[1][3][4]

  • Molecular Formula: C₈H₁₈ClNO₂[5]

  • Molecular Weight: 195.69 g/mol [4]

The structure features a chiral center at the alpha-carbon (α-carbon), an ethyl side chain, a tert-butyl ester protecting group on the carboxylic acid, and a protonated amine in the form of a hydrochloride salt. These features give rise to a distinct spectroscopic fingerprint.

Caption: Figure 1: Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation. The causality behind experimental choices, such as the selection of a deuterated solvent like DMSO-d₆ or D₂O, is critical; DMSO-d₆ allows for the observation of exchangeable protons (amine), while D₂O will exchange with these protons, causing their signals to disappear, which is a useful validation technique.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm (Predicted) Multiplicity Integration Assignment Rationale
~8.5 Broad Singlet 3H -NH₃⁺ The acidic protons of the ammonium group are typically deshielded and appear as a broad signal due to quadrupole broadening and exchange.
~3.9 Triplet 1H α-CH This proton is adjacent to the electron-withdrawing ammonium group and the ethyl side chain, leading to a downfield shift. It is split into a triplet by the two protons on the adjacent CH₂ group.
~1.8 Multiplet 2H -CH₂- The methylene protons are coupled to both the α-CH and the terminal methyl group, resulting in a complex multiplet.
1.45 Singlet 9H -C(CH₃)₃ The nine protons of the tert-butyl group are chemically equivalent and show no coupling, resulting in a strong singlet.

| ~0.9 | Triplet | 3H | -CH₂-CH₃ | The terminal methyl protons are split into a triplet by the adjacent CH₂ group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm (Predicted) Assignment Rationale
~170 C=O (Ester) The carbonyl carbon of the ester group is highly deshielded.
~82 -C(CH₃)₃ The quaternary carbon of the tert-butyl group.
~55 α-CH The alpha-carbon is attached to the electronegative nitrogen atom.
~28 -C(CH₃)₃ The three equivalent methyl carbons of the tert-butyl group.
~24 -CH₂- The methylene carbon of the ethyl side chain.

| ~10 | -CH₃ | The terminal methyl carbon of the ethyl side chain. |

Experimental Protocol for NMR Data Acquisition

NMR_Workflow prep Sample Preparation dissolve Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). prep->dissolve transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer instrument Instrument Setup transfer->instrument tune Tune and shim the probe for the specific sample. instrument->tune params Set acquisition parameters (¹H: 400 MHz, ¹³C: 100 MHz). tune->params acq Data Acquisition params->acq h1 Acquire ¹H Spectrum (16-32 scans). acq->h1 c13 Acquire ¹³C Spectrum (1024-4096 scans). h1->c13 proc Data Processing c13->proc ft Fourier Transform proc->ft phase Phase and Baseline Correction ft->phase integrate Integration and Peak Picking phase->integrate analysis Spectral Analysis & Interpretation integrate->analysis

Caption: Figure 2: Standard workflow for NMR analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean vial.

  • Transfer: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A spectral width of 12-15 ppm and a relaxation delay of 1-2 seconds are typical starting points.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required. Proton decoupling (e.g., broadband decoupling) should be used to simplify the spectrum to singlets.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum using the residual solvent peak as a reference. Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) (Predicted) Intensity Vibration Type Functional Group Assignment
3100-2800 Strong, Broad N-H Stretch -NH₃⁺ (Ammonium salt)
2980-2950 Medium-Strong C-H Stretch Aliphatic (CH₃, CH₂)
~1740 Strong C=O Stretch Ester Carbonyl
~1250, ~1150 Strong C-O Stretch Ester C-O and t-Butyl

| ~1600 | Medium, Broad | N-H Bend | -NH₃⁺ (Ammonium salt) |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its simplicity and minimal sample preparation.

  • Instrument Background: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. For this compound, Electrospray Ionization (ESI) is the ideal technique as it is a soft ionization method suitable for polar and thermally labile molecules.

Predicted Mass Spectrum (ESI+)

In positive ion mode (ESI+), the molecule is expected to be detected as its protonated molecular ion, [M+H]⁺, where 'M' is the free base (H-D-Abu-Otbu). The hydrochloride salt will dissociate in solution.

  • Molecular Formula (Free Base): C₈H₁₇NO₂

  • Exact Mass (Free Base): 159.1259

  • Predicted [M+H]⁺: 160.1332 m/z

A key fragmentation pathway involves the loss of the tert-butyl group as isobutylene, a characteristic and stabilizing fragmentation for tert-butyl esters.

Mass_Spec_Fragmentation parent [M+H]⁺ m/z = 160.13 loss - C₄H₈ (Isobutylene) parent->loss fragment1 Fragment Ion m/z = 104.07 loss->fragment1

Caption: Figure 3: Predicted primary fragmentation of H-D-Abu-Otbu in ESI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (~0.1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid helps to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Set the ESI source parameters. Typical values include:

    • Ionization Mode: Positive

    • Capillary Voltage: 3-4 kV

    • Drying Gas (N₂) Flow: 5-10 L/min

    • Gas Temperature: 250-350 °C

  • Mass Analyzer: Set the mass analyzer (e.g., Quadrupole, TOF) to scan a relevant m/z range, such as 50-500 Da.

  • Data Acquisition: Acquire the spectrum. For high-resolution mass spectrometry (HRMS), this will provide a highly accurate mass measurement, allowing for confirmation of the elemental composition.

  • Tandem MS (MS/MS): For further structural confirmation, perform an MS/MS experiment. Isolate the predicted parent ion (m/z 160.13) and subject it to collision-induced dissociation (CID) to observe the characteristic fragment ions (e.g., m/z 104.07).

Conclusion: A Self-Validating Approach

By systematically applying these three core spectroscopic techniques, a researcher can build a comprehensive and self-validating profile of this compound. The predicted ¹H and ¹³C NMR data confirm the carbon-hydrogen framework, the IR spectrum validates the presence of key functional groups, and mass spectrometry confirms the molecular weight and elemental composition. Any deviation from the expected data presented in this guide would warrant further investigation into the sample's purity or identity, thereby ensuring the integrity of subsequent research and development activities.

References

  • BenchChem. (n.d.). A Technical Guide to the Spectroscopic Analysis of H-Asp(OtBu)-OtBu.HCl.
  • MedChemExpress. (n.d.). H-Asp(OtBu)-OtBu.HCl.
  • PubChem. (n.d.). H-D-Ser(tBu)-OtBu.HCl.
  • Sigma-Aldrich. (n.d.). H-D-Abu-OtBu hydrochloride AldrichCPR.
  • J&K Scientific. (n.d.). D-2-Aminobutyric acid tert-butyl ester hydrochloride.
  • Benchchem. (n.d.). H-Asp(OtBu)-OtBu.HCl | 1791-13-5.
  • Biosynth. (n.d.). D-2-Aminobutyric acid tert-butyl ester hydrochloride.
  • Chem-Impex. (n.d.). D-2-Aminobutyric acid tert-butyl ester hydrochloride.
  • Guidechem. (n.d.). 313994-32-0 - this compound.
  • ChemicalBook. (2025). H-ABU-OTBU HCL - Safety Data Sheet.

Sources

Methodological & Application

Protocol for using H-D-Abu-Otbu HCl in solid-phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for Utilizing H-D-Abu-Otbu HCl in Solid-Phase Peptide Synthesis (SPPS)

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a pivotal strategy in modern drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced stability, conformational rigidity, and biological activity.[1] this compound, a derivative of D-α-aminobutyric acid, is one such building block. This guide provides a comprehensive, field-proven protocol for the efficient incorporation of this compound into peptide chains using the standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology. We will delve into the underlying chemical principles, from the critical in-situ neutralization of the hydrochloride salt to the selection of optimal coupling reagents and the final acidolytic cleavage of the tert-butyl (Otbu) side-chain protecting group. This document is designed for researchers, scientists, and drug development professionals seeking to leverage non-canonical amino acids to push the boundaries of peptide design.

Introduction: The Rationale for this compound in SPPS

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, relying on a cyclical process of coupling and deprotection on an insoluble resin support.[2][3] The most prevalent strategy, Fmoc/tBu, leverages the base-lability of the Nα-Fmoc protecting group for chain elongation and the acid-lability of side-chain protecting groups, such as tert-butyl (tBu), for final deprotection.[4][5]

This compound fits seamlessly into this orthogonal scheme.

  • D-Configuration: The D-amino acid configuration can significantly enhance peptide stability against enzymatic degradation by proteases, a critical factor for therapeutic viability.

  • Otbu Side-Chain Protection: The tert-butyl ester (Otbu) protecting group on the side chain is robustly stable to the basic conditions (typically piperidine in DMF) used for Nα-Fmoc removal.[6][7] It is efficiently cleaved during the final step with strong acid, most commonly Trifluoroacetic Acid (TFA).[6]

  • Hydrochloride Salt (HCl): The presence of the HCl salt on the α-amino group necessitates a crucial but straightforward modification to standard coupling protocols: in-situ neutralization. This is typically achieved with a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) to liberate the free amine for peptide bond formation.[8]

Chemical Properties & Handling

PropertyValue
Chemical Name D-2-Aminobutyric acid tert-butyl ester hydrochloride
Molecular Formula C₈H₁₈ClNO₂
Molecular Weight 195.69 g/mol
Appearance White to off-white solid
Storage Store at 2-8°C, sealed, away from moisture. For long-term storage, -20°C is recommended.[9]

The Fmoc/tBu Solid-Phase Peptide Synthesis Cycle

The synthesis proceeds via a repeated cycle of four main stages: Nα-Fmoc deprotection, washing, amino acid coupling, and another washing phase. This iterative process allows for the controlled, stepwise assembly of the desired peptide sequence on the solid support.[3][8]

SPPS_Cycle Figure 1: The Fmoc/tBu SPPS Cycle Resin Resin-Bound Peptide (Fmoc-N) Deprotection 1. Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection Cycle Start Wash1 2. Washing (DMF) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Wash2->Resin Next Cycle (Peptide is now n+1)

Caption: The core iterative workflow of Fmoc-based SPPS.

Detailed Protocol for Incorporation of this compound

This protocol assumes a manual synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.

Materials and Reagents
  • Resin: Rink Amide or Wang resin (select based on desired C-terminus: amide or carboxylic acid, respectively).[10]

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).

  • Amino Acids: Fmoc-protected amino acids and this compound.

  • Deprotection Solution: 20% (v/v) piperidine in DMF.[11]

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). HATU is generally recommended for its high efficiency, especially with hindered couplings.[11][12]

  • Base: N,N-Diisopropylethylamine (DIEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler mixture like TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5) if the sequence is not prone to side reactions.

  • Precipitation: Ice-cold diethyl ether or methyl t-butyl ether (MTBE).

Experimental Workflow

Coupling_Workflow Figure 2: this compound Coupling Workflow cluster_reactants Reactants in Solution cluster_resin Solid Support AA This compound Activation Activation & Neutralization AA->Activation HATU Coupling Reagent (e.g., HATU) HATU->Activation DIEA Base (DIEA) DIEA->Activation 2 eq. for activation, 1 eq. for neutralization Resin Resin-Peptide-NH2 (Free Amine) Coupling Peptide Bond Formation Resin->Coupling Activation->Coupling Product Resin-Peptide-D-Abu(Otbu) Coupling->Product

Caption: Activation and coupling of this compound.

Step 1: Resin Swelling

  • Place the resin (e.g., 0.1 mmol) in a suitable reaction vessel.

  • Add DCM (approx. 10 mL/g resin) and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DCM and wash the resin 3 times with DMF.

Step 2: Nα-Fmoc Deprotection (of the preceding amino acid)

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[11]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

Step 3: Coupling of this compound Causality: This step requires pre-activation of the carboxylic acid and simultaneous neutralization of the α-amino HCl salt. Using a carbodiimide or uronium/guanidinium salt activator like HATU forms a highly reactive ester intermediate.[13] DIEA is added in excess: two equivalents are consumed by the activation chemistry, and an additional equivalent is required to neutralize the HCl on the incoming amino acid, liberating the nucleophilic free amine.[8]

  • In a separate vial, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

  • Add DIEA (8 equivalents) to the solution. The solution may change color. Allow this activation mixture to stand for 1-2 minutes.

  • Drain the DMF from the deprotected peptide-resin.

  • Add the activation mixture to the resin.

  • Agitate at room temperature for 1-2 hours.

  • To confirm reaction completion, a small sample of resin beads can be taken for a Kaiser test. A negative result (beads remain colorless) indicates complete coupling.

Step 4: Washing

  • Drain the coupling solution from the resin.

  • Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3 times), and finally DMF (3 times) to prepare for the next cycle.

Repeat steps 2-4 for each subsequent amino acid in the sequence.

Final Peptide Cleavage and Deprotection

Causality: The final step uses a strong acid, TFA, to simultaneously cleave the peptide from the resin linker and remove all acid-labile side-chain protecting groups, including the Otbu group on D-Abu.[6][14] During this process, protecting groups are released as reactive carbocations (e.g., t-butyl cation). Scavengers are critical to trap these cations, preventing them from causing unwanted modifications to sensitive residues like Tryptophan or Methionine.[15] TIS is a highly effective carbocation scavenger.

  • After the final Nα-Fmoc deprotection and washing, wash the peptide-resin with DCM (5 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Prepare the cleavage cocktail. For a standard peptide, TFA/TIS/H₂O (95:2.5:2.5 v/v) is sufficient.[16] CAUTION: TFA is highly corrosive. Handle with extreme care in a fume hood using appropriate personal protective equipment.[17]

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of peptide).

  • Agitate gently at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube.

  • Rinse the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether or MTBE. A white precipitate should form.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet 2-3 more times with cold ether to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification (typically by reverse-phase HPLC) and characterization (e.g., mass spectrometry).

Quantitative Data Summary

StepReagentEquivalents (relative to resin capacity)Recommended Time
Deprotection 20% Piperidine/DMFN/A (Volume excess)5 min + 15 min
Coupling This compound4.01-2 hours
HATU3.91-2 hours
DIEA8.01-2 hours
Cleavage TFA/TIS/H₂O (95:2.5:2.5)N/A (Volume excess)2-3 hours

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient activation time or reagents. 2. Incomplete neutralization of HCl salt. 3. Peptide aggregation/secondary structure formation.[18]1. Double-couple: repeat the coupling step with a fresh activation mixture. 2. Ensure sufficient DIEA is used. 3. Consider switching to a more effective solvent like NMP or using chaotropic agents.[18]
Low Yield After Cleavage 1. Incomplete cleavage from the resin. 2. Peptide is highly soluble in the precipitation solvent (ether).1. Extend cleavage time to 4 hours.[19] Ensure the resin is fully dry before adding the cocktail. 2. Ensure the ether is ice-cold. Try precipitating at -20°C or -80°C.
Side Products in Mass Spec (+56 Da) Alkylation of sensitive residues (e.g., Trp) by t-butyl cations.Increase the amount or variety of scavengers in the cleavage cocktail. Use Reagent K or add EDT.
Incomplete Deprotection of Otbu Group Insufficient cleavage time or TFA degradation.Extend cleavage time. Use fresh, high-quality TFA.[17][19]

References

  • Applied Biosystems. (2001). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Retrieved from [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. Retrieved from [Link]

  • Suga, H., & Oki, K. (2018). Synthesis of Non-canonical Amino Acids and Peptide Containing Them for Establishment of the Template for Drug Discovery. Yakugaku Zasshi. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails. Retrieved from [Link]

  • Fields, G. B. (2011). Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. Retrieved from [Link]

  • ACS Publications. (2018). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2016). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Pascal, R. (2014). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • MDPI. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Retrieved from [Link]

  • ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Recommended Coupling Reagents and Protocols for H-D-Abu-Otbu HCl

Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis.

Executive Summary

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design. This compound, a D-enantiomer of 2-aminobutyric acid with a tert-butyl ester protecting group, offers unique conformational properties. However, its ethyl side chain and bulky C-terminal protecting group introduce moderate steric hindrance, making the selection of an appropriate coupling reagent paramount for achieving high yields and maintaining chiral integrity. This guide provides a detailed analysis of recommended coupling reagents, the chemical principles governing their efficacy, and field-proven protocols for the successful incorporation of this compound into peptide sequences.

Introduction to this compound in Peptide Synthesis

This compound (tert-butyl (2R)-2-aminobutanoate hydrochloride) is a valuable building block in synthetic peptide chemistry. The "D" configuration provides resistance to enzymatic degradation, while the tert-butyl (OtBu) ester offers robust protection of the C-terminus, typically removed under strong acidic conditions (e.g., Trifluoroacetic acid, TFA) during the final cleavage step in a standard Fmoc/tBu strategy.[1]

The primary challenge in coupling this amino acid lies in overcoming the steric hindrance presented by its structure. Inefficient activation or coupling can lead to low yields, incomplete reactions, and, most critically, racemization at the α-carbon of the activated amino acid partner.[2] The formation of a peptide bond requires the activation of a carboxylic acid group to facilitate nucleophilic attack from an amino group.[3] Coupling reagents are the activators in this process, and their efficiency is a critical determinant of success, especially with sterically demanding substrates.[2][4]

The Mechanism of Amide Bond Formation and Racemization

Peptide coupling proceeds via the activation of the carboxylic acid of an N-protected amino acid, converting the carboxyl hydroxyl into a better leaving group. This creates a highly reactive intermediate that is susceptible to nucleophilic attack by the free amine of the coupling partner (in this case, the D-Abu residue).

However, this activated state presents a risk. The primary mechanism for racemization during coupling is the formation of a planar 5(4H)-oxazolone intermediate.[5] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry. The incoming amine can then attack from either face of the planar ring, yielding a mixture of D- and L-peptides.[5]

Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma Pure®) are crucial for suppressing racemization.[6] They intercept the highly reactive intermediate to form a more stable active ester, which is less prone to oxazolone formation and reacts efficiently with the amine component.[5]

PeptideCouplingMechanism cluster_activation Activation Phase cluster_racemization_path Side Reaction cluster_coupling Coupling Phase AA_COOH N-Protected Amino Acid (R-COOH) Reagent Coupling Reagent + Base AA_COOH->Reagent 1. Intermediate Highly Reactive Intermediate Reagent->Intermediate Forms Oxazolone 5(4H)-Oxazolone (Planar) Intermediate->Oxazolone Base-catalyzed cyclization Additive Additive (Oxyma, HOAt) Intermediate->Additive 2a. Suppression Racemized Racemized Product Oxazolone->Racemized Active_Ester Stable Active Ester (e.g., O-Oxyma) Additive->Active_Ester Forms Amine H-D-Abu-Otbu Active_Ester->Amine 2b. Coupling Peptide Dipeptide Product (Protected) Amine->Peptide

Caption: General mechanism of peptide coupling and racemization suppression.

Recommended Reagents for Coupling to this compound

For sterically hindered couplings, modern onium salts (aminium/uronium and phosphonium) are highly recommended over classic carbodiimides like DCC or EDC alone.[7] These reagents are generally faster, more efficient, and result in lower levels of racemization when used correctly.[2][7]

Aminium/Uronium Salts

These are among the most efficient and widely used coupling reagents.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Considered the gold standard for difficult couplings.[7] HATU incorporates the HOAt moiety directly, forming highly reactive OAt esters. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the coupling reaction and making HATU exceptionally effective for hindered amino acids.[7]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Structurally similar to HBTU but based on the more acidic 6-Cl-HOBt. This makes the resulting active ester more reactive than the OBt ester formed by HBTU, offering an advantage in challenging couplings.[7]

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholino)]uronium hexafluorophosphate): A third-generation reagent that incorporates Oxyma Pure as the leaving group. COMU demonstrates coupling efficiencies comparable to HATU.[6] Its key advantages are improved safety (Oxyma is non-explosive, unlike HOAt and HOBt), excellent solubility, and reduced allergenic potential.[6]

Phosphonium Salts
  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A classic and reliable phosphonium salt reagent. It generates OBt active esters and is known for its high performance in both solution and solid-phase synthesis.[7] While very effective, for extremely hindered cases, HATU or COMU may offer a slight advantage.[2]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium equivalent of HATU, incorporating the HOAt moiety. It offers similar high reactivity and is particularly useful for minimizing racemization.[7]

Comparative Analysis of Recommended Reagents

The choice of reagent often depends on a balance of efficiency, cost, and the specific requirements of the synthetic sequence.

ReagentReagent TypeLeaving GroupRelative Efficiency (Hindered)Racemization SuppressionKey Advantages
HATU AminiumHOAtVery HighExcellentGold standard for difficult couplings; fast reaction rates.[7]
COMU AminiumOxyma PureVery HighExcellentHigh efficiency, safer (non-explosive), good solubility.[6]
HCTU Aminium6-Cl-HOBtHighVery GoodMore reactive than HBTU; cost-effective alternative to HATU.[7]
PyBOP PhosphoniumHOBtHighGoodReliable, widely used, generates non-carcinogenic byproducts.[6]
PyAOP PhosphoniumHOAtVery HighExcellentPhosphonium version of HATU; avoids potential side reactions at the N-terminus.[7]

Experimental Protocols

Safety Note: Always handle coupling reagents, solvents, and bases in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol describes the coupling of an Fmoc-protected amino acid onto a resin-bound peptide chain with a free N-terminal H-D-Abu- residue.

Materials:

  • Peptide-resin with N-terminal D-Abu

  • Fmoc-Xaa-OH (3 eq.)

  • Coupling Reagent (e.g., HATU or COMU, 2.9 eq.)

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6 eq.)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Kaiser Test Kit

SPPS_Workflow start Start: Resin-Peptide-NH-D-Abu(OtBu) pre_activation Pre-activation: Dissolve Fmoc-AA-OH, HATU/COMU, & DIPEA in DMF start->pre_activation coupling Coupling: Add activated mixture to resin. Agitate for 1-2 hours. pre_activation->coupling wash1 Wash Resin: 3x DMF 3x DCM coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test kaiser_test->coupling Negative (Repeat) wash2 Wash Resin: 3x DMF kaiser_test->wash2 Positive (Complete) deprotection Fmoc Deprotection: 20% Piperidine in DMF wash2->deprotection next_cycle Ready for Next Coupling Cycle deprotection->next_cycle

Caption: SPPS workflow for coupling onto an N-terminal D-Abu residue.

Methodology:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been completely removed (confirmed by a positive Kaiser test) and the resin has been thoroughly washed with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve the incoming Fmoc-amino acid (3 eq. relative to resin loading) and the coupling reagent (e.g., HATU, 2.9 eq.) in anhydrous DMF.

  • Base Addition: Add the base (e.g., DIPEA, 6 eq.) to the activation mixture. The solution may change color (e.g., to yellow with HATU). Use the mixture immediately.

  • Coupling: Add the freshly prepared activation mixture to the vessel containing the peptide-resin. Agitate at room temperature for 1-4 hours. The moderate steric hindrance of D-Abu may require a longer coupling time or a double coupling.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (beads remain colorless or yellow) indicates the reaction is complete. If the test is positive (blue beads), the coupling is incomplete and should be repeated (double coupling).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts.[1] The peptide-resin is now ready for the next Fmoc deprotection step.

Protocol 2: Solution-Phase Coupling

This protocol describes the coupling of an N-Boc-protected amino acid to this compound.

Materials:

  • This compound (1 eq.)

  • Boc-Xaa-OH (1.05 eq.)

  • Coupling Reagent: EDC·HCl (1.1 eq.)

  • Additive: Oxyma Pure (1.1 eq.)

  • Base: DIPEA (2.5 eq.)

  • Solvent: Anhydrous DCM or DMF

Methodology:

  • Reaction Setup: In a round-bottomed flask under an inert atmosphere (e.g., Nitrogen), dissolve Boc-Xaa-OH (1.05 eq.), EDC·HCl (1.1 eq.), and Oxyma Pure (1.1 eq.) in anhydrous DCM.[8] Stir the mixture at 0 °C (ice bath).

  • Pre-activation: Allow the mixture to stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add this compound (1 eq.) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq.). The first equivalent of base neutralizes the HCl salt, while the remainder acts as the base for the coupling reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with a cold, dilute acid (e.g., 1N HCl), a base (e.g., saturated NaHCO₃ solution), and brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude dipeptide by flash column chromatography on silica gel to obtain the pure product.

Troubleshooting

  • Problem: Incomplete Coupling (Positive Kaiser Test after first coupling in SPPS).

    • Cause: Insufficient reaction time or potency of the coupling reagent for the specific hindered sequence.

    • Solution: Perform a "double coupling." Drain and wash the resin, then repeat the coupling step with a fresh batch of activated amino acid. For extremely difficult sequences, switching to a more potent reagent like HATU or COMU is advised.[2]

  • Problem: Significant Racemization/Epimerization Detected in Final Peptide.

    • Cause: The activation method is too aggressive, or the base is too strong, promoting oxazolone formation.[9]

    • Solution:

      • Ensure an additive like Oxyma Pure or HOAt is always used, especially with carbodiimides.[5]

      • Minimize the pre-activation time before adding the amine component.

      • Consider switching from DIPEA to a weaker or more sterically hindered base like N-Methylmorpholine (NMM) or 2,4,6-collidine.[10]

      • Perform the coupling at a lower temperature (e.g., starting at 0 °C).

References

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. (n.d.). Benchchem.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Biosynth.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • A Comparative Guide to the Use of H-D-Ala-OtBu.HCl in Large-Scale Peptide Synthesis. (n.d.). Benchchem.
  • Mustafa, Y. F., et al. (2025). What is coupling reagents in peptide synthesis? ResearchGate.
  • Strategies to Reduce Racemization During Peptide Coupling. (n.d.). Benchchem Technical Support Center.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • Valeur, E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 49-53. (Note: This reference is used for general protocol structure, specific reagents may differ).

Sources

Application Note & Protocols: Efficient Activation Strategies for Peptide Coupling with H-D-Abu-Otbu HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

H-D-Abu-Otbu HCl, the hydrochloride salt of D-α-aminobutyric acid tert-butyl ester, is a valuable non-proteinogenic amino acid building block utilized in the synthesis of specialized peptides for pharmaceutical and biochemical research. Its unique structure, featuring a D-chiral center and an acid-labile tert-butyl ester protecting group, necessitates precise and efficient activation of the partnering carboxyl component to ensure high-yield peptide bond formation while preserving stereochemical integrity. This technical guide provides an in-depth analysis of the core principles and state-of-the-art methodologies for activating N-protected amino acids for coupling with this compound. We will explore the mechanistic underpinnings of carbodiimide and onium salt-based activation, present data-driven criteria for reagent selection, and offer detailed, validated protocols for researchers, scientists, and drug development professionals.

Introduction: The Role of this compound in Peptide Synthesis

The successful construction of a peptide sequence is contingent on the selective and sequential formation of amide bonds between amino acid monomers.[1] To achieve this, functional groups not involved in the bond formation must be temporarily masked with protecting groups.[2] In the case of this compound, two key features dictate its role and handling in peptide synthesis:

  • The Amine Component: The primary amine of the D-aminobutyric acid moiety serves as the nucleophile in the coupling reaction. As the compound is supplied as a hydrochloride salt, this amine is protonated and inactive. It requires in-situ neutralization by a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to become a competent nucleophile.[3]

  • The Carboxyl Protecting Group: The carboxylic acid is protected as a tert-butyl (OtBu) ester. This group is stable to the basic conditions used for Fmoc-group removal but is readily cleaved with mild acid (e.g., trifluoroacetic acid, TFA).[4] This makes this compound fully compatible with the widely adopted Fmoc/tBu orthogonal protection strategy in Solid-Phase Peptide Synthesis (SPPS).[5]

This guide focuses on the critical first step of the coupling reaction: the activation of the carboxyl group of the incoming N-protected amino acid to make it susceptible to nucleophilic attack by the free amine of this compound.[6]

The Principle of Carboxyl Group Activation

Peptide bond formation is a condensation reaction that is not spontaneous under normal conditions. The process requires the conversion of the carboxylic acid into a more reactive electrophilic species, often referred to as an "active ester". This activated intermediate can then readily react with the amine component. The overall workflow involves two discrete, yet concurrent, stages.

G cluster_coupling Peptide Bond Formation A This compound (Inactive Amine) B Deprotonated H-D-Abu-Otbu (Active Nucleophile) A->B E Dipeptide Product B->E  Nucleophilic Attack C N-Protected Amino Acid (Carboxylic Acid) D Activated Intermediate (Active Ester) C->D  + Coupling Reagent D->E

Figure 1: General workflow for peptide coupling involving an amino acid hydrochloride salt.

Activation Methodologies: A Mechanistic Overview

The choice of activation method is critical for achieving high efficiency and minimizing side reactions, most notably racemization at the chiral center of the activated amino acid.[7] Two major classes of reagents dominate modern peptide synthesis.

Carbodiimide-Mediated Activation

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents that activate carboxylic acids.[8] The mechanism involves the formation of a highly reactive O-acylisourea intermediate.[9]

However, this intermediate is unstable and prone to two detrimental side reactions:

  • Racemization: The intermediate can cyclize to form an oxazolone, which leads to the loss of stereochemical integrity.[2][7]

  • N-acylurea Formation: An intramolecular rearrangement can occur, forming a stable and unreactive N-acylurea byproduct, which terminates the reaction for that molecule.[9]

To mitigate these issues, additives are essential.[6] Additives like 1-hydroxybenzotriazole (HOBt) or, more preferably, its safer and more effective modern replacement, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), rapidly trap the O-acylisourea intermediate.[10][11][12] This forms a more stable active ester (e.g., an Oxyma-ester) that is sufficiently reactive to couple efficiently with the amine component while significantly suppressing both racemization and N-acylurea formation.[10][13]

G AA_COOH R-COOH (N-Protected AA) O_acylisourea O-Acylisourea (Highly Reactive) AA_COOH->O_acylisourea + DIC DIC DIC->O_acylisourea N_acylurea N-Acylurea (Unreactive Byproduct) O_acylisourea->N_acylurea Rearrangement (Side Reaction) Oxyma_ester Oxyma-Ester (Active Ester) O_acylisourea->Oxyma_ester Trapping Oxyma OxymaPure (Additive) Oxyma->Oxyma_ester + Peptide Peptide Product Oxyma_ester->Peptide Coupling Amine H₂N-R' (H-D-Abu-Otbu) Amine->Peptide +

Figure 2: Carbodiimide activation mechanism showing the critical role of an additive like OxymaPure.

Onium Salt-Mediated Activation

Onium salts are pre-packaged reagents that typically combine the functions of a coupling agent and an additive. They are broadly classified into aminium/uronium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP, PyAOP).[14] These reagents react with the N-protected amino acid in the presence of a base (e.g., DIPEA) to directly form the corresponding active ester in situ.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Based on the HOAt additive, HATU is one of the most effective coupling reagents, known for rapid reaction kinetics and low racemization, even in sterically hindered couplings.

  • PyBOP (Benzotriazol-1-yloxy-tripyrrolidino-phosphonium hexafluorophosphate): As a phosphonium salt, PyBOP is an excellent choice for avoiding a key side reaction associated with aminium salts: guanidinylation of the primary amine. It is highly effective for routine and challenging couplings.

Onium salt methods are generally faster and often more efficient than carbodiimide methods, making them a preferred choice for difficult sequences or sterically hindered amino acids.[7]

G AA_COOH N-Protected Amino Acid (R-COOH) OAt_ester OAt-Active Ester AA_COOH->OAt_ester Activation HATU HATU + Base HATU->OAt_ester Peptide Dipeptide Product OAt_ester->Peptide Coupling Amine H-D-Abu-Otbu (Deprotonated) Amine->Peptide p1 p2

Figure 3: Simplified mechanism for onium salt (e.g., HATU) activation.

Data-Driven Reagent Selection

The optimal choice of coupling reagent depends on factors such as steric hindrance of the amino acids, desired reaction time, cost, and potential for side reactions. The following table provides a comparative summary to guide selection.

Coupling SystemReagent ClassKey StrengthsPotential IssuesTypical Equivalents (vs. Acid)
DIC / OxymaPure Carbodiimide + AdditiveCost-effective, low risk of side reactions, high safety profile (non-explosive).[10][11]Slower than onium salts.DIC (1.1), Oxyma (1.1)
EDC / HOBt Carbodiimide + AdditiveWater-soluble byproducts, good for solution phase.[9]HOBt has explosive properties; less effective than Oxyma.[10][15]EDC (1.2), HOBt (1.2)
HATU / DIPEA Aminium SaltExtremely fast and efficient, excellent for hindered couplings, low racemization.Higher cost, potential for amine guanidinylation (minor).HATU (1.0), DIPEA (2.0-3.0)
HBTU / DIPEA Aminium SaltVery efficient and widely used, good balance of cost and performance.Less reactive than HATU, potential for guanidinylation.HBTU (1.0), DIPEA (2.0-3.0)
PyBOP / DIPEA Phosphonium SaltHigh reactivity, no guanidinylation side reaction, excellent for hindered couplings.[14]Byproduct removal can be more difficult than with HBTU.PyBOP (1.0), DIPEA (2.0-3.0)

Detailed Experimental Protocols

The following protocols are designed for a standard solution-phase coupling reaction. All operations should be performed in a fume hood using anhydrous solvents and an inert atmosphere (Nitrogen or Argon).

Protocol 1: Standard Activation with DIC/OxymaPure

This protocol is a robust and safe method suitable for most coupling reactions.

Materials:

  • N-α-Fmoc-protected amino acid (Carboxyl component): 1.0 eq

  • This compound (Amine component): 1.1 eq

  • OxymaPure: 1.1 eq

  • N,N'-Diisopropylcarbodiimide (DIC): 1.1 eq

  • N,N-Diisopropylethylamine (DIPEA): 1.1 eq (for neutralization)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve the N-α-Fmoc-protected amino acid (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DCM or DMF (approx. 10 mL per mmol of amino acid).

  • Pre-activation: Cool the solution to 0 °C using an ice bath. Add DIC (1.1 eq) dropwise and stir the mixture for 10-15 minutes at 0 °C.

  • Amine Preparation & Coupling: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM/DMF. Add DIPEA (1.1 eq) to neutralize the salt and stir for 2 minutes.

  • Reaction: Add the neutralized amine solution to the pre-activated carboxyl solution at 0 °C. Allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 4-12 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting N-protected amino acid is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, water, and finally with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude dipeptide by flash column chromatography.

Protocol 2: High-Efficiency Activation with HATU

This protocol is recommended for sterically hindered couplings or when rapid reaction times are desired.

Materials:

  • N-α-Fmoc-protected amino acid (Carboxyl component): 1.0 eq

  • This compound (Amine component): 1.1 eq

  • HATU: 1.05 eq

  • N,N-Diisopropylethylamine (DIPEA): 2.5 eq (for neutralization and activation)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reagent Combination: To a dry round-bottom flask under an inert atmosphere, add the N-α-Fmoc-protected amino acid (1.0 eq), this compound (1.1 eq), and HATU (1.05 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF (approx. 10 mL per mmol of amino acid).

  • Initiation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.5 eq) dropwise to the stirred mixture. A color change (typically to yellow) may be observed.

  • Reaction: Stir the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature (20-25 °C). The reaction is typically complete within 1-3 hours.

  • Monitoring: Track the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.

Conclusion

The successful incorporation of this compound into a peptide sequence hinges on the effective activation of the coupling partner's carboxyl group. Modern coupling reagents offer a spectrum of reactivity and safety profiles. For routine synthesis, a carbodiimide-based approach using DIC with the safety-enhancing additive OxymaPure provides a reliable and cost-effective solution. For more challenging couplings involving sterically demanding residues or for accelerating synthesis, onium salt reagents such as HATU deliver superior speed and efficiency.[14] By understanding the underlying mechanisms and carefully selecting the appropriate activation strategy, researchers can ensure high-yield, epimerization-free synthesis of peptides containing this valuable non-proteinogenic building block.

References

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Aapptec. [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. [Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry--A European Journal, 15(37), 9394-9403. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd. [Link]

  • ResearchGate. Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]

  • Scilit. Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. MDPI. [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082. [Link]

  • Royal Society of Chemistry. (2018). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Jad, Y. E., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5580-5589. [Link]

  • Organic Chemistry. (2023). DCC Coupling With HOBt Activation Mechanism. YouTube. [Link]

  • ResearchGate. Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. [Link]

  • Saviano, M., et al. (2000). Preferred Conformation of Peptides Based on Cycloaliphatic C(alpha,alpha)-disubstituted Glycines: 1-amino-cycloundecane-1-carboxylic Acid (Ac11c). Journal of Peptide Science, 6(11), 571-583. [Link]

  • ResearchGate. De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. ResearchGate. [Link]

  • Aapptec Peptides. Coupling Reagents. Aapptec. [Link]

Sources

Step-by-step guide for manual peptide synthesis with H-D-Abu-Otbu HCl

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Step-by-Step Guide for Manual Solid-Phase Peptide Synthesis (SPPS) and the Incorporation of D-2-Aminobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing therapeutic properties, such as proteolytic stability and receptor affinity.[1] D-2-aminobutyric acid (D-Abu), a non-proteinogenic amino acid, is a valuable building block for modifying peptide backbones. This document provides a detailed guide to manual solid-phase peptide synthesis (SPPS) using the Fluorenylmethyloxycarbonyl (Fmoc) strategy, with a specific focus on the incorporation of a D-Abu residue. We will clarify the selection of the appropriate protected amino acid derivative and provide a comprehensive, step-by-step protocol from resin preparation to final peptide cleavage, including in-process monitoring and troubleshooting.

Introduction: The Strategic Use of Unnatural Amino Acids

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, has revolutionized the way peptides are created, allowing for the efficient, stepwise assembly of amino acids on an insoluble polymer support.[2][3] The most prevalent modern method is the Fmoc/tBu strategy, which relies on the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups, such as tert-butyl (tBu), for permanent side-chain protection.[4] This orthogonal system provides mild deprotection conditions, enhancing the versatility of peptide synthesis.[5]

The introduction of unnatural amino acids like D-Abu can confer significant advantages, such as resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[1] The user-specified reagent, H-D-Abu-OtBu HCl (D-2-aminobutyric acid tert-butyl ester hydrochloride), features a protected C-terminus (OtBu) and a free N-terminus (as a hydrochloride salt). While this derivative is suitable for specific solution-phase couplings, it is not the standard building block for extending a peptide chain in the C-to-N direction during Fmoc SPPS. The correct derivative for this purpose is Fmoc-D-Abu-OH , where the Nα-amino group is protected by Fmoc, and the carboxylic acid is free to be activated for coupling. This guide will proceed using the standard and appropriate reagent, Fmoc-D-Abu-OH.

Core Principles of Manual Fmoc/tBu SPPS

Manual SPPS is performed in a reaction vessel, often a fritted glass funnel or a specialized reactor, allowing for the sequential addition of reagents and removal of byproducts by simple filtration and washing.[2][6] The entire process is a cycle of discrete chemical steps, repeated for each amino acid to be added to the growing peptide chain.

The fundamental cycle involves:

  • Fmoc Deprotection: The Nα-Fmoc group of the resin-bound amino acid is removed with a basic solution, typically piperidine in DMF, to expose a free primary amine.

  • Washing: The resin is thoroughly washed to remove the deprotection agent and byproducts.

  • Activation & Coupling: The carboxylic acid of the incoming Fmoc-protected amino acid is activated by a coupling reagent, making it highly reactive toward the free amine on the resin. This forms the new peptide bond.

  • Washing: The resin is washed again to remove excess reagents and soluble byproducts, leaving the elongated, Nα-Fmoc protected peptide ready for the next cycle.

This iterative process is visualized in the workflow diagram below.

spsp_workflow start Start: Fmoc-AA-Resin deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Step 2: Activation & Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle_end Elongated Peptide-Resin (Ready for next cycle) wash2->cycle_end end_synthesis Repeat Cycle for Each Amino Acid cycle_end->end_synthesis end_synthesis->deprotection Next Cycle

Caption: The iterative cycle of manual Fmoc/tBu Solid-Phase Peptide Synthesis.

Materials, Reagents, and Equipment

Core Reagents & Consumables
  • Resin: Rink Amide resin (for C-terminal amides) or 2-Chlorotrityl chloride resin (for C-terminal carboxylic acids).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIPEA).

  • Amino Acids: Fmoc-protected amino acids (including Fmoc-D-Abu-OH) with acid-labile side-chain protection where necessary (e.g., Fmoc-Asp(OtBu)-OH, Fmoc-Cys(Trt)-OH).[7][8]

  • Coupling Reagents: HBTU, HATU, or HCTU. See Table 1 for details.

  • Cleavage Reagents: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Water (HPLC grade).

  • Precipitation/Wash: Cold Diethyl Ether.

  • Monitoring: Ninhydrin test kit (Kaiser Test).

Equipment
  • Manual SPPS reaction vessel with a frit.

  • Shaker or rocker for agitation.

  • Source of inert gas (Nitrogen or Argon) for solvent removal and maintaining an inert atmosphere.

  • Standard laboratory glassware.

  • Analytical balance.

  • Centrifuge and lyophilizer (for peptide work-up).

  • RP-HPLC system and Mass Spectrometer for analysis.[9]

Detailed Experimental Protocol

This protocol describes a standard 0.1 mmol scale synthesis. All steps are performed at room temperature unless otherwise noted.

Part I: Resin Preparation and First Amino Acid Loading

(This part is skipped if using a pre-loaded resin)

  • Resin Swelling: Place the resin (e.g., Rink Amide, 0.1 mmol) in the reaction vessel. Add DMF (5-10 mL) and agitate for 30-60 minutes to swell the resin beads.[1] Drain the DMF.

  • Fmoc Deprotection: Add 20% piperidine in DMF (5 mL) to the resin. Agitate for 3 minutes, drain, then add a fresh 5 mL of the piperidine solution and agitate for an additional 10-15 minutes.[10]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

Part II: The General Peptide Elongation Cycle (Incorporating Fmoc-D-Abu-OH)

This cycle is repeated for each amino acid in the sequence. Here, we detail the coupling of Fmoc-D-Abu-OH.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-D-Abu-OH (0.4 mmol, 4 eq) and a coupling reagent like HBTU (0.38 mmol, 3.8 eq) in DMF (~3 mL).

    • Add DIPEA (0.8 mmol, 8 eq) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.

    activation_mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-AA-COOH (Carboxylic Acid) ActiveEster Activated Ester (Highly Reactive) AA->ActiveEster + Reagent + Base Reagent Coupling Reagent (e.g., HBTU) Reagent->ActiveEster Base Base (DIPEA) Base->ActiveEster PeptideBond Fmoc-AA-CO-NH-Peptide-Resin (New Peptide Bond) ActiveEster->PeptideBond ResinAmine H₂N-Peptide-Resin ResinAmine->PeptideBond

    Caption: The two-stage process of amino acid activation and coupling.

  • Coupling Reaction:

    • Drain the wash solvent from the deprotected resin.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours. For sterically hindered amino acids, this time may be extended.[1]

  • In-Process Monitoring (Kaiser Test):

    • Take a small sample of resin beads (~5-10 mg) and wash them thoroughly with DMF and then ethanol.

    • Perform a Kaiser (ninhydrin) test.

      • Positive Result (Blue Beads): Indicates the presence of free primary amines, meaning the coupling is incomplete. Re-couple by repeating steps 1 & 2.

      • Negative Result (Yellow/Colorless Beads): Indicates successful and complete coupling. Proceed to the next step.

    • Rationale: The Kaiser test is a critical self-validating step that ensures the fidelity of the peptide sequence by confirming the completion of each reaction before proceeding to the next.[11]

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the peptide-resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to prepare for the next deprotection step.

  • Repeat: Return to the start of Part II (Fmoc Deprotection) for the next amino acid in the sequence.

Part III: Final Cleavage and Deprotection

Once the full peptide sequence is assembled, the final step is to cleave it from the resin and remove all side-chain protecting groups simultaneously.

  • Resin Preparation: After the final coupling and washing, wash the peptide-resin with DCM (3 x 10 mL) and dry it under a stream of inert gas or in a desiccator for at least 30 minutes.

  • Cleavage:

    • Prepare a cleavage cocktail. A standard, non-malodorous cocktail suitable for most peptides is TFA/TIS/H₂O (95:2.5:2.5) .[12] For peptides containing sensitive residues like Cysteine or Methionine, a more robust cocktail may be required (see Table 2).

    • Add the cleavage cocktail to the dried resin (e.g., 5 mL for 0.1 mmol scale).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the cleavage solution away from the resin beads into a clean centrifuge tube.

    • Wash the resin beads once more with a small amount of fresh TFA and combine the filtrates.

    • Add the TFA solution dropwise into a larger tube containing cold diethyl ether (~40 mL). The peptide will precipitate as a white solid.

    • Centrifuge the mixture to pellet the peptide. Decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying and Storage: Dry the crude peptide pellet under vacuum or by lyophilization. Store the final product at -20°C or lower.

Data Presentation: Reagents and Conditions

Table 1: Common Coupling Reagents for SPPS [13][14]

ReagentFull NameKey Features
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateWidely used, efficient, and cost-effective. Byproducts are soluble.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateMore reactive than HBTU, reduces racemization, good for difficult couplings.
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHigh reactivity, similar to HATU, but often more cost-effective.

Table 2: Standard Cleavage Cocktails [12]

Cocktail Composition (v/v/v)Target PeptidesRationale
TFA / TIS / H₂O (95:2.5:2.5) Standard peptides without Trp, Cys, or Met.TIS scavenges carbocations from tBu groups. Water helps suppress some side reactions.
TFA / TIS / H₂O / EDT (92.5:2.5:2.5:2.5) Peptides containing Cys(Trt) or Met.EDT is a soft nucleophile that effectively scavenges cations and prevents re-attachment of Trt.
Reagent K (TFA / Phenol / H₂O / Thioanisole / EDT) Peptides containing Arg(Pmc/Pbf) and other sensitive residues.A "universal" cocktail with multiple scavengers to address a wide range of potential side reactions.[12]

Troubleshooting Common SPPS Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Final Yield Incomplete coupling at one or more steps; premature chain cleavage; poor precipitation.Use Kaiser test to confirm every coupling step.[11] Consider double coupling for difficult residues. Ensure resin is fully dry before cleavage. Check ether quality and temperature for precipitation.
Deletion Sequences Found Inefficient coupling or deprotection.Increase coupling time or use a more powerful coupling reagent (e.g., HATU).[14] Ensure deprotection time is sufficient; consider using DBU for difficult deprotections (with caution for Asp-containing sequences).[4]
Modification of Residues Inappropriate cleavage cocktail; prolonged cleavage time.Select a cleavage cocktail with scavengers appropriate for your sequence (see Table 2).[12] Do not exceed the recommended cleavage time. Tryptophan, Cysteine, and Methionine are particularly susceptible to modification by carbocations generated during cleavage.[5][15]

References

  • Benchchem. (2025).
  • Frankel, A., et al. (2003). Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society. [Link]

  • Coppola, G. M., et al. (2004). The synthesis of peptides and proteins containing non-natural amino acids. RSC Publishing. [Link]

  • Wikipedia. (2023). Peptide synthesis. [Link]

  • AAPPTEC. (n.d.). Coupling Reagents for Solid Phase Peptide Synthesis Archives. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • GenScript. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Benchchem. (2025). A Technical Guide to H-D-Ala-OtBu.HCl: A Protected Amino Acid for Advanced Peptide Synthesis.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Benchchem. (2025). A Comparative Guide to the Use of H-D-Ala-OtBu.HCl in Large-Scale Peptide Synthesis.
  • Yajima, H., & Fujii, N. (1988). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

  • Benchchem. (2025). Troubleshooting low yield in solid-phase peptide synthesis.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • CSBio. (n.d.). An Introduction to Process Analytical Technologies in Solid Phase Peptide Synthesis (SPPS). [Link]

  • ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • Kumar, K. S., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • Benchchem. (2025). A Comparative Guide to Fmoc-D-Abu-OH and Boc-D-Abu-OH in Solid-Phase Peptide Synthesis.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]

  • Advent Chembio. (n.d.). Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. [Link]

  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]

  • Kent, S. B. H. (2019). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH. [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]

  • National Institutes of Health (NIH). (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]

  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Aapptec Peptides. (n.d.). H-Asp(OtBu)-OtBu HCl [1791-13-5]. [Link]

Sources

Application Notes and Protocols for the Automated Solid-Phase Synthesis of Peptides Incorporating H-D-Abu-Otbu HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Non-Canonical Amino Acids in Peptide Therapeutics

In the landscape of modern drug discovery and development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and potency, coupled with a favorable safety profile, make them attractive candidates for a wide range of diseases. A key strategy in optimizing peptide-based drugs involves the incorporation of non-canonical or unnatural amino acids. These unique building blocks can confer advantageous properties, such as enhanced metabolic stability, increased receptor affinity, and improved pharmacokinetic profiles.[1]

One such valuable building block is H-D-Abu-Otbu HCl, the hydrochloride salt of D-2-aminobutyric acid tert-butyl ester. The D-configuration of the alpha-carbon provides resistance to enzymatic degradation by proteases, while the tert-butyl ester (Otbu) protecting group on the side chain allows for its seamless integration into the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the automated synthesis of peptides containing this sterically hindered amino acid, focusing on robust protocols and the underlying chemical principles.

Physicochemical Properties of the Building Block

Before delving into the synthetic protocols, it is crucial to understand the properties of the key reagent. This compound must first be Nα-protected, typically with an Fmoc group, to yield Fmoc-D-Abu(Otbu)-OH for use in standard automated synthesizers.

PropertyValueSignificance in SPPS
Chemical Name Nα-(9-Fluorenylmethoxycarbonyl)-D-2-aminobutyric acid tert-butyl esterThe Fmoc group is base-labile for sequential deprotection, while the Otbu group is acid-labile for final cleavage.[3]
Molecular Formula C₂₈H₃₅NO₄ (for Fmoc-D-Abu(Otbu)-OH)---
Molecular Weight 449.58 g/mol (for Fmoc-D-Abu(Otbu)-OH)Necessary for calculating reagent molarity.
Appearance White to off-white powderA visual indicator of purity.
Solubility Soluble in DMF, NMP, and other common SPPS solventsEssential for efficient delivery and reaction in automated synthesizers.
Key Structural Feature Ethyl side chain on a D-amino acidThe ethyl group presents moderate steric hindrance, comparable to valine or isoleucine, requiring optimized coupling conditions.[4]

Pre-Synthesis Considerations for Automated SPPS

A successful automated synthesis begins with meticulous preparation. The following points are critical for incorporating Fmoc-D-Abu(Otbu)-OH efficiently.

  • Resin Selection: The choice of solid support depends on the desired C-terminal functionality of the peptide (e.g., amide or carboxylic acid). Rink Amide resin is a common choice for C-terminal amides, while Wang or 2-Chlorotrityl chloride resins are used for C-terminal acids.[5][6]

  • Solvent Quality: High-purity, peptide-synthesis-grade solvents, particularly N,N-Dimethylformamide (DMF), are essential to prevent side reactions.

  • Reagent Preparation: All amino acid solutions, activators, and deprotection reagents should be freshly prepared to ensure optimal reactivity.

Core Synthesis Protocol: The Automated Coupling Cycle

The incorporation of Fmoc-D-Abu(Otbu)-OH into a growing peptide chain on an automated synthesizer follows the standard iterative cycle of deprotection, activation, and coupling. However, due to the steric hindrance of the ethyl side chain, specific parameters must be optimized.[4]

Step 1: Nα-Fmoc Deprotection

The removal of the Fmoc group from the N-terminus of the resin-bound peptide is the first step in each cycle.

  • Reagent: 20% piperidine in DMF is the standard reagent.[5][7]

  • Procedure: The resin is treated with the deprotection solution for a specified duration, typically in two stages (e.g., 1 x 3 minutes and 1 x 7 minutes), followed by extensive washing with DMF to remove all traces of piperidine.[5]

Step 2: Amino Acid Activation and Coupling

This is the most critical step for successfully incorporating sterically hindered residues like Fmoc-D-Abu(Otbu)-OH. The choice of coupling reagent is paramount.[8]

Recommended Coupling Reagents:

Reagent CombinationClassTypical Coupling TimeExpected EfficiencyRationale & Considerations
HATU/DIPEA Uronium/Aminium Salt20-45 minutes>99%Highly Recommended. HATU is a potent activator, known to be highly effective for sterically hindered couplings with minimal risk of racemization.[8][9][10]
HBTU/DIPEA Uronium/Aminium Salt30-60 minutes98-99%A robust and widely used reagent, though slightly less reactive than HATU for challenging couplings.[9][10][11]
DIC/OxymaPure® Carbodiimide/Additive60-120 minutes95-98%A cost-effective and safe option. OxymaPure® is a superior alternative to HOBt, enhancing coupling efficiency and reducing side reactions.[10][11]

Detailed Automated Protocol (HATU Example):

  • Pre-activation: In a separate vial, the automated synthesizer dissolves Fmoc-D-Abu(Otbu)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.[11] N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) is then added to begin the activation.[11]

  • Coupling: The activated amino acid solution is immediately transferred to the reaction vessel containing the deprotected peptide-resin.

  • Reaction: The mixture is agitated at room temperature for 20-45 minutes.[8]

  • Washing: Following the coupling, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

Visualizing the SPPS Cycle for Fmoc-D-Abu(Otbu)-OH

SPPS_Cycle Start Resin-Bound Peptide (N-terminally Fmoc-protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Step 2: Coupling (Activated Fmoc-D-Abu(Otbu)-OH) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 End Elongated Peptide (Ready for next cycle) Washing2->End Repeat Cycle Troubleshooting_Logic Initial_Coupling Perform Initial Coupling (e.g., HATU, 45 min) Kaiser_Test Kaiser Test Initial_Coupling->Kaiser_Test Negative_Result Coupling Complete (Proceed to next cycle) Kaiser_Test->Negative_Result Negative Positive_Result Incomplete Coupling Kaiser_Test->Positive_Result Positive Double_Couple Strategy 1: Perform Double Coupling Positive_Result->Double_Couple Extended_Time Strategy 2: Extend Coupling Time (2-4h) Positive_Result->Extended_Time Change_Reagent Strategy 3: Use More Potent Reagent (if not already using HATU) Positive_Result->Change_Reagent

Sources

Application Note: A Guide to the Synthesis of Non-Natural Peptides Using H-D-Abu-OtBu HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science, enabling the development of peptides with enhanced proteolytic stability, refined conformational properties, and novel biological activities. H-D-Abu-OtBu HCl, or D-2-aminobutyric acid tert-butyl ester hydrochloride, is a versatile building block for this purpose. This guide provides an in-depth exploration of the scientific rationale for its use and detailed protocols for its successful incorporation into peptide chains via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We delve into the causality behind experimental choices, from coupling strategies to final cleavage, to equip researchers with the expertise needed for predictable and successful synthesis.

The Scientific Rationale: Strategic Advantages of this compound

The utility of this compound in peptide synthesis is rooted in the distinct properties of its three core components: the D-configured alpha-carbon, the ethyl side chain of aminobutyric acid (Abu), and the acid-labile tert-butyl (OtBu) protecting group.

The D-Configuration: Engineering for Stability

Natural peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their therapeutic potential. The introduction of a D-amino acid, such as D-Abu, creates a non-natural peptide bond that is sterically unrecognized by most proteases. This modification can dramatically increase the peptide's in-vivo half-life, a critical attribute for drug development. Furthermore, a single D-amino acid can act as a "helix breaker" or induce specific turn conformations, providing a powerful tool for controlling the peptide's secondary structure and, consequently, its target-binding affinity.

The Aminobutyric Acid Side Chain: Modulating Conformation

D-2-Aminobutyric acid is a non-proteinogenic amino acid that can be used to introduce conformational constraints in peptides.[1][2] Its short ethyl side chain is non-bulky and hydrophobic, making it an effective substitute for residues like Alanine or Valine to fine-tune the peptide's hydrophobic profile without introducing significant steric hindrance that might complicate synthesis.[3] This subtlety allows for precise control over peptide folding and interaction with biological targets.

The tert-Butyl (OtBu) Side-Chain Protection: Orthogonality and Reliability

The tert-butyl (tBu) group is a cornerstone of the widely adopted Fmoc/tBu orthogonal strategy in SPPS.[4] Its chemical properties are ideally suited for this methodology:

  • Base Stability: The OtBu ester is completely stable under the mild basic conditions (typically 20% piperidine in DMF) required to remove the temporary Nα-Fmoc protecting group at each cycle of the synthesis.[4][5]

  • Acid Lability: The OtBu group is readily and cleanly removed under strong acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final step of cleaving the completed peptide from the solid support.[4][6]

This orthogonality is fundamental, ensuring that the side chain remains protected throughout chain elongation until the final global deprotection step, preventing unwanted side reactions.[7]

Core Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following protocol details the incorporation of this compound into a peptide sequence using manual Fmoc-SPPS on a 0.1 mmol scale with a Rink Amide resin (for a C-terminally amidated peptide).

Workflow Overview: The SPPS Cycle

The synthesis follows a repetitive cycle of deprotection, washing, coupling, and washing. The diagram below illustrates this iterative process, highlighting the step where this compound is introduced.

SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Step 2: DMF Wash deprotection->wash1 coupling Step 3: Coupling (this compound + Coupling Reagent + Base) wash1->coupling kaiser Step 4: Monitor (Kaiser Test) coupling->kaiser kaiser->coupling Positive (Recouple) wash2 Step 5: DMF Wash kaiser->wash2 Negative (Complete) next_cycle Next Fmoc-AA Coupling Cycle wash2->next_cycle final Final Peptide-Resin wash2->final If Final Residue next_cycle->deprotection

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Materials and Reagents
ReagentPurposeTypical Amount (0.1 mmol scale)
Rink Amide Resin (0.4-0.6 mmol/g)Solid support for peptide assembly~200 mg
Dichloromethane (DCM)Resin swelling and washingAs needed
N,N-Dimethylformamide (DMF)Primary solvent for all stepsAs needed
PiperidineFmoc deprotection reagent20% (v/v) solution in DMF
This compound Amino acid building block5 eq. (0.5 mmol, ~91 mg)
HATUCoupling/activating reagent4.9 eq. (0.49 mmol, ~186 mg)
N,N-Diisopropylethylamine (DIPEA)Activation base10 eq. (1.0 mmol, ~174 µL)
Trifluoroacetic Acid (TFA)Cleavage and global deprotection95% (v/v) solution
Triisopropylsilane (TIS)Scavenger for tert-butyl cations2.5% (v/v) in cleavage cocktail
Water (H₂O)Scavenger2.5% (v/v) in cleavage cocktail
Diethyl Ether (cold)Peptide precipitation~40 mL
Step-by-Step Protocol

This protocol outlines a single coupling cycle for this compound.

  • Resin Swelling:

    • Place the resin in a reaction vessel.

    • Add DMF (~5 mL) and agitate for 30 minutes to swell the resin beads.

    • Drain the DMF.

  • Fmoc-Deprotection:

    • Add 20% piperidine in DMF (~5 mL) to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF (~5 mL) and agitate for 10-15 minutes.[8]

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL).

  • Coupling of this compound:

    • Rationale: HATU is chosen as the coupling reagent due to its high efficiency, rapid reaction kinetics, and low racemization tendency, making it suitable for both standard and moderately hindered amino acids.[9] DIPEA is a non-nucleophilic base used to neutralize the HCl salt of the incoming amino acid and facilitate the activation reaction.

    • Pre-activation: In a separate vial, dissolve this compound (5 eq.) and HATU (4.9 eq.) in DMF (~2 mL).

    • Add DIPEA (10 eq.) to the mixture. The solution may change color. Allow this pre-activation to proceed for 1-2 minutes.

    • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 45-60 minutes at room temperature.[10]

  • Post-Coupling Monitoring (Kaiser Test):

    • Rationale: The Kaiser (ninhydrin) test is a critical quality control step to verify the completion of the coupling reaction.[11] It detects free primary amines on the resin.

    • Take a small sample of resin beads (~1-2 mg) and wash them thoroughly with DMF and then ethanol.

    • Add 2-3 drops each of Kaiser test solutions A (ninhydrin), B (phenol), and C (KCN in pyridine).

    • Heat at 100°C for 5 minutes.

    • Interpretation:

      • Yellow/Colorless Beads: Negative result. Coupling is complete. Proceed to washing.[10]

      • Dark Blue/Purple Beads: Positive result. Coupling is incomplete. Drain the reaction solution and repeat the coupling step (a "double couple").[10]

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Cleavage and Global Deprotection

Once the full peptide sequence is assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups (including the OtBu from D-Abu) must be removed.

Cleavage_Mechanism peptide_resin Fully Protected Peptide-Resin (with D-Abu(OtBu)) tfa_cocktail Add Cleavage Cocktail (TFA / H₂O / TIS) peptide_resin->tfa_cocktail cleavage_step Acidolysis Reaction (1-3 hours) tfa_cocktail->cleavage_step products Products cleavage_step->products deprotected_peptide Crude Deprotected Peptide products->deprotected_peptide tbu_cation tert-Butyl Cation (Reactive) products->tbu_cation scavenging Scavenging by TIS tbu_cation->scavenging neutral_product Inert Product (e.g., tert-butyl-TIS adduct) scavenging->neutral_product

Caption: Cleavage and scavenging of the reactive tert-butyl cation.

  • Procedure:

    • Wash the final peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. For a 0.1 mmol synthesis, prepare 5-10 mL.[12]

      • Rationale: TFA is the strong acid that cleaves the peptide from the resin and removes acid-labile protecting groups like OtBu and Boc.[4] The tert-butyl group is released as a highly reactive tert-butyl cation. TIS and water are included as "scavengers" to trap this cation, preventing it from reattaching to sensitive residues like Tryptophan or Methionine.[13][14]

    • Add the cleavage cocktail to the dried resin and agitate gently at room temperature for 2-3 hours.[15]

    • Filter the resin and collect the filtrate (which contains the crude peptide) into a 50 mL centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (~1 mL) and combine the filtrates.

    • Precipitate the crude peptide by adding the TFA solution dropwise to ~40 mL of cold diethyl ether. A white precipitate should form.[10]

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet once more with cold ether.

    • Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis

The crude peptide must be purified and its identity confirmed.

TechniquePurposeTypical Conditions / Expected Outcome
RP-HPLC Purification and Purity AssessmentColumn: C18; Mobile Phase: Gradient of Acetonitrile/Water with 0.1% TFA. Purity should be >95% for most applications.[16]
Mass Spectrometry (MS) Identity ConfirmationMethod: ESI-MS or MALDI-TOF. The observed molecular weight should match the calculated theoretical mass of the target peptide.[17][18]
Amino Acid Analysis (AAA) Confirmation of Amino Acid Composition and Peptide QuantificationProvides the ratio of constituent amino acids, confirming the incorporation of D-Abu, and determines the net peptide content.[19]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test)Steric hindrance; poor resin swelling; inefficient activation.Perform a second coupling ("double couple").[10] For persistently difficult couplings, consider using a more potent coupling agent like COMU or switching to microwave-assisted SPPS.[3][20]
Low Crude Peptide Yield Incomplete cleavage from the resin; peptide precipitation issues.Extend cleavage time to 3-4 hours. Ensure the diethyl ether used for precipitation is ice-cold and use a sufficient volume (at least 10x the volume of TFA).
Extra Peaks in MS (+56 Da)Incomplete scavenging of tert-butyl cations leading to re-attachment to sensitive residues.Ensure scavengers (TIS, H₂O) are fresh and used in the correct proportion.[13] If the peptide contains Trp, consider adding 2.5% ethanedithiol (EDT) to the cleavage cocktail.
Racemization of Residues Over-activation; prolonged exposure to base.Minimize the pre-activation time before adding the coupling mixture to the resin. Avoid excessive use of base (DIPEA). HATU is known to suppress racemization effectively.[9]

Conclusion

This compound is a highly effective building block for synthesizing non-natural peptides with tailored properties. Its D-configuration offers a strategic advantage for enhancing proteolytic stability, while the tert-butyl protecting group ensures seamless integration into the robust and reliable Fmoc-SPPS workflow. By understanding the chemical principles behind each step—from orthogonal protection to the critical role of scavengers during cleavage—researchers can confidently utilize this reagent to advance the frontiers of peptide-based therapeutics and chemical biology.

References

  • Benchchem. (n.d.). Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide.
  • Unknown Author. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Unknown Author. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Kim, H. S., et al. (2000). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Archives of Pharmacal Research, 23(6), 564-567. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Benchchem. (n.d.). A Comparative Guide to the Use of H-D-Ala-OtBu.HCl in Large-Scale Peptide Synthesis.
  • Unknown Author. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Benchchem. (n.d.). A Technical Guide to H-D-Ala-OtBu.HCl: A Protected Amino Acid for Advanced Peptide Synthesis.
  • Chemistry Stack Exchange. (2015). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Retrieved from [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Unknown Author. (n.d.). Advanced Analytical Techniques for Peptide Characterization.
  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Rozenski, J., et al. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-987. Retrieved from [Link]

  • Unknown Author. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
  • MySkinRecipes. (n.d.). D-2-Aminobutyric acid. Retrieved from [Link]

  • Benchchem. (n.d.). Cleavage cocktail recommendations for peptides with glutamic acid.
  • Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Hara, T., et al. (2022). Effect of Introducing Leucine Residues into 2‑Aminoisobutyric Acid-Based Amphiphilic Helical Peptides on Intermolecular Interactions and Peptide Self-Assembly. Biochemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • LifeTein Peptide Blog. (n.d.). Unusual Amino Acids: α-Aminoisobutyric Acid. Retrieved from [Link]

  • Tanaka, M., et al. (2018). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. ACS Omega, 3(6), 6436-6442. Retrieved from [Link]

  • Bird, G. H., et al. (2016). Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. Current Protocols in Chemical Biology, 8(2), 91-119. Retrieved from [Link]

  • Unknown Author. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

Sources

Application Notes and Protocols for the Incorporation of D-amino Acids Using H-D-Abu-Otbu HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of non-proteinogenic amino acids, particularly D-enantiomers, is a cornerstone of modern peptide-based drug discovery. This approach offers a powerful method to enhance peptide stability, modulate receptor affinity, and improve pharmacokinetic profiles. H-D-Abu-Otbu HCl (D-2-Aminobutyric acid tert-butyl ester hydrochloride) is a key building block for this purpose. This technical guide provides a comprehensive overview of the principles and detailed protocols for the efficient incorporation of this versatile reagent into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). We will explore the rationale behind experimental choices, provide step-by-step methodologies, and offer insights into data analysis and troubleshooting, serving as an essential resource for researchers in peptide chemistry and drug development.

Introduction: The Stereochemical Advantage of D-Amino Acids

Nature predominantly utilizes L-amino acids in protein synthesis. However, the introduction of their mirror-image counterparts, D-amino acids, into synthetic peptides provides significant advantages for therapeutic applications. Peptides composed entirely of L-amino acids are often susceptible to rapid degradation by endogenous proteases, which exhibit high stereospecificity for L-isomers.[1] By strategically placing D-amino acids within a peptide sequence, the resulting peptide becomes less recognizable to these enzymes, leading to a dramatic increase in its proteolytic stability and in vivo half-life.[1][2]

Beyond enhancing stability, the incorporation of D-amino acids can induce unique conformational changes in the peptide backbone.[3][4] This can lead to altered, and sometimes improved, binding affinities for biological targets. The unique structural constraints imposed by a D-amino acid can promote the formation of specific secondary structures, such as β-turns, which can be crucial for receptor engagement.[4][5] Consequently, the use of D-amino acids has become an indispensable tool for developing novel peptide therapeutics with improved potency and drug-like properties.[2]

The Reagent: this compound

This compound is a protected form of D-2-aminobutyric acid. The key features of this reagent are the tert-butyl (Otbu) ester protecting the carboxylic acid group and its hydrochloride salt form, which enhances stability and handling.

Physicochemical Properties
PropertyValue
Chemical Name D-2-Aminobutyric acid tert-butyl ester hydrochloride
Synonyms H-D-Abu-OtBu.HCl, (R)-tert-Butyl 2-aminobutanoate hydrochloride
Molecular Formula C₈H₁₈ClNO₂
Molecular Weight 195.69 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in polar organic solvents like DMF and DCM
The Role of the Tert-Butyl (Otbu) Protecting Group

The tert-butyl ester is a crucial component of this reagent, particularly within the context of the widely used Fmoc/tBu orthogonal strategy in Solid-Phase Peptide Synthesis (SPPS).[6] In SPPS, the peptide is assembled sequentially on a solid support.[7] Each amino acid added has its α-amino group temporarily protected (commonly with Fmoc) and its reactive side chain permanently protected (often with acid-labile groups like tBu).[8]

The Otbu group on this compound is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group from the N-terminus of the growing peptide chain.[9] It is, however, readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final step of releasing the completed peptide from the resin and removing all side-chain protecting groups.[2][9] This "orthogonality" is fundamental to ensuring the controlled and specific formation of peptide bonds.[9]

G cluster_SPPS Fmoc/tBu SPPS Cycle cluster_Cleavage Final Cleavage Start Fmoc-Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of next Fmoc-AA-OH Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 End_Cycle Elongated Fmoc-Peptide-Resin Washing2->End_Cycle Cleavage TFA Cleavage Cocktail End_Cycle->Cleavage After final cycle Otbu_Removal Otbu group removed Cleavage->Otbu_Removal Peptide_Release Peptide released from resin Cleavage->Peptide_Release

Caption: Orthogonal protection scheme in Fmoc/tBu SPPS.

Experimental Protocols: Incorporation of this compound

The following protocols outline the manual solid-phase synthesis of a peptide incorporating this compound using the Fmoc/tBu strategy.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amides) or pre-loaded Wang resin (for C-terminal acids).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Amino Acids: Fmoc-protected L-amino acids, this compound.

  • Coupling Reagents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Washing Solutions: DMF, DCM.

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water.

Step-by-Step Protocol for a Single Coupling Cycle

This protocol describes the steps to couple this compound onto a deprotected peptide-resin.

  • Resin Swelling:

    • Place the resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.

    • Add DMF to cover the resin and allow it to swell for at least 30 minutes.[10]

    • Drain the DMF.

  • Fmoc Deprotection (if applicable):

    • If coupling onto a growing peptide chain, first remove the N-terminal Fmoc group.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes, drain, and repeat for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the mixture. Note: DIPEA is crucial to neutralize the hydrochloride salt of the amino acid and to facilitate the activation reaction.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.[11]

    • Agitate the mixture for 1-2 hours at room temperature. For sterically hindered couplings, reaction time can be extended or a more potent activator like HATU can be used.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative Kaiser (ninhydrin) test to check for the presence of free primary amines.[7]

    • A yellow/colorless result indicates a complete reaction.

    • A blue/purple result indicates an incomplete reaction, necessitating a second coupling step (repeat step 3).

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all excess reagents and byproducts.

  • Capping (Optional):

    • To block any unreacted free amines and prevent the formation of deletion sequences, a capping step can be performed using a solution of acetic anhydride and DIPEA in DMF.

  • Continuation of Synthesis:

    • The resin is now ready for the deprotection of the newly added Fmoc group (if the next amino acid is Fmoc-protected) and the subsequent coupling cycle.

G start Start: Deprotected Peptide-Resin coupling Coupling Reaction (1-2 hours) start->coupling pre_activation Pre-activation of This compound (HBTU/DIPEA in DMF) pre_activation->coupling kaiser_test Kaiser Test coupling->kaiser_test wash Wash Resin (DMF, DCM) kaiser_test->wash Negative (Yellow) recouple Recouple kaiser_test->recouple Positive (Blue) next_cycle Proceed to Next Cycle wash->next_cycle recouple->coupling

Caption: Workflow for coupling this compound in SPPS.

Final Cleavage and Deprotection
  • Resin Preparation:

    • After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Cleavage:

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the dried resin (typically 10 mL per gram of resin).[7]

    • Agitate the mixture at room temperature for 2-4 hours. The TIS acts as a scavenger to trap the reactive tert-butyl cations released during the deprotection of the Otbu group and other tBu-based side-chain protecting groups.[12]

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[7]

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.

    • Dry the crude peptide under vacuum.

Data Analysis and Quality Control

After synthesis, the crude peptide should be analyzed to confirm its identity and purity.

Analytical TechniquePurposeExpected Outcome
Reverse-Phase HPLC (RP-HPLC) To assess the purity of the crude peptide and for purification.A major peak corresponding to the target peptide. Purity is calculated based on the area of this peak relative to the total peak area.
Mass Spectrometry (MS) To confirm the molecular weight of the synthesized peptide.The observed molecular weight should match the calculated theoretical mass of the desired peptide.

The incorporation of a D-amino acid can sometimes alter the retention time of the peptide in RP-HPLC compared to its all-L-amino acid counterpart.[13] Mass spectrometry, however, will show an identical mass for both isomers as it cannot distinguish between stereoisomers without specialized techniques.[13][14]

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Coupling (Positive Kaiser Test) Steric hindrance from the growing peptide chain or the incoming amino acid.- Perform a second coupling (double coupling).- Increase the coupling time.- Use a more powerful coupling reagent like HATU.- Increase the temperature of the coupling reaction.
Low Purity of Crude Peptide - Incomplete deprotection or coupling at various steps.- Side reactions during cleavage.- Optimize coupling and deprotection times.- Ensure efficient washing between steps.- Use appropriate scavengers in the cleavage cocktail.
Deletion of D-Abu Residue Inefficient coupling of this compound.Follow the suggestions for "Incomplete Coupling". Ensure proper activation of the amino acid before adding it to the resin.

Conclusion

This compound is a valuable and versatile building block for the synthesis of D-amino acid-containing peptides. Its compatibility with the standard Fmoc/tBu SPPS strategy allows for its straightforward incorporation into peptide sequences. By leveraging the principles of orthogonal protection and employing optimized coupling protocols, researchers can efficiently synthesize modified peptides with enhanced stability and potentially novel biological activities. The methodologies and insights provided in this guide serve as a robust foundation for the successful application of this compound in the development of next-generation peptide therapeutics.

References

  • Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • Heck, S. D., & Faraci, W. S. (1998). Biosynthesis of D-amino Acid-Containing Peptides. PubMed.
  • Benchchem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis.
  • Benchchem. (n.d.). D-Amino Acids in Peptide Chemistry: An In-depth Technical Guide.
  • Benchchem. (n.d.). A Technical Guide to H-D-Ala-OtBu.HCl: A Protected Amino Acid for Advanced Peptide Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for H-D-Ala-OtBu.HCl Peptide Coupling.
  • Benchchem. (n.d.). A Comparative Guide to the Use of H-D-Ala-OtBu.HCl in Large-Scale Peptide Synthesis.
  • Iris Biotech. (n.d.). The Role of Protecting Groups: Why H-Glu-OtBu is Essential for Peptide Synthesis.
  • Al-Sbiei, A., et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? PubMed Central.
  • Li, R., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. MDPI.
  • LifeTein. (n.d.). D-amino acid peptides.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Beun, L. H., et al. (2020). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.

Sources

Applications of Peptides Containing D-alpha-aminobutyric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of peptides incorporating the non-proteinogenic amino acid D-alpha-aminobutyric acid (D-Abu). We will delve into the rationale behind its use, its impact on peptide structure and function, and provide detailed protocols for synthesis and analysis.

Introduction: The Strategic Advantage of D-alpha-aminobutyric Acid in Peptide Design

In the realm of peptide therapeutics, the inherent susceptibility of natural L-amino acid peptides to rapid proteolytic degradation is a significant hurdle, limiting their bioavailability and therapeutic efficacy. The incorporation of unnatural D-amino acids is a well-established strategy to overcome this limitation. D-alpha-aminobutyric acid (D-Abu), the D-enantiomer of alpha-aminobutyric acid, offers a unique combination of properties that make it a valuable tool in peptide design. Its ethyl side chain provides a moderate level of hydrophobicity, influencing peptide folding and interaction with biological membranes, while its D-configuration confers remarkable resistance to enzymatic cleavage.[1][2]

This guide will explore the key applications of D-Abu-containing peptides, focusing on enhancing proteolytic stability and modulating the activity of antimicrobial peptides (AMPs). We will provide detailed, field-proven protocols for the synthesis of these modified peptides using Fmoc-based solid-phase peptide synthesis (SPPS), and for their subsequent biophysical and functional characterization.

Core Application: Enhancing Proteolytic Stability

The primary and most significant application of incorporating D-Abu into a peptide sequence is to increase its resistance to proteases.[1] Most proteases are stereospecific and preferentially recognize and cleave peptide bonds involving L-amino acids. The D-configuration of D-Abu disrupts this recognition, effectively "shielding" the peptide from enzymatic degradation.[3] This enhanced stability translates to a longer in vivo half-life, a critical attribute for the development of effective peptide-based drugs.

Rationale for D-Abu Selection

While other D-amino acids also confer proteolytic resistance, the choice of D-Abu can be strategic. Its ethyl side chain is non-bulky and can often be substituted for residues like Alanine, Valine, or Leucine without drastically altering the peptide's overall conformation and biological activity. This makes it a versatile building block for stabilizing a wide range of bioactive peptides.

Workflow for Assessing Proteolytic Stability

The following workflow outlines the key steps to quantify the enhanced stability of a D-Abu-containing peptide compared to its all-L-amino acid counterpart.

Caption: Workflow for proteolytic stability assessment.

Protocol: Proteolytic Stability Assay

This protocol provides a framework for assessing the proteolytic stability of a peptide in the presence of a specific protease, such as trypsin.

Materials:

  • Test peptides (D-Abu-containing and all-L-counterpart), 1 mg/mL stock solutions in an appropriate solvent (e.g., sterile water or PBS).

  • Protease solution (e.g., Trypsin, 1 mg/mL in reaction buffer).

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Quenching Solution (10% Trifluoroacetic Acid (TFA) in water).

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system.

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing the test peptide at a final concentration of 100 µg/mL in the reaction buffer.

  • Initiate Digestion: Add the protease solution to each tube to a final concentration of 10 µg/mL. Vortex briefly to mix.

  • Incubation: Incubate the reaction mixtures at 37°C.

  • Timepoints: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) from each reaction tube.

  • Quenching: Immediately add the aliquot to a tube containing an equal volume of the quenching solution to stop the enzymatic reaction.

  • Analysis: Analyze the quenched samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide and the appearance of new peaks corresponding to cleavage fragments.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Plot this percentage against time and determine the half-life (t½) of each peptide.

Expected Outcome: Peptides containing D-Abu are expected to exhibit a significantly longer half-life compared to their all-L-counterparts, demonstrating their enhanced resistance to proteolytic degradation.

Application in Antimicrobial Peptide (AMP) Development

Antimicrobial peptides (AMPs) are a promising class of therapeutics to combat the rise of antibiotic-resistant bacteria.[4] They typically function by disrupting the bacterial cell membrane.[3] The incorporation of D-Abu into AMPs can serve a dual purpose: enhancing their stability in biological fluids and potentially modulating their antimicrobial activity and selectivity.

Impact of D-Abu on AMP Structure and Activity

The introduction of a D-amino acid into an α-helical AMP, which is a common secondary structure for this class of peptides, can have varied effects.[2] If the all-L peptide forms a right-handed α-helix, a single D-Abu substitution can act as a helix breaker, potentially reducing its membrane-disrupting activity.[5] However, in some cases, this localized disruption of helicity might enhance selectivity for bacterial over mammalian cell membranes.[6] Conversely, replacing all L-amino acids with their D-counterparts, including D-Abu, can result in a left-handed α-helix with comparable or even enhanced antimicrobial activity, while exhibiting superior stability.[3][7]

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for a Model AMP

Peptide SequenceMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
L-AMP (all-L)168
L-AMP (L-Ala -> D-Abu )3216
D-AMP (all-D, with D-Abu )168

This table presents hypothetical data to illustrate potential outcomes. Actual results will be sequence-dependent.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of D-Abu-containing AMPs against bacterial strains.

Materials:

  • Test peptides (at various concentrations).

  • Bacterial strains (e.g., E. coli, S. aureus).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Bacterial Culture: Grow the bacterial strains in MHB to the mid-logarithmic phase. Dilute the culture to achieve a final inoculum of 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution: Prepare serial twofold dilutions of the test peptides in MHB in the 96-well plates.

  • Inoculation: Add the diluted bacterial suspension to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Synthesis and Characterization of D-Abu-Containing Peptides

The synthesis of peptides containing D-Abu is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS).[][9][10] The process involves the sequential addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.

Workflow for Fmoc-SPPS of D-Abu-Containing Peptides

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol: Fmoc-SPPS of a D-Abu-Containing Peptide

This protocol provides a general procedure for the manual synthesis of a peptide incorporating Fmoc-D-Abu-OH.

Materials:

  • Rink Amide resin.

  • N,N-Dimethylformamide (DMF).

  • Dichloromethane (DCM).

  • Fmoc-protected amino acids (including Fmoc-D-Abu-OH).

  • Coupling reagent (e.g., HBTU).

  • Base (e.g., DIPEA).

  • Deprotection solution (20% piperidine in DMF).

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

  • Cold diethyl ether.

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with the deprotection solution for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours. The coupling efficiency for the sterically less hindered Fmoc-D-Abu-OH is generally high.[11]

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence, using Fmoc-D-Abu-OH at the desired position.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify the peptide by RP-HPLC.[12]

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.

Characterization of Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.[6][13][14][15][16][17] By analyzing the differential absorption of left- and right-circularly polarized light, one can determine the presence of α-helices, β-sheets, or random coil structures.

Table 2: Characteristic CD Signals for Peptide Secondary Structures

Secondary StructureWavelength of Positive Maximum (nm)Wavelength of Negative Maxima (nm)
α-Helix~192~208 and ~222
β-Sheet~195~218
Random Coil~212~195

Protocol: CD Spectroscopy Analysis

  • Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

  • Instrument Setup: Use a quartz cuvette with a path length of 1 mm. Set the spectrophotometer to scan from 190 to 260 nm.

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C).

  • Data Processing: Subtract the spectrum of the buffer alone (blank). Convert the raw data (in millidegrees) to molar ellipticity ([θ]).

  • Interpretation: Analyze the spectral features to determine the predominant secondary structure of the peptide, comparing the spectra of the D-Abu-containing peptide to its all-L counterpart.

Conclusion

The incorporation of D-alpha-aminobutyric acid into peptides is a robust and effective strategy for enhancing their proteolytic stability, a crucial parameter for the development of peptide-based therapeutics. Furthermore, its use in antimicrobial peptides can modulate their activity and selectivity. The synthesis and analysis of D-Abu-containing peptides can be accomplished using standard laboratory techniques, as detailed in this guide. By understanding the principles behind the use of D-Abu and applying the provided protocols, researchers can effectively leverage this valuable tool to design and develop novel peptides with improved therapeutic potential.

References

  • Circular dichroism studies of α-aminoisobutyric acid-containing peptides: Chain length and solvent effects in altern
  • H-DL-Abu-OH vs. L-Alanine: A Comparative Guide to Peptide Helix Stability. (n.d.). Benchchem.
  • Why Fmoc-Protected Amino Acids Domin
  • Dependence of stepwise SPPS yield on coupling efficiency (A) and number... (n.d.).
  • (A and B) Circular-dichroism-based conformational analysis of designed... (n.d.).
  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (n.d.). Semantic Scholar.
  • Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence. (2018). ACS Omega.
  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. (1999). PubMed.
  • Conformational studies on host-guest peptides containing chiral alpha-methyl-alpha-amino acids. Comparison of the helix-inducing potential of alpha-aminoisobutyric acid, (S)-2-ethylalanine and (S)-2-methylserine. (n.d.). PubMed.
  • Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocomp
  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Form
  • Minimum inhibitory concentrations (MICs) of four antimicrobial peptides against bacteria. (n.d.).
  • DL-2-Aminobutyric acid alpha-amino-n-butyric acid. (n.d.). Sigma-Aldrich.
  • Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
  • Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
  • Single Amino Acid Modulates Antimicrobial Peptide Cooperativity between LL-37 and HNP1. (2026). Langmuir.
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.).
  • D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. (2017). Request PDF.
  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (n.d.). PubMed Central.
  • Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applic
  • Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.
  • Circular dichroism spectra of ??-peptides: Sensitivity to molecular structure and effects of motional averaging. (n.d.).
  • Overview of Custom Peptide Synthesis. (n.d.).
  • An Overview of the Potentialities of Antimicrobial Peptides Derived
  • Amino acid. (n.d.). Wikipedia.
  • Innovative Strategies and Methodologies in Antimicrobial Peptide Design. (n.d.). MDPI.
  • Chirality Effects in Peptide Assembly Structures. (2021). Frontiers.
  • Ab initio Designed Antimicrobial Peptides Against Gram-Neg
  • Effects of Amino Acid Side Chains on the HX Rates of Neighboring Peptides. (n.d.).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency for Sterically Hindered Amino Acids like D-Abu

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the incorporation of sterically hindered amino acids. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions (FAQs) to overcome challenges associated with residues like D-2-aminobutyric acid (D-Abu).

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction for D-Abu failing or showing low efficiency?

A1: The primary reason is steric hindrance. D-Abu, with its ethyl side chain adjacent to the alpha-carbon, presents a significant physical barrier. This bulkiness slows down the reaction kinetics, making it difficult for the nucleophilic amine of the resin-bound peptide to attack the activated carboxyl group of the incoming D-Abu. Standard coupling conditions are often insufficient to overcome this energy barrier, leading to incomplete reactions and deletion sequences.[1][2]

Q2: I see a positive Kaiser test (blue beads) after my D-Abu coupling. What should I do?

A2: A positive Kaiser test indicates the presence of unreacted free primary amines, confirming an incomplete coupling reaction.[3] The immediate course of action is to perform a "double coupling," which means re-exposing the resin to a fresh solution of activated D-Abu to drive the reaction to completion.[1][4] If this fails, a more potent coupling reagent or optimized reaction conditions are necessary.

Q3: Can I just extend the reaction time for a standard coupling reagent like DIC/HOBt?

A3: While extending the reaction time can help, it is often not the most effective solution for severely hindered couplings and can increase the risk of side reactions, including racemization.[1][5] For sterically demanding amino acids, switching to a more powerful coupling reagent is a more robust strategy.[1]

Q4: What is the best coupling reagent for D-Abu and other hindered amino acids?

A4: High-reactivity uronium/aminium salts are strongly recommended. HATU is widely considered superior for sterically demanding situations because it forms a highly reactive OAt-ester intermediate that more effectively overcomes the steric barrier.[6][7][8] COMU , an Oxyma-based reagent, is another excellent choice, offering efficiency comparable to or exceeding HATU with the added benefit of being non-explosive and having water-soluble byproducts.[9][10][11][12]

Q5: How does temperature affect the coupling of D-Abu?

A5: Increased temperature can help overcome the activation energy of the reaction. Microwave-assisted solid-phase peptide synthesis (SPPS) is particularly effective, as it uses microwave energy to rapidly and efficiently heat the reaction, driving difficult couplings to completion in minutes.[13][14][15][16] However, excessive heat with conventional methods should be used cautiously to minimize the risk of racemization.[1]

In-Depth Troubleshooting Guide

Problem: Low Coupling Efficiency & Incomplete Reactions

Low yield is the most common failure mode when incorporating D-Abu or similar amino acids like Aib and N-methylated residues.[13][17] This section provides a systematic approach to diagnosing and solving this issue.

The core of the problem lies in the steric shield around the reaction centers. The ethyl group of D-Abu hinders the approach of the N-terminal amine of the growing peptide chain. This increases the activation energy required for the nucleophilic attack that forms the peptide bond. Standard coupling reagents may not activate the carboxylic acid group sufficiently to overcome this barrier, resulting in a slow or stalled reaction.

The following diagram outlines a step-by-step process for troubleshooting failed D-Abu couplings.

G cluster_success start Problem: Incomplete D-Abu Coupling (Positive Kaiser Test) double_couple Perform a second coupling with the same reagent. start->double_couple First Action reagent 1. Optimize Coupling Reagent switch_reagent Switch to High-Activity Reagent (e.g., HATU, COMU) reagent->switch_reagent double_couple->reagent If still positive conditions 2. Optimize Reaction Conditions switch_reagent->conditions If still challenging success Success: Coupling Complete (Negative Kaiser Test) switch_reagent->success time_temp Increase reaction time (2-4h) or use gentle heat (40°C). conditions->time_temp microwave Use Microwave-Assisted SPPS (e.g., 75°C for 5-20 min) time_temp->microwave For best results solvent 3. Optimize Solvent microwave->solvent If aggregation is suspected microwave->success nmp Switch from DMF to NMP for better resin/peptide solvation. solvent->nmp nmp->success

Caption: Troubleshooting workflow for incomplete D-Abu coupling.

Standard carbodiimide reagents like DIC are often insufficient for hindered couplings.[1] The choice of activating agent is the most critical factor for success.

  • Mechanism of Action: High-activity reagents like HATU and COMU function by forming more reactive activated ester intermediates. The 7-azabenzotriazole (HOAt) leaving group in HATU-activated esters is more electron-withdrawing, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[7] Similarly, Oxyma-based reagents like COMU form highly reactive esters and are considered safer alternatives to benzotriazole-based reagents.[10][11]

G cluster_reagents Coupling Reagent Activation cluster_coupling Peptide Bond Formation DAbu Fmoc-D-Abu-OH (Carboxylic Acid) HATU HATU + Base ActiveEster Highly Reactive OAt-Active Ester HATU->ActiveEster Activation Resin H₂N-Peptide-Resin (Nucleophile) ActiveEster->Resin Coupling PeptideBond Fmoc-D-Abu-NH-Peptide-Resin (New Peptide Bond) Resin->PeptideBond Nucleophilic Attack

Caption: Activation mechanism using a high-reactivity reagent like HATU.

  • Temperature: Microwave-assisted synthesis can dramatically reduce reaction times and improve purity for difficult sequences.[13][14][16] For conventional synthesizers, increasing the temperature to 40-50°C can be beneficial, but must be balanced against the risk of racemization.[1]

  • Time: For hindered couplings at room temperature, extending the reaction time to 2-4 hours, or even overnight in very difficult cases, may be necessary.[1][6]

  • Concentration: Increasing the concentration of the amino acid and coupling reagents can favor the desired reaction according to Le Châtelier's principle, driving the equilibrium towards product formation.[4]

Proper solvation of the growing peptide chain attached to the solid support is crucial.[18][19] Poor solvation can lead to peptide aggregation, which physically blocks reactive sites and further hinders the coupling reaction.[20][21]

  • DMF vs. NMP: While Dimethylformamide (DMF) is common, N-methylpyrrolidone (NMP) has superior solvating properties and is often a better choice for difficult or aggregation-prone sequences.[1][19]

  • Disruptive Solvents: For severe aggregation, using solvent mixtures containing DMSO or "magic mixtures" (e.g., DCM/DMF/NMP with additives) can help break up secondary structures.[1][20]

Reference Data: Comparison of Coupling Reagents

The selection of the right coupling reagent is paramount. The table below summarizes the performance and recommendations for commonly used reagents in the context of hindered couplings.

ReagentReagent TypeRelative Efficiency (Hindered AA)Racemization RiskKey AdvantageRecommendation for D-Abu
DIC/HOBt CarbodiimideLowModerateCost-effective, simpleNot recommended for initial attempts
HBTU Uronium/AminiumModerate-HighLow-ModerateGood general-purpose reagentAcceptable, but HATU is superior[6][7]
HATU Uronium/AminiumVery High Very Low Forms highly reactive OAt-ester[8]Highly Recommended [6][7]
COMU Uronium/AminiumVery High Very Low Oxyma-based, non-explosive, soluble byproducts[9][10][11]Highly Recommended
PyBOP PhosphoniumHighLowDoes not cause guanidinylation side reactionsRecommended

Data synthesized from multiple sources.[6][7][8][9][10][11][22]

Experimental Protocols

Protocol 1: Optimized Double Coupling of D-Abu using HATU

This protocol is designed for solid-phase peptide synthesis (SPPS) on an automated or manual system.

  • Resin Preparation: Following successful deprotection of the N-terminal Fmoc group on the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with DMF (3 x 1 min).

  • First Coupling Activation: In a separate vessel, prepare the activation solution:

    • Fmoc-D-Abu-OH (4 equivalents relative to resin loading)

    • HATU (3.9 equivalents)

    • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

    • Dissolve in a minimal volume of DMF.

  • Pre-activation: Allow the solution to pre-activate for 1-5 minutes.

  • First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 45-60 minutes at room temperature.

  • Wash: Wash the resin with DMF (3 x 1 min).

  • Monitoring (Optional but Recommended): Take a small sample of resin beads and perform a Kaiser test. If the test is negative (beads are colorless/yellow), the coupling is complete. If it is still positive (blue), proceed to the second coupling.

  • Second Coupling: Repeat steps 2 through 4 with a fresh solution of activated Fmoc-D-Abu-OH.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and then DCM (3 x 1 min) to prepare for the next deprotection step.

Protocol 2: Microwave-Assisted Coupling of D-Abu

This protocol is for use with an automated microwave peptide synthesizer.

  • Reagent Preparation: Prepare stock solutions of Fmoc-D-Abu-OH, DIC, and Oxyma Pure in DMF as per the instrument's guidelines. A common setup uses a 5-fold excess of the amino acid.[14]

  • Deprotection: Perform the standard Fmoc deprotection cycle using piperidine in DMF, often enhanced with microwave heating.

  • Coupling Cycle:

    • Add the Fmoc-D-Abu-OH solution, DIC, and Oxyma Pure to the resin.

    • Apply microwave power to maintain a temperature of 75°C for a duration of 5-10 minutes. For extremely difficult couplings, this can be extended up to 20 minutes.[16]

  • Wash: The instrument will automatically perform post-coupling washes with DMF.

  • Confirmation: The synthesis proceeds to the next cycle. Confirmation of coupling success is typically done post-synthesis via mass spectrometry of the crude peptide.

References

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Retrieved from [Link]

  • Reid, G. E., & Simpson, R. J. (1992). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. PubMed. Retrieved from [Link]

  • Erdélyi, M., & Gogoll, A. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis, 2002(11), 1592-1596. Retrieved from [Link]

  • CEM Corporation. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Pedersen, S. L., et al. (2012). Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2013). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Rasmussen, J. H., et al. (2023). All's swell: Greener replacements for hazardous solvents in peptide synthesis. chimia.ch. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2009). COMU: A third generation of uronium-type coupling reagents. ResearchGate. Retrieved from [Link]

  • Dunne, J., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. Retrieved from [Link]

  • Daskhan, G. C., et al. (2015). Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. Retrieved from [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Reddit. (2022). Solid Phase Peptide Synthesis Help. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Challenges of Tert-Butyl Ester Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing the tert-butyl (t-Bu) ester protecting group. As a Senior Application Scientist, I've designed this resource to provide researchers, chemists, and drug development professionals with practical, field-proven insights into the common challenges encountered during the cleavage of this widely used protecting group. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.

The tert-butyl ester is prized for its high stability under a wide range of basic and nucleophilic conditions, making it an excellent choice for protecting carboxylic acids during complex, multi-step syntheses.[1][2] However, its removal, typically under acidic conditions, is not without its challenges. Issues such as incomplete reactions, unwanted side reactions, and substrate degradation can compromise yield and purity. This guide addresses these critical issues in a direct question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section tackles the specific problems you might encounter at the bench.

Q1: My tert-butyl ester deprotection is incomplete. What are the common causes and how can I fix it?

Incomplete cleavage is one of the most frequent hurdles. The root cause almost always lies in suboptimal reaction conditions related to the acid catalyst.[3]

Causality & Solutions:

  • Insufficient Acid Strength or Concentration: The deprotection is an acid-catalyzed reaction that proceeds via protonation of the ester oxygen, followed by the formation of a stable tert-butyl carbocation.[4][5] If the acid is too weak or dilute, the initial protonation step is inefficient, and the reaction stalls.

    • Solution: For standard cleavages, a 1:1 mixture of trifluoroacetic acid (TFA) in dichloromethane (DCM) is a robust starting point.[3][6] If the reaction is sluggish, you can increase the proportion of TFA, even up to 95-100%, for more resistant substrates.[3]

  • Inadequate Reaction Time or Temperature: These reactions are typically run at room temperature (20-25°C). Lowering the temperature will significantly slow the reaction rate.[3]

    • Solution: Always monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Simply extend the reaction time until the starting material is fully consumed. Most reactions should be complete within 2-5 hours.[6][7]

  • Excess Water: While a small amount of water can act as a scavenger for the tert-butyl cation, an excessive amount can dilute the acid, reducing its effective concentration and hindering the reaction.[3]

    • Solution: Use anhydrous solvents for preparing the cleavage cocktail to ensure the reaction environment is not compromised.[3][7]

Q2: I'm observing unexpected side products in my analysis. What are they and how can I prevent them?

The formation of side products is almost always linked to the high reactivity of the tert-butyl carbocation generated during the cleavage.[7]

Causality & Solutions:

  • The Tert-Butyl Cation Problem: This highly electrophilic intermediate will readily react with any nucleophiles present in your reaction mixture.[7] If your molecule contains electron-rich aromatic rings or nucleophilic residues like tryptophan, methionine, or tyrosine, you risk forming tert-butylated byproducts.[7][8]

    • Solution: Use Scavengers. To prevent these side reactions, it is critical to add a "scavenger" to the reaction mixture. The scavenger's job is to trap the tert-butyl cation more rapidly than it can react with your molecule of interest.[5][8] Common and effective scavengers include Triisopropylsilane (TIS) or water, typically added at 2.5-5% of the TFA volume.[5][7]

Visualizing the Mechanism and Side Reaction

The following diagram illustrates the acid-catalyzed deprotection mechanism and highlights the critical point where scavengers intervene to prevent side reactions.

Deprotection_Mechanism cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway (Undesired) cluster_scavenger Scavenger Pathway (Desired) Start R-CO-O-tBu (tert-Butyl Ester) Protonated R-CO(H+)-O-tBu (Protonated Ester) Start->Protonated + H+ (from TFA) Products R-COOH (Carboxylic Acid) Protonated->Products Cleavage tBu_Cation tBu+ (tert-Butyl Cation) Protonated:e->tBu_Cation:w Side_Product tBu-Nucleophile (Alkylated Byproduct) tBu_Cation:s->Side_Product:n Alkylation Trapped_Product Trapped Species (e.g., Isobutylene) tBu_Cation:s->Trapped_Product:n Trapping Nucleophile Nucleophile (e.g., Trp, Met) Scavenger Scavenger (e.g., TIS, H2O)

Caption: Mechanism of TFA-mediated deprotection and competing reaction pathways.

Q3: My starting material or product seems to be degrading under the cleavage conditions. What can I do?

If your molecule contains other acid-sensitive functional groups, the harsh conditions required for standard t-butyl ester cleavage can cause degradation.[3]

Causality & Solutions:

  • Acid Lability: Protecting groups such as Boc, trityl, or acetals, as well as certain sensitive functionalities within your core structure, can be cleaved by strong acids like TFA.

    • Solution: Switch to a Milder Method. If you suspect degradation, moving to a less aggressive deprotection system is essential. Several milder alternatives have been developed for sensitive substrates.[9] Aqueous phosphoric acid is an effective and more environmentally benign option.[10][11] Lewis acids, such as zinc bromide (ZnBr₂) in DCM, can also offer enhanced selectivity and milder conditions.[12][13][14]

Q4: My final product is a viscous oil and is difficult to handle and purify. How should I proceed?

This is a common issue, especially with larger molecules or those containing chains like PEGs, which can result in oily or waxy products.[7]

Causality & Solutions:

  • Physical Properties: The inherent physical properties of your deprotected compound may prevent it from solidifying easily.

    • Solution: Precipitation/Trituration. A standard and effective workup involves removing the cleavage cocktail (DCM/TFA) under reduced pressure. The resulting residue, even if oily, should then be dissolved in a minimal amount of a suitable solvent (like DCM or methanol) and precipitated by adding it dropwise to a large volume of a stirred, cold non-solvent, typically diethyl ether.[5][7] This process, known as trituration, often induces the product to solidify, allowing it to be collected by filtration.[7]

Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions about tert-butyl ester deprotection.

Q1: Can I selectively cleave a tert-butyl ester without removing an N-Boc group?

This is a significant challenge in peptide and organic synthesis because both groups are acid-labile.[15] However, the N-Boc group is generally more sensitive to acid than the t-butyl ester.[3] This difference in reactivity can sometimes be exploited.

  • For Selective N-Boc Removal: Conditions can be fine-tuned to remove the N-Boc group while leaving the t-butyl ester intact. Using TMSCl in a 2,2,2-trifluoroethanol/DCM mixture has been reported to deprotect an N-Boc group almost instantly, while the t-butyl ester cleaves much more slowly, allowing for kinetic separation.[9][16]

  • For Selective t-Butyl Ester Removal: Achieving the reverse selectivity is more difficult with standard Brønsted acids. However, specific Lewis acid systems have been developed for this purpose. A combination of Cerium(III) chloride (CeCl₃·7H₂O) and sodium iodide (NaI) in acetonitrile has been shown to selectively cleave t-butyl esters in the presence of N-Boc groups.[15] Similarly, ZnBr₂ has been explored for chemoselective hydrolysis of t-butyl esters in the presence of other acid-labile groups.[12][17][18]

Q2: What are the best non-TFA alternatives for deprotection on sensitive substrates?

When TFA is too harsh, several milder and more selective reagents can be employed. The choice depends on the specific sensitivities of your molecule.

Reagent SystemTypical ConditionsAdvantages & Considerations
Trifluoroacetic Acid (TFA) 25-50% in DCM, RT, 2-5hStandard Method. Highly effective, volatile byproducts. Can cleave other acid-labile groups. Requires scavengers.[3][7]
4M HCl in Dioxane Dioxane or Acetic Acid, RTClassic Method. Effective and widely used. Dioxane is a peroxide-former and has safety concerns.[3]
Aqueous Phosphoric Acid 85% H₃PO₄ in Toluene/DCMMild & Green. Environmentally benign, selective over Cbz, benzyl esters, and TBDMS ethers. May require gentle heating.[9][10][11]
Zinc Bromide (ZnBr₂) CH₂Cl₂, RTMild Lewis Acid. Good for sensitive substrates. Can offer different selectivity compared to Brønsted acids.[12][13][17]
"Magic Blue" / Et₃SiH (BrC₆H₄)₃N•+SbCl₆⁻, Et₃SiHRadical-Mediated. Very mild, non-acidic, transition-metal-free protocol suitable for diverse and sensitive compounds.[10][19]
Q3: How does a troubleshooting workflow for tert-butyl ester deprotection look?

A systematic approach is key to solving experimental problems efficiently.

Troubleshooting_Workflow Start Deprotection Issue Observed Incomplete Incomplete Cleavage? Start->Incomplete Check Reaction Progress (TLC/LCMS) SideProducts Side Products Observed? Incomplete->SideProducts No Solution1 • Increase TFA concentration • Extend reaction time • Ensure anhydrous conditions Incomplete->Solution1 Yes Degradation Substrate Degradation? SideProducts->Degradation No Solution2 • Add scavengers (TIS, H₂O) • Purify carefully SideProducts->Solution2 Yes Solution3 • Switch to milder conditions  (e.g., aq. H₃PO₄, ZnBr₂) • Lower temperature Degradation->Solution3 Yes

Caption: A logical workflow for troubleshooting common deprotection issues.

Experimental Protocols
Protocol 1: Standard Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the most common method for t-butyl ester cleavage.[5][7]

  • Preparation: In a round-bottom flask, dissolve the tert-butyl ester-containing compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Scavenger Addition: Add the appropriate scavenger(s) to the solution. A common choice is Triisopropylsilane (TIS, 5% v/v).

  • Reaction Initiation: In a well-ventilated fume hood, add an equal volume of TFA to the stirred solution (to achieve a 1:1 v/v mixture of DCM and TFA).

  • Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes). The reaction is typically complete in 2-5 hours.

  • Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Caution: TFA is corrosive.

  • Purification: Dissolve the crude residue in a minimal amount of DCM. Precipitate the product by adding the solution dropwise to a flask containing a vigorously stirred, cold non-solvent (typically 10-20 volumes of diethyl ether).

  • Isolation: Collect the precipitated solid product by filtration, wash it thoroughly with cold diethyl ether, and dry it under a high vacuum.

Protocol 2: Mild Deprotection using Aqueous Phosphoric Acid

This protocol is suitable for substrates sensitive to harsh acidic conditions.[9]

  • Preparation: Dissolve the tert-butyl ester substrate in a suitable organic solvent such as toluene or DCM.

  • Reagent Addition: Add 85 wt % aqueous phosphoric acid (typically 5 equivalents) to the solution.

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle warming (e.g., 40–50 °C) to increase the reaction rate.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and then saturated sodium bicarbonate solution to neutralize the acid.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography or crystallization.

References
  • BenchChem. (2025). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions. BenchChem.
  • Kaul, R., Brouillette, Y., & Lubell, W. D. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133. [Link]

  • Kaul, R., Brouillette, Y., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-6133. [Link]

  • BenchChem. (2025). Technical Support Center: TFA Deprotection of m-PEG7-t-butyl ester. BenchChem.
  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]

  • Semantic Scholar. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]

  • ACS GCI Pharmaceutical Roundtable. Acids Reagent Guide. [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?[Link]

  • ResearchGate. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]

  • Wu, Y., Limburg, D. C., Wilkinson, D. E., & Hamilton, G. S. (2000). A mild deprotection procedure for tert-butyl esters and tert-butyl ethers using ZnBr2 in methylene chloride. Tetrahedron Letters, 41(16), 2847-2849. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Acid-PEG14-t-butyl ester. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Tert-Butyl Ester and Tert-Butyl Ether Protecting Groups. BenchChem.
  • BenchChem. (2025). The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide. BenchChem.
  • BenchChem. (2025).
  • Organic Chemistry Portal. (2023). tert-Butyl Esters. [Link]

  • University of Queensland eSpace. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. [Link]

  • BenchChem. (2025). Cleavage of the tert-butyl ester without affecting other functional groups. BenchChem.
  • BenchChem. (2025). Technical Support Center: Managing the tert-Butyl Ester Protecting Group. BenchChem.
  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239. [Link]

  • ResearchGate. (2019). I am trying to cleave the tert-butyl ester protecting group from a glutamic acid containing compound with a benzyl group. Please give suggestions?[Link]

  • ACS GCI Pharmaceutical Roundtable. Ester Deprotection Reagent Guide. [Link]

  • ResearchGate. (2000). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. [Link]

  • Reddit. (2025). Method to remove Boc in the presence of t-butylester. [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258–268. [Link]

  • Reddit. (2016). Most labile ester protecting group?[Link]

Sources

Technical Support Center: Purification Strategies for Peptides Containing H-D-Abu-Otbu HCl

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth strategies and troubleshooting advice for the purification of synthetic peptides that have incorporated the non-proteinogenic amino acid, H-D-Abu-Otbu HCl (tert-butyl (2R)-2-aminobutanoate hydrochloride).

The incorporation of D-amino acids like D-2-aminobutyric acid (D-Abu) is a key strategy for enhancing peptide stability against enzymatic degradation and modulating biological activity. The tert-butyl (Otbu) ester is a common acid-labile protecting group used during solid-phase peptide synthesis (SPPS) to temporarily mask the C-terminal carboxyl group.[1][2] While essential for synthesis, the presence of D-Abu and the remnants of its protecting group chemistry introduce specific challenges during purification. The primary challenge arises from the increased hydrophobicity conferred by the ethyl side chain of D-Abu, which can lead to aggregation and complex co-elution profiles with closely related impurities.

This guide moves beyond simple protocols to explain the causal relationships behind experimental choices, providing you with the expert insights needed to develop robust, self-validating purification systems.

Section 1: Foundational Concepts: Understanding the Core Challenges

A successful purification strategy begins with a solid understanding of the target molecule and its likely contaminants. The choice to include D-Abu in a peptide sequence is deliberate, and this choice has direct consequences for its physicochemical properties.

1.1 The Impact of D-Abu on Peptide Properties

The D-Abu residue, an isomer of the naturally occurring L-aminobutyric acid, possesses an ethyl group as its side chain. This makes it structurally similar to alanine but with increased hydrophobicity. When incorporated into a peptide, D-Abu will:

  • Increase Overall Hydrophobicity: This directly impacts retention time in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the most common purification technique.[3][4] Peptides containing D-Abu will generally elute later than their alanine-containing counterparts.

  • Influence Secondary Structure: The D-configuration can disrupt or alter typical helical or sheet structures, potentially exposing more of the peptide's hydrophobic core and increasing the tendency for aggregation.

  • Enhance Proteolytic Resistance: The D-amino acid configuration is not recognized by most proteases, significantly increasing the in-vivo half-life of the peptide, a common goal in drug development.

1.2 The Role and Fate of the Otbu Protecting Group

The tert-butyl (Otbu) group is a bulky, hydrophobic moiety used to protect the carboxylic acid.[2][5] It is highly labile to strong acids and is designed to be removed during the final cleavage step from the solid-phase resin, typically using a cocktail containing a high concentration of trifluoroacetic acid (TFA).[1]

Crucial Point: Purification is almost universally performed after the peptide has been cleaved from the resin and all protecting groups, including the Otbu ester, have been removed. Therefore, the primary challenge is not purifying the Otbu-containing peptide, but rather separating the desired deprotected peptide from impurities generated during synthesis and cleavage. An incomplete cleavage can, however, result in an Otbu-adduct impurity.

1.3 Common Synthesis-Related Impurities

Solid-phase peptide synthesis (SPPS) is an efficient but imperfect process. Understanding the potential impurities is critical for designing a separation method.[6]

Impurity TypeDescription & CauseImpact on Purification
Deletion Sequences Peptides missing one or more amino acids. Caused by incomplete deprotection of the N-terminal Fmoc group or inefficient amino acid coupling.[6][7][8]Often have very similar hydrophobicity and charge to the target peptide, making them the most challenging impurities to resolve.
Truncated Sequences Peptides that stopped elongating prematurely.Usually significantly shorter and less hydrophobic, making them easier to separate than single deletion impurities.
Protecting Group Adducts The target peptide with one or more protecting groups still attached (e.g., Otbu, Pbf, Trt). Caused by incomplete final cleavage.[7][8]These adducts are significantly more hydrophobic and are typically well-resolved from the target peptide in RP-HPLC.
Diastereomers Peptides containing a racemized amino acid (D-form instead of L, or vice-versa). Can occur during amino acid activation.[6][7]Extremely difficult to separate by standard RP-HPLC as they often have nearly identical hydrophobicity.
Oxidized Peptides Peptides containing oxidized Met, Cys, or Trp residues. Can occur during synthesis or storage.[7][9]Oxidation typically makes a peptide more polar, causing it to elute earlier in RP-HPLC.
Cleavage Cocktail Adducts Scavengers (e.g., triisopropylsilane) from the cleavage cocktail covalently attaching to the peptide.Can result in multiple, difficult-to-identify peaks in the chromatogram.
Section 2: Troubleshooting Guide for D-Abu Peptide Purification

This section addresses common problems encountered during the purification of peptides containing D-Abu, presented in a practical question-and-answer format.

Q1: My crude peptide pellet won't dissolve for HPLC injection. What should I do?

Answer: This is a classic problem for hydrophobic peptides, including those with D-Abu. The goal is to solubilize the peptide in a solvent that is compatible with the initial mobile phase conditions of your RP-HPLC method to ensure proper binding to the column.

Step-by-Step Solubilization Protocol:

  • Start with the Initial Mobile Phase: Attempt to dissolve the peptide directly in your starting mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA). Use sonication and vortexing.

  • Introduce Acetonitrile (ACN): If step 1 fails, make a concentrated slurry of the peptide in a minimal amount of pure ACN, then slowly add your aqueous mobile phase (Water with 0.1% TFA) dropwise while vortexing until it dissolves. Caution: The final concentration of ACN in your sample should ideally be less than or equal to your starting gradient conditions to prevent the peptide from eluting in the void volume.[10]

  • Use a Stronger Organic Solvent: For extremely hydrophobic peptides, dissolve the entire sample in a minimal volume of Dimethyl Sulfoxide (DMSO) first. Then, dilute this solution with your initial aqueous mobile phase to the desired injection concentration. Note that DMSO will produce a large peak in the chromatogram.

  • Consider Acidic Solvents: If aggregation is suspected, dissolving the peptide in 10-20% acetic acid or formic acid can disrupt intermolecular hydrogen bonds and aid solubility. Formic acid is also a common mobile phase modifier for LC-MS.

  • Final Check: Before injection, centrifuge your sample at high speed (>10,000 x g) for 5-10 minutes to pellet any remaining insoluble material that could block the column or injector.

Q2: I see a peak at +56 Da from my expected mass. Is this an Otbu adduct and how do I remove it?

Answer: Yes, a mass difference of +56 Da relative to your target peptide is the signature of a remaining tert-butyl group. This indicates an incomplete final cleavage reaction. This impurity will be significantly more hydrophobic and should be well-separated from your target peptide in RP-HPLC, eluting much later.

Troubleshooting Steps:

  • Confirm by Purification: The adduct should appear as a distinct, later-eluting peak in your RP-HPLC chromatogram. You can collect this fraction and confirm its identity via mass spectrometry.

  • Optimize the Cleavage: The most reliable solution is to address the root cause.

    • Re-Cleavage: Lyophilize the entire crude product and subject it to the cleavage conditions again.

    • Extend Cleavage Time: Increase the cleavage reaction time from 2 hours to 3-4 hours.

    • Increase TFA Concentration: Ensure your cleavage cocktail is at least 95% TFA.

    • Use a Lewis Acid: For extremely stubborn side-chain tert-butyl groups on Asp or Glu, a mild, on-resin deprotection using a Lewis acid like ferric chloride prior to the main cleavage has been reported, though this is an advanced technique.[11]

Q3: My target peptide co-elutes with other impurities, resulting in a broad or shouldered peak. How can I improve the resolution?

Answer: This is the most common purification challenge, often caused by deletion sequences or diastereomers with very similar hydrophobicity. Improving resolution requires systematically manipulating the chromatographic parameters to exploit subtle differences between the molecules.

G cluster_start Initial Observation cluster_primary Primary Strategy cluster_secondary Secondary Strategies cluster_tertiary Advanced Strategy cluster_end Outcome start Poor Resolution / Co-elution gradient Decrease Gradient Slope (e.g., 1%/min to 0.5%/min) start->gradient Easiest to implement ph Change Mobile Phase pH (e.g., pH 2 to pH 7) gradient->ph If resolution is still poor column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) gradient->column Alternative to pH change end Improved Resolution >95% Purity gradient->end If successful temp Adjust Temperature (e.g., 25°C to 40°C) ph->temp orthogonal Use Orthogonal Method (e.g., Ion Exchange First) ph->orthogonal For very complex mixtures column->temp column->orthogonal For very complex mixtures orthogonal->end Final Polishing Step

Detailed Actions:

  • Flatten the Gradient: This is the most powerful tool for improving resolution. If your peptide elutes at 35% ACN with a gradient of 1% ACN/minute, try a new gradient that is much shallower around the elution point, for example, a slope of 0.2-0.5% ACN/minute.[12]

  • Change Mobile Phase pH: The net charge of your target peptide and its impurities can change with pH. Running the purification at a neutral pH (using a phosphate or ammonium bicarbonate buffer) instead of the standard low pH (TFA/formic acid) can alter the retention times of impurities relative to the main peak. This is particularly effective if the impurity involves a residue like Asp, Glu, His, or Lys.

  • Switch Column Chemistry: Not all hydrophobic interactions are the same. If a standard C18 column fails, try a different stationary phase.[12][13]

    • C8: Less hydrophobic than C18, may reduce interaction strength and alter selectivity.

    • Phenyl-Hexyl: Offers alternative selectivity through pi-pi interactions, which can be very effective for peptides containing aromatic residues.

    • Embedded Polar Group (EPG): These columns offer different selectivity for polar and charged groups within the peptide.

  • Employ an Orthogonal Method: For extremely complex crude products, a two-step purification is often the most efficient path.[14] First, use Ion-Exchange Chromatography (IEX) to separate the mixture based on charge.[15][16] Then, pool the fractions containing your target peptide and purify them using RP-HPLC. This combination of charge and hydrophobicity separation is exceptionally powerful.[14]

Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best "first-pass" HPLC method for a new peptide containing D-Abu?

Answer: A scouting gradient is the best starting point to determine the approximate hydrophobicity of your peptide.

ParameterRecommended Starting ConditionRationale
Column C18, Wide Pore (300 Å), 5 µm particle sizeThe industry standard for peptides. Wide pores are necessary to allow the peptide access to the stationary phase.[17]
Mobile Phase A 0.1% TFA in WaterStandard ion-pairing agent that sharpens peaks and provides a low pH environment.[17]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is the most common organic modifier due to its low viscosity and UV transparency.[17]
Scouting Gradient 5% to 65% B over 30 minutesA broad gradient to ensure the peptide elutes and to identify its approximate retention time.
Flow Rate 1 mL/min (Analytical), 20 mL/min (Semi-Prep)Standard flow rates for 4.6 mm and 21.2 mm ID columns, respectively.
Detection 214 nm and 280 nm214 nm detects the peptide backbone. 280 nm is for aromatic residues (Trp, Tyr).
Temperature 30-40 °CElevated temperatures can improve peak shape and reduce viscosity, but may degrade sensitive peptides.

Once the scouting run is complete, you can design an optimized, shallower gradient centered around the observed elution time.

Q2: Does the D-amino acid configuration require a special type of chromatography?

Answer: For routine purity assessment and purification from synthesis-related impurities (like deletion sequences), no special chromatography is needed. Standard achiral RP-HPLC columns (like C18) separate molecules based on hydrophobicity, which is generally unaffected by the stereochemistry of a single amino acid. However, if you need to separate the D-Abu-containing peptide from its L-Abu diastereomer, you would need to use a specialized chiral chromatography column and method.

Q3: My peptide is pure by HPLC, but the biological activity is low. What could be the issue?

Answer: Purity by HPLC does not always equal functional purity. Several issues could be at play:

  • Peptide Aggregation: Hydrophobic peptides can form soluble aggregates that may appear as a single sharp peak in HPLC but are biologically inactive. Try dissolving the peptide in a denaturing buffer (if compatible with your assay) or re-lyophilizing from a solvent like tert-butanol/water to break up aggregates.

  • Oxidation: If your peptide contains methionine, cysteine, or tryptophan, it may have oxidized. This can sometimes be hard to detect by HPLC but can be confirmed by mass spectrometry (look for +16 or +32 Da peaks).[9]

  • Incorrect Salt Form/Counter-ions: Residual TFA from purification can be toxic to cells in culture and can alter peptide conformation.[6] Consider performing a salt exchange into an acetate or hydrochloride form if the peptide will be used in sensitive biological assays.

Section 4: Key Experimental Protocols
4.1 Protocol: Standard Preparative RP-HPLC

This protocol assumes a semi-preparative scale (10-100 mg) purification.

  • System Preparation:

    • Equilibrate the pump and column (e.g., C18, 21.2 x 250 mm, 10 µm) with the starting mobile phase (e.g., 95% A / 5% B) for at least 30 minutes or until the baseline is stable.

  • Sample Preparation:

    • Dissolve the crude peptide in the minimum volume of a suitable solvent, as determined by the troubleshooting guide (Section 2, Q1). The solvent should be as weak (low organic content) as possible.

    • Centrifuge the sample to remove particulates.

  • Injection and Gradient Elution:

    • Inject the sample onto the column.

    • Run the optimized shallow gradient you developed (e.g., 25-45% B over 40 minutes).

  • Fraction Collection:

    • Collect fractions (e.g., 1-minute intervals) across the entire elution profile of your target peak. Be sure to collect fractions into the leading and tailing edges of the peak, as impurities often hide there.

  • Fraction Analysis:

    • Analyze small aliquots of each collected fraction using analytical RP-HPLC and mass spectrometry to determine which fractions meet the desired purity level (>95% or >98%).

  • Pooling and Lyophilization:

    • Pool the pure fractions.

    • Freeze the pooled solution (e.g., in a dry ice/acetone bath) and lyophilize until a dry, fluffy powder is obtained.

G cluster_prep Purification Strategy Decision cluster_path1 Standard Purity cluster_path2 High Complexity crude Crude Peptide (Post-Cleavage) analytical Analytical HPLC (Scouting Run) crude->analytical complexity Assess Complexity analytical->complexity rphplc 1. Preparative RP-HPLC complexity->rphplc Low to Moderate iex 1. Ion Exchange Chromatography (IEX) complexity->iex High analysis1 2. Fraction Analysis (HPLC/MS) rphplc->analysis1 pool1 3. Pool & Lyophilize analysis1->pool1 rphplc2 2. RP-HPLC Polish iex->rphplc2 analysis2 3. Fraction Analysis (HPLC/MS) rphplc2->analysis2 pool2 4. Pool & Lyophilize analysis2->pool2

References
  • Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Gilson Learning Hub. [Link]

  • Mant, C. T., & Hodges, R. S. (1989). Ion-exchange HPLC for peptide purification. PubMed. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. [Link]

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]

  • Downstream Column. (2020, September 23). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. [Link]

  • Mant, C. T., & Hodges, R. S. (2006). HPLC Analysis and Purification of Peptides. PubMed Central. [Link]

  • Omizzur. (n.d.). 8 kinds of impurities which appear in peptide drugs synthesis. [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

  • PubChem. (n.d.). H-D-Ser(tBu)-OtBu.HCl. [Link]

  • Verbeke, F., et al. (2014). Related impurities in peptide medicines. PubMed. [Link]

  • Barlos, K., & Gatos, D. (2012). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. SpringerLink. [Link]

  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: H-Asp(OtBu)-OtBu HCl. [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: H-Aib-OtBu HCl. [Link]

  • Interchim. (2019, March). Peptides purification development in Reverse Phase. [Link]

  • GlpBio. (n.d.). H-D-Abu-OtBu . HCl. [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. ScienceDirect. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • Reddit. (2024, October 17). HPLC peptide purification problem. [Link]

  • ResearchGate. (2021, November 25). Peptide purification using HPLC?. [Link]

  • PubChem. (n.d.). H-D-Val-OtBu hydrochloride. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Kumar, V., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. PubMed Central. [Link]

Sources

Preventing racemization of D-Abu during peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization of D-2-Aminobutyric Acid

Welcome to the technical support center for peptide synthesis. As Senior Application Scientists, we understand that maintaining stereochemical integrity is paramount for the biological activity and purity of your synthetic peptides. This guide provides in-depth troubleshooting advice and detailed protocols specifically designed to address the challenge of racemization when incorporating D-2-aminobutyric acid (D-Abu) into your peptide sequences.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding the racemization of D-Abu during peptide synthesis, providing the foundational knowledge needed to diagnose and solve common issues.

Q1: I've detected the L-Abu diastereomer in my final peptide product. What is causing this racemization?

A1: Racemization is the conversion of a pure enantiomer (in this case, D-Abu) into a mixture of both D- and L-forms, leading to a loss of stereochemical integrity.[1] This is a significant side reaction in peptide synthesis that can alter the peptide's biological properties and complicate purification.[1][2][3] The primary cause is the activation of the D-Abu carboxyl group, which makes the proton on its alpha-carbon (α-H) acidic and susceptible to being removed by a base.[2][4]

There are two main mechanisms for this process:[2][5][6]

  • Oxazolone Formation (Most Common): The activated carboxyl group of the Nα-protected D-Abu can cyclize to form a 5(4H)-oxazolone intermediate. The α-H of this oxazolone is highly acidic and is readily abstracted by a base. The resulting symmetric, planar intermediate can then be re-protonated from either side, leading to a mixture of D and L isomers.[1][2] Urethane-based protecting groups like Fmoc and Boc are designed to suppress this pathway, but it can still occur under harsh conditions.[6]

  • Direct Enolization: A base can directly abstract the α-H from the activated D-Abu, forming a planar enolate intermediate. Subsequent reprotonation leads to racemization.[1][2][4]

Both pathways are heavily influenced by your choice of coupling reagents, base, solvent, and temperature.[5]

Racemization_Mechanisms cluster_main Activated D-Abu cluster_path1 Path 1: Oxazolone Formation cluster_path2 Path 2: Direct Enolization A D-Abu-COOH B Activated Ester (e.g., with HBTU/DIC) A->B Coupling Reagent C 5(4H)-Oxazolone Intermediate B->C Intramolecular Cyclization E Planar Enolate B->E + Base - H+ D Symmetric Intermediate (Loss of Chirality) C->D + Base - H+ F Racemic Mixture (D-Abu and L-Abu) D->F + H+ E->F + H+ caption Fig 1. Mechanisms of D-Abu Racemization.

Fig 1. Mechanisms of D-Abu Racemization.
Q2: How does my choice of coupling reagent affect D-Abu racemization?

A2: The coupling reagent is a critical factor.[1] Its role is to activate the carboxylic acid, but the nature of the activated intermediate determines its susceptibility to racemization.

  • Carbodiimides (DCC, DIC): When used alone, these reagents form highly reactive O-acylisourea esters which can rapidly form oxazolones, leading to significant racemization.[1][4] Therefore, they should almost always be used with a racemization-suppressing additive.[5][7]

  • Uronium/Aminium Salts (HBTU, HATU, TBTU): These are generally more efficient and lead to less racemization than carbodiimides alone because they convert the carboxylic acid into less reactive intermediates in situ.[1][7] HATU is often superior to HBTU, especially for sterically hindered couplings.

  • Phosphonium Salts (BOP, PyBOP): These reagents also offer excellent suppression of racemization and are highly efficient.[1][8] However, a significant drawback of BOP is the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[7][8] PyBOP was developed to avoid this issue.[8]

  • Additives (HOBt, HOAt, Oxyma): These are essential, especially when using carbodiimides.[5][7] They work by forming an active ester with the D-Abu, which is more stable and less prone to racemization than the O-acylisourea intermediate.[5] HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[5][9]

Q3: Which base should I use to minimize the epimerization of D-Abu?

A3: The base is crucial because it is the species that abstracts the α-proton.[4][5] Both the base's strength and its steric hindrance play a role.

  • Strong, Non-hindered Bases (e.g., Triethylamine - TEA): These should be avoided as their combination of high basicity and small size promotes rapid racemization.[5]

  • Sterically Hindered Bases (e.g., DIEA): N,N-Diisopropylethylamine (DIEA) is a very common choice in Fmoc-SPPS. Its steric bulk reduces the rate of α-proton abstraction compared to TEA.[5][6]

  • Weaker Bases (e.g., NMM): N-methylmorpholine (NMM) is a weaker base than DIEA and can sometimes result in lower racemization.[5][6]

  • Highly Hindered, Weak Bases (e.g., Collidine): For couplings that are particularly prone to racemization, a highly hindered and weaker base like 2,4,6-collidine (TMP) is often the best choice, as it minimizes α-proton abstraction while still facilitating the coupling reaction.[5][6][10]

Q4: Does temperature control matter for preventing D-Abu racemization?

A4: Yes, absolutely. While increasing the temperature can accelerate the rate of coupling, it also significantly increases the rate of racemization.[11][12][13] This is a critical trade-off. For difficult couplings, a slight increase in temperature might be necessary to achieve a good yield, but it should be done cautiously. Microwave-assisted peptide synthesis, which uses elevated temperatures, requires careful optimization to limit racemization, often by reducing reaction times or using lower maximum temperatures for sensitive residues.[10][14] It is generally recommended to perform couplings of sensitive amino acids at room temperature or below.[11]

Troubleshooting Guide

Use this guide to diagnose and resolve specific issues related to D-Abu racemization during your experiments.

Problem / Observation Probable Cause(s) Recommended Solution(s)
High (>5%) L-Abu diastereomer detected by HPLC/MS. 1. Inappropriate Coupling Chemistry: Using DIC/DCC without an additive. 2. Aggressive Base: Using a strong, non-hindered base like TEA. 3. High Temperature: Coupling performed at elevated temperatures (>35°C).[13]1. Switch Coupling Reagents: Use a combination like DIC/Oxyma or DIC/HOAt.[5][9] Alternatively, use a standalone uronium (HATU) or phosphonium (PyBOP) reagent.[1] 2. Change the Base: Replace TEA or DIEA with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[5][6] 3. Reduce Temperature: Perform the coupling at room temperature (20-25°C) or consider cooling to 0°C for particularly sensitive fragment condensations.[11]
Moderate (1-5%) L-Abu detected, even with HBTU/DIEA. 1. Prolonged Activation Time: Allowing the D-Abu to sit in the activation solution for too long before adding it to the resin. 2. Solvent Effects: Highly polar solvents like DMF can sometimes promote racemization for certain sequences.[11]1. Use In-Situ Activation: Add the coupling reagent and base to the amino acid solution and immediately add the mixture to the deprotected peptide-resin. Minimize pre-activation times. 2. Solvent Screening: Consider testing a less polar solvent like N-methylpyrrolidone (NMP) or a mixture of DMF/DCM.
Racemization occurs only when D-Abu is the C-terminal residue being coupled to the resin. 1. Esterification Conditions: The conditions used to load the first amino acid onto the resin can be a source of racemization, especially if strong bases or high temperatures are used.1. Use Pre-loaded Resin: Whenever possible, use commercially available Fmoc-D-Abu pre-loaded onto your resin of choice (e.g., Wang, 2-Chlorotrityl). 2. Optimize Loading: If you must load it yourself, use milder conditions. For example, loading onto 2-chlorotrityl chloride resin requires only the amino acid and DIEA in DCM at room temperature, which is very low-risk.
Difficulty analyzing the extent of racemization. 1. Inadequate Analytical Method: Standard RP-HPLC may not resolve the D/L diastereomers.1. Use Chiral Chromatography: This is the gold standard for separating enantiomers/diastereomers. 2. GC-MS after Hydrolysis: The peptide can be hydrolyzed, and the resulting free amino acids are derivatized and analyzed on a chiral GC column.[15] 3. Advanced MS Techniques: Tandem MS (MS/MS) and ion mobility spectrometry can sometimes be used to differentiate and even localize peptide epimers.[16][17][18]
Experimental Protocols

Here we provide a detailed, step-by-step protocol for a low-racemization coupling of Fmoc-D-Abu-OH in solid-phase peptide synthesis (SPPS).

Protocol 1: Low-Racemization Coupling of Fmoc-D-Abu-OH using DIC/Oxyma

This protocol is designed to minimize epimerization by using a carbodiimide with a superior additive (Oxyma) and a mild base.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • Fmoc-D-Abu-OH (4.0 eq)

  • Oxyma (Ethyl (hydroxyimino)cyanoacetate) (4.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq)

  • N-Methylmorpholine (NMM) (8.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF or NMP for 30 minutes.

    • Drain the solvent.

  • Activation Solution Preparation:

    • In a separate vial, dissolve Fmoc-D-Abu-OH (4.0 eq) and Oxyma (4.0 eq) in a minimal amount of DMF (or NMP).

    • Add N-Methylmorpholine (NMM) (8.0 eq) to the solution.

    • Finally, add the Diisopropylcarbodiimide (DIC) (4.0 eq).

    • Crucial Step: Do NOT let this solution sit. Proceed immediately to the next step. This is an in-situ neutralization/activation protocol.

  • Coupling Reaction:

    • Immediately add the freshly prepared activation solution to the swollen peptide-resin.

    • Agitate the mixture at room temperature (20-25°C) for 2 hours.

    • Perform a qualitative test (e.g., Kaiser test) to monitor reaction completion. If the reaction is sluggish, it can be left longer, but avoid heating.

  • Washing:

    • Drain the reaction solution from the vessel.

    • Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

      • 3x with DMF

      • 3x with DCM

      • 3x with DMF

  • Next Cycle:

    • The resin is now ready for the next Fmoc-deprotection step or final cleavage if the synthesis is complete.

Protocol_Workflow cluster_activation 2. Prepare Activation Solution (In-situ) start Start: Fmoc-deprotected Peptide-Resin swell 1. Swell Resin in DMF/NMP start->swell couple 3. Add Activation Mix to Resin Couple for 2h at RT swell->couple dissolve Dissolve Fmoc-D-Abu-OH + Oxyma in DMF add_base Add NMM dissolve->add_base add_dic Add DIC add_base->add_dic add_dic->couple IMMEDIATELY wash 4. Drain and Wash Resin (DMF, DCM, DMF) couple->wash end Ready for Next Step (Deprotection or Cleavage) wash->end caption Fig 2. Workflow for Low-Racemization Coupling.

Fig 2. Workflow for Low-Racemization Coupling.
References
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Ralhan, K., & Krishnamoorthy, G. (2016). Suppressing the epimerization of endothioamide peptides during Fmoc/t-Bu-based solid phase peptide synthesis. Journal of Peptide Science, 22(11-12), 664-672. [Link]

  • Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

  • Zhou, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5437. [Link]

  • Zhou, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5437. [Link]

  • Racemization Assays. (n.d.). Thieme. [Link]

  • Otvos, L., et al. (2021). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Biomedicines, 9(5), 462. [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. [Link]

  • Coupling Reagents. (n.d.). Aapptec. [Link]

  • Gerhardt, J., & Nicholson, G. J. (n.d.). Validation of a GC-MS Method for Determination of the Optical Purity of Peptides. [Link]

  • Epimerization of Peptide. (n.d.). [Link]

  • Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Chromatographia, 26(1), 192-194. [Link]

  • Li, L., et al. (2014). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 86(1), 298-302. [Link]

  • Zhou, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5437. [Link]

  • Stirring Peptide Synthesis to a New Level of Efficiency. (2022). ChemRxiv. [Link]

  • Yang, H., et al. (2010). Identification of racemization sites using deuterium labeling and tandem mass spectrometry. Analytical Biochemistry, 403(1-2), 43-52. [Link]

  • Wang, H., et al. (2024). Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide. Molecules, 29(3), 558. [Link]

  • Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]

  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling. (2023). ResearchGate. [Link]

  • Peptide Racemization. (n.d.). ResearchGate. [Link]

  • Behrendt, R., et al. (2016). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. Journal of Peptide Science, 22(1), 35-40. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. (2011). International Journal of Pharmaceutical Sciences and Research. [Link]

  • During Solid Phase Peptide Synthesis, If we raise temperature up to 35 D C on coupling time does that mean any problem? (2015). ResearchGate. [Link]

  • Mechanisms of base-catalyzed racemization during activation step. (n.d.). ResearchGate. [Link]

  • Bermejo, I. A., et al. (2015). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Organic Letters, 17(15), 3658–3661. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2022). ChemRxiv. [Link]

Sources

H-D-Abu-Otbu HCl stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for H-D-Abu-Otbu HCl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental challenges.

Introduction

This compound, or D-2-Aminobutanoic acid tert-butyl ester hydrochloride, is a non-proteinogenic amino acid derivative frequently utilized in peptide synthesis and drug discovery. The presence of the tert-butyl (Otbu) ester protecting group is crucial for its application, as it masks the carboxylic acid functionality during synthetic steps. However, this group's inherent acid lability necessitates careful handling and storage to maintain the compound's integrity. This guide provides a comprehensive overview of best practices to ensure the stability and successful application of this compound in your research.

Frequently Asked Questions (FAQs)

1. What are the optimal long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2][3] Many suppliers recommend refrigeration, with some specifying temperatures not exceeding 5°C (41°F).[4] To prevent degradation from moisture and atmospheric contaminants, it is crucial to ensure the container is securely closed.

2. How should I store solutions of this compound?

Stock solutions of this compound are significantly less stable than the solid compound and require more stringent storage conditions. It is recommended to store solutions at -20°C for short-term storage (up to one month) and at -80°C for longer-term storage (up to six months).[5][6] To prevent contamination and solvent evaporation, use vials with tight-fitting caps. It is also advisable to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.

3. What solvents are recommended for dissolving this compound?

This compound is generally soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF). Its hydrochloride salt form enhances its solubility in polar solvents.[7] When preparing solutions, ensure the solvent is anhydrous, as the presence of water can facilitate hydrolysis of the tert-butyl ester, especially under acidic or basic conditions.

4. What are the primary degradation pathways for this compound?

The main point of instability in this compound is the tert-butyl ester protecting group. This group is highly susceptible to cleavage under acidic conditions, which results in the formation of the free carboxylic acid (H-D-Abu-OH) and isobutylene gas.[8] While stable under neutral and basic conditions, prolonged exposure to strong acids will lead to deprotection.[8] Additionally, as with many amino acid derivatives, exposure to high temperatures, light, and moisture can also contribute to degradation over time.

5. Are there any chemicals that are incompatible with this compound?

Yes, this compound should not be stored or used with strong oxidizing agents or strong acids.[4][9] Strong acids will cleave the tert-butyl ester, while strong oxidizing agents can potentially degrade the amino acid structure.

6. How can I tell if my this compound has degraded?

Visual inspection of the solid material can sometimes indicate degradation, such as a change in color or clumping due to moisture absorption. For solutions, the most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). These methods can detect the presence of the deprotected product, H-D-Abu-OH, or other impurities.

Troubleshooting Guide

This section addresses common problems encountered during the use of this compound, their probable causes, and recommended solutions.

Problem Probable Cause(s) Solution(s)
Poor or incomplete reaction in peptide synthesis. Degradation of this compound prior to use, leading to a lower concentration of the active compound.1. Verify Compound Integrity: Before starting your synthesis, confirm the purity of your this compound using HPLC or MS. 2. Use Fresh Aliquots: Always use a fresh aliquot of your stock solution for each experiment to avoid issues from repeated freeze-thaw cycles. 3. Ensure Anhydrous Conditions: Use anhydrous solvents for your reactions to prevent hydrolysis.
Unexpected side products observed in mass spectrometry. Cleavage of the tert-butyl ester group during the reaction or work-up.1. Avoid Acidic Conditions: Ensure that your reaction and work-up conditions are not acidic, as this will remove the Otbu group.[8] 2. Check Reagent Compatibility: Verify that all reagents used in your reaction are compatible with the tert-butyl ester protecting group.
Difficulty dissolving the compound. The compound may have absorbed moisture, or the incorrect solvent is being used.1. Dry the Compound: If moisture absorption is suspected, dry the compound under a high vacuum. 2. Select an Appropriate Solvent: Use a polar, anhydrous solvent such as DMF or methanol for dissolution. Gentle warming and sonication can aid in dissolving the compound.
Inconsistent experimental results. Inconsistent storage and handling of this compound.1. Standardize Storage Protocol: Implement a strict protocol for storing the solid compound and its solutions, as outlined in the FAQ section. 2. Aliquot Stock Solutions: Prepare and store single-use aliquots of your stock solution to ensure consistency between experiments.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound in a sterile, dry container.

  • Add the appropriate volume of anhydrous solvent (e.g., DMF) to achieve the desired concentration.

  • Vortex or sonicate the solution until the solid is completely dissolved.

  • If not for immediate use, dispense the solution into single-use aliquots in cryovials.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[5][6]

Visual Guides

Decision Tree for Handling and Storage of this compound

This diagram outlines the key decision points for ensuring the stability of this compound from receipt to experimental use.

G A Receipt of this compound B Inspect Container Seal A->B C Seal Intact? B->C D Store Solid Compound: - Tightly sealed - Cool, dry, dark place - Refrigerate if possible C->D Yes E Contact Supplier for Replacement C->E No F Prepare for Experiment D->F G Need to Prepare Stock Solution? F->G H Weigh Solid in Dry Environment G->H Yes K Proceed with Experiment G->K No, using solid I Dissolve in Anhydrous Solvent H->I J Immediate Use? I->J J->K Yes L Aliquot into Vials J->L No M Store at -20°C (short-term) or -80°C (long-term) L->M

Caption: Decision workflow for this compound handling.

Summary of Storage Conditions
Form Condition Temperature Duration Key Considerations
Solid Long-term≤ 5°C (Refrigerated)YearsKeep container tightly sealed and in a dry environment.[1][4]
Solution Short-term-20°CUp to 1 monthUse anhydrous solvents and avoid repeated freeze-thaw cycles.[5][6]
Solution Long-term-80°CUp to 6 monthsAliquot into single-use vials to maintain integrity.[5][6]

References

  • H-ABU-OTBU HCL - Safety D
  • The Pivotal Role of tert-Butyl Esters in Organic Synthesis: A Guide to Protection and Deprotection Str
  • MSDS UHA017 H-Aib-OtBu HCl.pdf.
  • A Comparative Guide to Fmoc-D-Abu-OH and Boc-D-Abu-OH in Solid-Phase Peptide Synthesis. Benchchem.
  • Stability of the tert-Butyl (tBu)
  • Most labile ester protecting group? : r/chemistry. Reddit. (2016-04-27).
  • tert-Butyl Ethers. Organic Chemistry Portal.
  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Who we serve. (2023-08-29).
  • Safety D
  • Fmoc-D-Dbu(Boc)-OH. Chem-Impex.
  • H-D-LEU-OTBU HCL SDS, 13081-32-8 Safety D
  • Standard Oper
  • H-Asp(OtBu)-OtBu.
  • H-ABU-OTBU HCL - Safety D
  • H-ASP(OTBU)
  • Hydrochloric Acid.
  • Fmoc-D-Abu-OH: A Comprehensive Technical Guide for Researchers. Benchchem.
  • CAS 58640-01-0: H-.gamma.-Abu-OtBu . HCl. CymitQuimica.
  • Fmoc-D-Dab(Boc)
  • H-Glu(OtBu)
  • Hydrochloric Acid Safe Handling Guideline. (2013-05-20).
  • Fmoc-Abu-OH | Amino Acid Deriv
  • H-D-Ser(tBu)-OtBu.HCl | C11H24ClNO3 | CID 56777372. PubChem.
  • H-D-Abu-OtBu hydrochloride AldrichCPR. Sigma-Aldrich.
  • Doc. No.: CHD/07/21953 WC.
  • 172793-31-6(HD-GLU(OTBU)-OTBU HCL) Product Description. ChemicalBook.
  • This compound [P92207]. ChemUniverse.
  • H-D-Phe-OtBu HCl, CAS 3403-25-6, D-Phenylalanine tert-butyl ester hydrochloride.
  • H-Glu(OtBu)-OtBu · HCl. Bachem Products.

Sources

Technical Support Center: Managing Aggregation of Peptides Containing Hydrophobic D-2-Aminobutyric Acid (D-Abu)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing the hydrophobic, non-canonical amino acid, D-2-aminobutyric acid (D-Abu). The incorporation of D-amino acids like D-Abu can enhance peptide stability against enzymatic degradation, a crucial attribute for therapeutic candidates.[1] However, the hydrophobicity of D-Abu can introduce significant challenges during synthesis, purification, and formulation due to an increased propensity for aggregation.[1][2] This guide offers in-depth, field-proven insights and actionable protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered when working with D-Abu-containing peptides.

Q1: My D-Abu-containing peptide is showing poor solubility in aqueous buffers. What is the first thing I should try?

A: The primary reason for poor aqueous solubility is the hydrophobicity of your peptide, a characteristic significantly contributed to by D-Abu residues. The first and most common approach is to attempt dissolution in a small amount of an organic solvent before slowly adding your aqueous buffer.[3][4] Recommended starting solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN).[3] Always allow the lyophilized peptide to warm to room temperature before opening the vial to prevent condensation.

Q2: I'm observing a lower than expected yield during solid-phase peptide synthesis (SPPS). Could D-Abu be the cause?

A: Yes, it is highly likely. "Difficult sequences," particularly those containing hydrophobic residues like D-Abu, are prone to on-resin aggregation.[2][5][6] This aggregation, driven by inter-chain hydrogen bonding and hydrophobic interactions, can lead to incomplete deprotection and coupling steps, resulting in truncated or deletion sequences and thus, a lower yield of the desired full-length peptide.[5]

Q3: How can I predict if my D-Abu-containing peptide sequence is likely to aggregate?

A: While precise prediction is challenging, sequences with a high percentage of hydrophobic residues (over 50%) are at high risk of aggregation.[1] Stretches of consecutive hydrophobic amino acids, including D-Abu, are strong indicators of potential aggregation issues.[2] During synthesis, you can monitor the Fmoc deprotection profile; a broadening of the UV absorbance peak can be an indication of on-resin aggregation.

Q4: My purified D-Abu peptide looks pure by RP-HPLC, but I'm getting inconsistent results in my biological assays. What could be the problem?

A: It is possible that your peptide exists as soluble aggregates or oligomers that are not resolved from the monomeric form under standard RP-HPLC conditions. These aggregates can have different biological activities and can lead to assay variability. It is crucial to employ orthogonal analytical techniques to characterize the aggregation state of your peptide.

Q5: Are there any specific considerations for the placement of D-Abu within a peptide sequence to minimize aggregation?

A: While there are no rigid rules, it is generally advisable to avoid long, contiguous stretches of hydrophobic residues. If possible, intersperse D-Abu residues with charged or polar amino acids to disrupt hydrophobic collapse and aggregation. The strategic placement of proline or pseudoproline dipeptides can also introduce kinks in the peptide backbone, further hindering the formation of secondary structures that lead to aggregation.[5][7]

In-Depth Troubleshooting Guides

This section provides detailed strategies to address specific challenges at different stages of your workflow.

Part 1: Solid-Phase Peptide Synthesis (SPPS) of D-Abu-Containing Peptides

Aggregation during SPPS is a primary hurdle. The following strategies can significantly improve synthesis outcomes.

Causality: On-resin aggregation of the growing peptide chains, driven by hydrophobic interactions involving D-Abu, physically hinders the access of reagents to the reactive sites. This leads to inefficient removal of the Fmoc protecting group and incomplete coupling of the subsequent amino acid.

Solutions & Optimization:

  • Strategic Incorporation of Structure-Disrupting Elements:

    • Pseudoproline Dipeptides: The use of pseudoproline dipeptides is a highly effective strategy to disrupt the formation of secondary structures like β-sheets that lead to aggregation.[5] These dipeptides introduce a "kink" in the peptide backbone, improving solvation and reaction kinetics.[5] They are incorporated as a dipeptide unit and the native serine or threonine residue is regenerated during the final acid cleavage.[5]

    • Backbone Protection: Employing amino acids with backbone protection, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), can prevent inter-chain hydrogen bonding.[5] It is recommended to incorporate one of these protected residues every six to seven amino acids within a hydrophobic sequence.[5]

  • Modification of Synthesis Conditions:

    • Elevated Temperature: Performing coupling reactions at a higher temperature can help to disrupt hydrogen bonding and improve reaction rates.[8]

    • Chaotropic Salts: The addition of chaotropic salts, such as LiCl or KSCN, to the coupling and deprotection solutions can help to break up secondary structures and improve solvation.[5]

    • Special Solvents: Using more polar aprotic solvents like N-methylpyrrolidone (NMP) or adding DMSO to DMF can enhance the solvation of the peptide-resin complex.[2] The "Magic Mixture," a cocktail of DCM, DMF, and NMP, has also been shown to be effective for difficult sequences.[2]

  • Selection: Identify a Ser or Thr residue within or near the hydrophobic, D-Abu-containing region of your peptide.

  • Substitution: In your synthesis plan, replace the amino acid preceding the selected Ser/Thr and the Ser/Thr itself with the corresponding Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide.

  • Coupling:

    • Dissolve the pseudoproline dipeptide (1.5-2 equivalents) and a suitable coupling reagent (e.g., HBTU/HOBt, HATU) in DMF or NMP.

    • Add DIEA (3-4 equivalents) and immediately add the solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Monitoring: Perform a Kaiser test or other qualitative test to ensure complete coupling before proceeding to the next deprotection step.

Part 2: Purification and Analysis of D-Abu-Containing Peptides

The inherent hydrophobicity of D-Abu peptides complicates purification and requires careful analytical characterization.

Causality: Aggregation of the peptide can occur in the injection solvent and on the HPLC column, leading to peak broadening, tailing, or even multiple peaks for a single species. The hydrophobic D-Abu residues can also lead to strong interactions with the C18 stationary phase, requiring more aggressive elution conditions.

Solutions & Optimization:

  • Solvent Optimization:

    • Initial Dissolution: Dissolve the crude peptide in a strong organic solvent like DMSO or DMF at a high concentration before diluting with the initial HPLC mobile phase.

    • Mobile Phase Additives: The addition of small amounts of formic acid (0.1%) or trifluoroacetic acid (TFA) (0.1%) to the mobile phases is standard practice to improve peak shape by ion-pairing. For particularly stubborn peptides, consider using hexafluoroisopropanol (HFIP) as a co-solvent to disrupt aggregation.

  • Chromatographic Conditions:

    • Temperature: Running the purification at an elevated temperature (e.g., 40-60°C) can reduce viscosity and disrupt aggregation, leading to sharper peaks.

    • Gradient: A shallower gradient may improve the resolution of the target peptide from closely eluting impurities.

Causality: RP-HPLC alone is often insufficient to fully characterize the aggregation state of a peptide. Soluble oligomers may co-elute with the monomer, leading to an inaccurate assessment of purity and a misunderstanding of the sample's biophysical properties.

Solutions & Analytical Techniques:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius and is a powerful tool for detecting and quantifying aggregates.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in solution and can be used to detect the presence of larger aggregates.

  • Analytical Ultracentrifugation (AUC): AUC is a first-principles method for determining the molecular weight of macromolecules in solution and can provide detailed information about the distribution of different oligomeric species.

  • Thioflavin T (ThT) Fluorescence Assay: This assay is commonly used to detect the presence of amyloid-like fibrillar aggregates, which are characterized by a cross-β-sheet structure.[9] An increase in ThT fluorescence upon binding to the peptide is indicative of fibril formation.[9]

Technique Information Provided Typical Application
RP-HPLC Purity assessment based on hydrophobicityRoutine purity checks, purification
SEC Detection and quantification of soluble aggregatesAssessing oligomer content
DLS Size distribution of particles in solutionDetecting larger aggregates and particulates
AUC Molecular weight distribution, oligomeric stateDetailed characterization of aggregation
ThT Assay Detection of amyloid-like fibrilsAssessing fibril formation kinetics
Part 3: Formulation and Handling of D-Abu-Containing Peptides

Proper formulation is critical to maintain the peptide in its monomeric, active state and to ensure reproducible experimental results.

Causality: The "salting-out" effect, where the solubility of a nonpolar solute (the peptide) decreases with increasing salt concentration, is a common issue. Additionally, a change in pH towards the peptide's isoelectric point (pI) will minimize its net charge, reducing solubility and promoting aggregation.[1]

Solutions & Optimization:

  • pH Adjustment: Ensure the pH of the final buffer is at least 1-2 units away from the peptide's calculated pI. For peptides with a net positive charge, use a slightly acidic buffer. For those with a net negative charge, a slightly basic buffer is recommended.[10]

  • Use of Excipients:

    • Organic Co-solvents: For in vitro assays that can tolerate them, maintaining a low percentage of an organic solvent like DMSO in the final formulation can help to keep the peptide soluble.

    • Sugars and Polyols: Sugars such as sucrose or trehalose, and polyols like glycerol, can act as cryoprotectants and lyoprotectants, stabilizing the peptide during freeze-thawing and lyophilization and reducing aggregation.

    • Amino Acids: The addition of certain amino acids, such as arginine and glutamic acid, can increase the solubility of other peptides by interacting with both charged and hydrophobic regions.

  • Pre-treatment: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator.

  • Initial Dissolution: Add a minimal volume of 100% DMSO to the vial to create a concentrated stock solution. Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Stepwise Dilution: Slowly add the concentrated DMSO stock solution dropwise to your vigorously stirring aqueous buffer. This method of gradual dilution is crucial to avoid shocking the peptide out of solution.

  • Final Formulation: If required for your application, consider adding stabilizing excipients like arginine (e.g., 50 mM) or a low percentage of a non-ionic surfactant.

  • Characterization: After preparation, it is advisable to re-analyze the aggregation state of the formulated peptide using a suitable technique like DLS or SEC to ensure it remains in the desired state.

Visualizing the Workflow for Mitigating Aggregation

The following diagram illustrates the decision-making process and key interventions for managing aggregation of D-Abu-containing peptides throughout the experimental workflow.

Aggregation_Troubleshooting_Workflow cluster_SPPS SPPS Stage cluster_Purification Purification & Analysis Stage cluster_Formulation Formulation Stage SPPS_Start Start SPPS Aggregation_Check Monitor Aggregation (e.g., Fmoc Deprotection) SPPS_Start->Aggregation_Check SPPS_Strategies Implement Strategies: - Pseudoprolines - Backbone Protection - Chaotropic Salts - High Temperature Aggregation_Check->SPPS_Strategies Aggregation Detected SPPS_Success Successful Synthesis Aggregation_Check->SPPS_Success No Aggregation SPPS_Strategies->SPPS_Success Purification_Start Crude Peptide SPPS_Success->Purification_Start HPLC_Optimization Optimize RP-HPLC: - Solvents (HFIP) - Temperature - Gradient Purification_Start->HPLC_Optimization Aggregation_Analysis Characterize Aggregation: - SEC - DLS - AUC - ThT Assay HPLC_Optimization->Aggregation_Analysis Purified_Peptide Pure, Characterized Peptide Aggregation_Analysis->Purified_Peptide Formulation_Start Lyophilized Peptide Purified_Peptide->Formulation_Start Solubility_Test Test Solubility Formulation_Start->Solubility_Test Formulation_Strategies Optimize Formulation: - pH away from pI - Organic Co-solvents - Excipients (Arginine, Sugars) Solubility_Test->Formulation_Strategies Insoluble Final_Product Stable, Soluble Peptide Solubility_Test->Final_Product Soluble Formulation_Strategies->Final_Product

Caption: Workflow for troubleshooting D-Abu peptide aggregation.

References

  • Folding, Aggregation and Molecular Recognition in Peptides. (n.d.). PubMed. Retrieved from [Link]

  • Functional and structural studies of bioactive peptides: From cell penetration to aggregation and structure stabilization. (n.d.). Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Separation and characterization of aggregated species of amyloid-beta peptides. (2010). PubMed. Retrieved from [Link]

  • Peptide Solubilization. (n.d.). JPT. Retrieved from [Link]

  • The importance of being Aib. Aggregation and self-assembly studies on conformationally constrained oligopeptides. (2017). PubMed. Retrieved from [Link]

  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. Retrieved from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Rational development of a strategy for modifying the aggregatibility of proteins. (2011). PNAS. Retrieved from [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2018). Interface Focus. Retrieved from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Lipids uniquely alter the secondary structure and toxicity of amyloid beta 1-42 aggregates. (2023). FEBS Journal. Retrieved from [Link]

  • What are the common challenges faced in peptide purification using chromatography? (2025). Quora. Retrieved from [Link]

  • Challenges and solutions for the downstream purification of therapeutic proteins. (2023). Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Bioprocess Challenges to the Isolation and Purification of Bioactive Peptides. (2021). Request PDF. Retrieved from [Link]

  • Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. (2018). International Journal of Molecular Sciences. Retrieved from [Link]

  • Effects of Aβ-derived peptide fragments on fibrillogenesis of Aβ. (2021). Scientific Reports. Retrieved from [Link]

  • Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. (2004). ResearchGate. Retrieved from [Link]

  • Structural Characterization of Peptide Aggregates: Secondary Structure... (2024). ResearchGate. Retrieved from [Link]

  • Advancing d-amino acid-containing peptide discovery in the metazoan. (2018). PMC. Retrieved from [Link]

  • Peptide aggregation analysis laboratory. (n.d.). FILAB. Retrieved from [Link]

  • Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. (2004). PubMed. Retrieved from [Link]

  • (PDF) Conformational Analysis of Aβ-(25-35) Peptide by NMR: Insights into Secondary Structure and Aggregation Propensity. (2025). ResearchGate. Retrieved from [Link]

  • Challenges in Peptide Solubilization - Amyloids Case Study. (2024). PubMed. Retrieved from [Link]

  • What are the Sustainability Challenges in Peptide Synthesis and Purification? (2022). Biomatik. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Improving Peptide Synthesis Yields with H-D-Abu-Otbu HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing peptide synthesis incorporating H-D-Abu-Otbu HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing peptides with sterically hindered, non-proteinogenic amino acids. This guide provides in-depth troubleshooting advice and frequently asked questions to enhance your synthetic success.

Introduction: The Challenge of Sterically Hindered Residues

This compound, or D-2-Aminobutyric acid tert-butyl ester hydrochloride, is an α,α-disubstituted amino acid analog. The presence of an ethyl group at the α-carbon introduces significant steric hindrance.[1][2] This bulkiness can impede the efficiency of coupling reactions during solid-phase peptide synthesis (SPPS), often leading to lower yields and the formation of deletion sequences.[3][4] The tert-butyl (Otbu) ester protecting the C-terminus is strategically employed within the Fmoc/tBu orthogonal synthesis strategy, offering stability under basic conditions and lability in mild acidic conditions.[5][6] Understanding and mitigating the challenges associated with this building block is crucial for achieving high-purity, high-yield peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low coupling efficiency when using this compound?

A1: The primary cause is steric hindrance. The ethyl group at the α-carbon physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the resin-bound peptide chain. This slows down the rate of peptide bond formation significantly.[3][7]

Q2: Is this compound soluble in standard SPPS solvents?

A2: Yes, this compound is generally soluble in common polar aprotic solvents used in SPPS, such as N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP).[8][9] However, it's always good practice to ensure complete dissolution before adding it to the reaction vessel.

Q3: How does the tert-butyl (Otbu) protecting group on this compound affect the synthesis strategy?

A3: The Otbu group is an acid-labile protecting group.[5] This makes it compatible with the widely used Fmoc/tBu SPPS strategy.[5][6] The Fmoc group on the N-terminus of the incoming amino acid is removed with a base (like piperidine), while the Otbu group remains intact. It is then cleaved simultaneously with other acid-labile side-chain protecting groups and the resin linker during the final trifluoroacetic acid (TFA) cleavage step.[10]

Q4: Can I use standard coupling reagents like DCC/HOBt with this compound?

A4: While technically possible, it is highly discouraged. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to overcome the significant steric barrier presented by this compound.[7][11] This will likely result in very low coupling yields.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered when synthesizing peptides containing this compound.

Problem 1: Low Overall Yield After Cleavage

A lower-than-expected peptide yield is a common issue. The first step is to determine if the problem lies with the synthesis itself or the final cleavage and work-up.[12]

Initial Diagnosis Workflow

dot graph TD { A[Low Peptide Yield] --> B{Perform Test Cleavage on Small Resin Sample}; B --> C{Analyze by Mass Spectrometry}; C --> D{Target Mass Present?}; D -- Yes --> E[Problem Likely in Cleavage/Work-up or Low Synthesis Efficiency]; D -- No --> F[Major Synthesis Failure]; F --> G[Investigate Coupling & Deprotection Steps]; E --> H[Quantify Peptide on Resin]; } Caption: Initial diagnostic workflow for low peptide yield.

Troubleshooting Inefficient Coupling

If the diagnostic test points towards a synthesis problem, inefficient coupling of the this compound or the subsequent amino acid is the most likely culprit.

Question: My Kaiser test is positive (blue beads) after the coupling step involving this compound. What should I do?

A positive Kaiser test indicates the presence of unreacted primary amines, confirming incomplete coupling.[12] Here’s how to address this:

Solution 1: Employ a More Potent Coupling Reagent

For sterically hindered amino acids, more powerful activating reagents are necessary.[7]

Reagent ClassExamplesReactivityNotes
Aminium/Uronium Salts HATU, HBTU, HCTUHighForm highly reactive O-acylisourea esters. HATU is often considered the gold standard for difficult couplings.[7][8]
Phosphonium Salts PyBOP, PyAOPHighAlso very effective, but can be more expensive.[7][8]

Solution 2: Optimize Reaction Conditions

  • Double Coupling: If a single coupling is insufficient, perform a second coupling with a fresh solution of activated amino acid.[7]

  • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to several hours, or even overnight, to allow the reaction to proceed to completion.[7]

  • Increase Temperature: Gentle heating can sometimes overcome the activation energy barrier. However, this should be done cautiously as it can increase the risk of racemization.[7] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective alternative for driving difficult couplings.[7]

Solution 3: Improve Solvation

Poor solvation of the growing peptide chain can lead to aggregation, further hindering the coupling reaction.[13]

  • Solvent Choice: NMP is often superior to DMF due to its better solvating properties.[7][9] For particularly problematic sequences, a solvent mixture like DCM/DMF/NMP might be beneficial.[7]

Experimental Protocol: Double Coupling with HATU
  • Following the standard Fmoc deprotection of the N-terminal amino acid on the resin, wash the resin thoroughly with DMF (3 x 1 min).

  • In a separate vessel, prepare the activated amino acid solution. For a 0.1 mmol scale synthesis, dissolve:

    • Fmoc-amino acid (4 eq., 0.4 mmol)

    • HATU (3.9 eq., 0.39 mmol)

    • N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol) in DMF (2 mL).

  • Allow the solution to pre-activate for 1-5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 45-60 minutes.

  • Perform a Kaiser test. If it is positive, drain the reaction vessel and wash the resin with DMF (3 x 1 min).

  • Repeat steps 2-5 with a fresh solution of activated amino acid.

Problem 2: Presence of Deletion Sequences in the Final Product

Mass spectrometry analysis revealing significant peaks corresponding to the mass of the target peptide minus the mass of this compound (or other residues) indicates deletion sequences. This is a direct consequence of failed coupling reactions.

Question: How can I minimize the formation of deletion sequences when incorporating this compound?

Solution 1: Capping

After the first coupling attempt with this compound, any unreacted N-terminal amines can be permanently blocked or "capped." This prevents them from reacting in subsequent coupling cycles, which simplifies the purification of the final product by eliminating deletion sequences that are very similar in properties to the target peptide.

  • Capping Reagent: A common capping solution is a mixture of acetic anhydride and DIPEA in DMF.

dot graph TD { A[Start Coupling Cycle] --> B{Couple Hindered AA (e.g., H-D-Abu-Otbu)}; B --> C{Kaiser Test}; C -- Negative --> D[Proceed to Next Cycle]; C -- Positive --> E{Perform Capping}; E --> F[Wash Resin]; F --> D; } Caption: Workflow incorporating a capping step for difficult couplings.

Problem 3: Difficulty with Final Cleavage and Deprotection

The tert-butyl protecting group on this compound, like other tBu groups, requires strong acidic conditions for removal.[14]

Question: My final product shows incomplete removal of the tert-butyl protecting groups. What could be the issue?

Solution: Optimize the Cleavage Cocktail and Conditions

  • Cleavage Cocktail Composition: A standard cleavage cocktail for peptides with tBu-protected residues is TFA-based. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[10] TIS acts as a scavenger to trap the reactive tert-butyl cations generated during cleavage, preventing side reactions with sensitive residues like Tryptophan or Methionine.[10]

  • Cleavage Time: For peptides containing multiple bulky or tBu-protected residues, the standard cleavage time of 2-3 hours may be insufficient. Consider extending the cleavage time to 4 hours or more.[15]

  • Efficient Mixing: Ensure the resin is well-suspended and agitated throughout the cleavage reaction to allow the TFA to penetrate all the resin beads effectively.

Summary and Key Takeaways

Successfully synthesizing peptides with the sterically hindered amino acid this compound requires a departure from standard SPPS protocols. The key to improving yield and purity lies in proactively addressing the challenge of steric hindrance.

  • Choose the Right Tools: Employ high-potency coupling reagents like HATU or PyBOP.

  • Optimize Conditions: Do not hesitate to use extended reaction times, double coupling, or microwave assistance.

  • Ensure Good Solvation: Use NMP as the primary solvent, especially for hydrophobic or aggregation-prone sequences.

  • Consider Capping: To simplify purification and eliminate closely related impurities, cap unreacted amines after difficult coupling steps.

  • Verify Cleavage: Ensure complete deprotection by using an appropriate cleavage cocktail and allowing sufficient reaction time.

By implementing these strategies, researchers can overcome the challenges posed by this compound and successfully synthesize complex, modified peptides for a wide range of applications in research and drug development.

References

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349–358. [Link]

  • Wang, P., et al. (2000). An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. Letters in Peptide Science, 7(3), 127-132. [Link]

  • Research Communities. Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. [https://research-communities. p. thomsonreuters.com/posts/immobilized-acyl-transfer-molecular-reactors-enable-the-solid-phase-synthesis-of-sterically-hindered-peptides-100295]([Link]. p. thomsonreuters.com/posts/immobilized-acyl-transfer-molecular-reactors-enable-the-solid-phase-synthesis-of-sterically-hindered-peptides-100295)

  • Organic & Biomolecular Chemistry. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. [Link]

  • Royal Society of Chemistry. CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. [Link]

  • PubMed. Comparative study of methods to couple hindered peptides. [Link]

  • Semantic Scholar. New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. [Link]

  • CEM Corporation. Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

  • National Institutes of Health. Introduction to Peptide Synthesis. [Link]

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • ResearchGate. An Efficient Procedure for Cleavage of T-Butyl Protected Cysteine in Solid Phase Peptide Synthesis. [Link]

  • Bio-synthesis. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • ResearchGate. Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. [Link]

  • PubMed. Preferred Conformation of Peptides Based on Cycloaliphatic C(alpha,alpha)-disubstituted Glycines: 1-amino-cycloundecane-1-carboxylic Acid (Ac11c). [Link]

  • PubChem. H-D-Ser(tBu)-OtBu.HCl. [Link]

  • PubChem. H-D-Val-OtBu hydrochloride. [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • Biotage. What do you do when your peptide synthesis fails?. [Link]

  • ResearchGate. De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. [Link]

  • ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. [Link]

  • Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS. [Link]

  • National Institutes of Health. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting. [Link]

  • National Institutes of Health. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

  • National Institutes of Health. Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]

  • Aapptec. Solvents for Solid Phase Peptide Synthesis. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Alternatives for H-D-Abu-Otbu HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the incorporation of non-proteinogenic amino acids like D-α-aminobutyric acid (D-Abu) is a key strategy for enhancing proteolytic stability and modulating biological activity.[1][2] The choice of building block is critical, dictating the synthetic strategy, potential side reactions, and overall efficiency. H-D-Abu-Otbu HCl, a D-Abu derivative with a free N-terminus and a tert-butyl (tBu) protected C-terminus, presents a specific tool for peptide chemists. This guide provides an in-depth comparison of the primary alternatives to this compound, grounded in the principles of solid-phase peptide synthesis (SPPS) and supported by experimental insights.

Understanding the Role of this compound

This compound is typically employed in specific scenarios within peptide synthesis. With its free α-amino group and protected carboxylic acid, its primary application is in solution-phase synthesis or for the initial loading onto a resin where the C-terminal is to be modified post-synthesis. However, for stepwise solid-phase peptide synthesis (SPPS), the most common methodology, Nα-protected derivatives are the standard choice to ensure controlled, sequential addition of amino acids.[3]

The core of modern SPPS relies on two predominant orthogonal protection strategies: Boc/Bzl and Fmoc/tBu.[3][4]

  • Boc/Bzl Strategy: Uses the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection and benzyl (Bzl)-based groups for side-chain protection. Final cleavage is performed with strong acids like hydrofluoric acid (HF).

  • Fmoc/tBu Strategy: Employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups like tert-butyl (tBu) for side-chain protection.[5] This is often preferred due to the milder final cleavage conditions using trifluoroacetic acid (TFA).[5]

Given this context, the most direct and widely used alternatives to this compound for incorporating D-Abu into a growing peptide chain via SPPS are the Nα-protected versions: Fmoc-D-Abu-OH and Boc-D-Abu-OH .

Core Alternatives: A Head-to-Head Comparison

The selection between Fmoc-D-Abu-OH and Boc-D-Abu-OH is fundamentally a choice between the two major SPPS strategies. Each presents distinct advantages and disadvantages.

Performance MetricFmoc-D-Abu-OHBoc-D-Abu-OHRationale & Key Considerations
Primary Synthesis Strategy Fmoc/tBuBoc/BzlThe choice is dictated by the overall synthetic plan, including the nature of other residues and desired post-synthesis modifications. The Fmoc/tBu strategy is generally favored for its milder final cleavage conditions.[5]
Nα-Deprotection Conditions Base-labile (e.g., 20% piperidine in DMF)Acid-labile (e.g., neat TFA or TFA in DCM)Fmoc removal is rapid and mild, but the basic conditions can promote side reactions like aspartimide formation if not carefully controlled. Boc removal requires repeated exposure to acid.
Orthogonality High, with acid-labile side-chain protecting groups (e.g., tBu, Trt).[3]Quasi-orthogonal, with stronger acid required for final cleavage of side-chain groups (e.g., Bzl) than for Boc removal.[3]True orthogonality in the Fmoc/tBu strategy allows for more complex synthetic routes, including on-resin side-chain modifications.[6]
Risk of Racemization Low to moderate. Can be minimized with appropriate coupling reagents.Generally low for standard couplings. The risk of racemization is primarily linked to the activation step and the base used.[7][8]D-amino acids can be prone to epimerization.[9] The use of additives like HOBt or OxymaPure and hindered bases like DIPEA is crucial for both strategies to maintain stereochemical integrity.[8][10]
Coupling Efficiency High. Can be challenging due to steric hindrance, requiring potent coupling reagents.High. Similar to Fmoc-D-Abu-OH, steric hindrance can be a factor, necessitating optimized coupling conditions.For sterically hindered residues like D-Abu, powerful uronium/aminium salt reagents such as HATU or HBTU are often recommended over carbodiimides like DIC alone to ensure high coupling yields.[11][12]
Final Cleavage Conditions Mild acidolysis (e.g., TFA with scavengers).[5]Strong acidolysis (e.g., anhydrous HF).The harsh conditions of HF cleavage can degrade sensitive peptides, making the Fmoc/tBu strategy more suitable for a wider range of target molecules.
Relative Cost Generally higher.Generally lower.Fmoc-protected amino acids are typically more expensive than their Boc-protected counterparts. However, the overall process cost may be influenced by reagent usage, waste disposal (HF requires special handling), and synthesis success rates.[13][14][15][16]

Experimental Deep Dive: Protocols and Rationale

To provide a practical framework, here are detailed protocols for incorporating the primary alternatives, Fmoc-D-Abu-OH and Boc-D-Abu-OH, into a peptide sequence using manual SPPS.

Protocol 1: Incorporation of Fmoc-D-Abu-OH via Fmoc/tBu SPPS

This protocol is optimized for high coupling efficiency and minimal racemization, making it suitable for synthesizing peptides where the stereochemical integrity of the D-Abu residue is critical.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-D-Abu-OH

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Kaiser test kit

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel. This ensures that the reactive sites within the resin beads are accessible.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

    • Drain and repeat the piperidine treatment for an additional 10 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve Fmoc-D-Abu-OH (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution. The base is crucial for both activating the HATU reagent and neutralizing the protonated amine on the resin.

    • Allow the mixture to pre-activate for 1-2 minutes. This forms the highly reactive OAt-ester of Fmoc-D-Abu-OH.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction & Monitoring:

    • Agitate the mixture at room temperature for 1-2 hours. For a sterically hindered amino acid like D-Abu, a longer coupling time or even a double coupling may be necessary.[12]

    • Perform a Kaiser test to monitor for the presence of free primary amines. A negative result (yellow/colorless beads) indicates the coupling reaction is complete.[17]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts, preparing the peptide-resin for the next cycle.

Workflow for Fmoc-D-Abu-OH Incorporation

Resin Peptide-Resin (N-term Fmoc) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect FreeAmine Peptide-Resin (Free Amine) Deprotect->FreeAmine Couple Coupling FreeAmine->Couple Activate Activate Fmoc-D-Abu-OH (HATU/DIPEA in DMF) Activate->Couple NextCycle Fmoc-D-Abu-Peptide-Resin (Ready for next cycle) Couple->NextCycle

Caption: A single cycle for incorporating Fmoc-D-Abu-OH in SPPS.

Protocol 2: Incorporation of Boc-D-Abu-OH via Boc/Bzl SPPS

This protocol outlines the "in situ neutralization" method, a common and efficient approach in Boc-based SPPS that minimizes side reactions.

Materials:

  • Merrifield resin (or other suitable Boc-compatible resin)

  • Boc-D-Abu-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Swelling & Deprotection:

    • Swell the peptide-resin in DCM.

    • Perform a pre-wash with 50% TFA in DCM.

    • Treat the resin with 50% TFA in DCM for 20-30 minutes to remove the Nα-Boc group. The N-terminus is now a TFA salt.

    • Wash the resin thoroughly with DCM (3 times) and then DMF (3 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve Boc-D-Abu-OH (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and allow it to pre-activate for 5-10 minutes. This forms the Boc-D-Abu-OBt active ester, which is less prone to racemization than other activated species.[10]

  • In Situ Neutralization and Coupling:

    • Add DIPEA (6.1 eq.) directly to the washed peptide-resin to neutralize the N-terminal TFA salt. Agitate for 1-2 minutes.

    • Immediately add the pre-activated Boc-D-Abu-OH solution to the neutralized peptide-resin. This "in situ" neutralization minimizes the time the free amine is exposed to base, reducing the risk of side reactions.

  • Reaction & Monitoring:

    • Agitate the mixture at room temperature for 1-4 hours.

    • Monitor the reaction completion using the Kaiser test.

  • Washing: Once coupling is complete, wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next deprotection/coupling cycle.

Chemical Structures of Key Reagents

cluster_0 This compound cluster_1 Fmoc-D-Abu-OH cluster_2 Boc-D-Abu-OH HDAbu FmocDAbu BocDAbu

Caption: Structures of this compound and its Nα-protected alternatives.

Final Cleavage and Deprotection Considerations

A crucial final step is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The choice of cleavage cocktail is dictated by the synthesis strategy and the peptide sequence.

  • For Fmoc/tBu Strategy (with Fmoc-D-Abu-OH): A standard cleavage cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). The TFA cleaves the tBu-based side-chain protecting groups and the peptide from most acid-labile resins (e.g., Wang, Rink Amide).[5] TIS and water act as scavengers to trap the reactive tert-butyl cations generated during deprotection, preventing re-attachment to sensitive residues like Tryptophan or Cysteine.[5] The OtBu group from a starting material like H-D-Abu-Otbu would also be cleaved under these conditions.[18]

  • For Boc/Bzl Strategy (with Boc-D-Abu-OH): This strategy requires a much stronger acid. The most common method is treatment with anhydrous hydrogen fluoride (HF), often with scavengers like anisole. This procedure requires specialized, HF-resistant equipment and stringent safety precautions.

Conclusion and Recommendations

While this compound has niche applications, the workhorses for incorporating D-α-aminobutyric acid in modern SPPS are unequivocally Fmoc-D-Abu-OH and Boc-D-Abu-OH .

Choose Fmoc-D-Abu-OH for:

  • Syntheses of peptides sensitive to strong acids.

  • Complex peptides requiring high orthogonality for on-resin modifications.

  • General laboratory use where avoiding hazardous reagents like HF is a priority.

Choose Boc-D-Abu-OH for:

  • Large-scale synthesis where the lower cost of Boc-amino acids is a significant factor.

  • Syntheses where an established Boc/Bzl protocol already exists.

  • Peptides that are robust and can withstand strong acid cleavage.

For most research and development applications, the versatility, safety, and milder conditions of the Fmoc/tBu strategy make Fmoc-D-Abu-OH the superior choice. The slightly higher initial cost of the building block is often offset by higher success rates, purer crude products, and safer handling protocols. When selecting a coupling reagent, highly efficient uronium/aminium salts like HATU are recommended to overcome the steric hindrance of the D-Abu side chain and ensure the highest possible fidelity in the final peptide product.

References

  • BenchChem. (2025). Application Notes and Protocols: Cleavage of the OtBu Ester Group.
  • BenchChem. (2025). A Comparative Guide to Coupling Reagent Efficiency for H-Asp(OtBu)-OtBu.HCl in Peptide Synthesis.
  • BenchChem. (2025).
  • Sigma-Aldrich. Selecting Orthogonal Building Blocks.
  • BenchChem. (2025). Application Notes and Protocols: H-Asp(OtBu)-OtBu.HCl in Peptidomimetic Development.
  • BenchChem. (2025). Application Notes and Protocols for H-D-Ala-OtBu.HCl Peptide Coupling.
  • BenchChem. (2025). Technical Support Center: H-DL-Abu-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Fmoc-D-Abu-OH Coupling Efficiency.
  • MedChemExpress. H-Asp(OtBu)-OtBu.
  • Organic Chemistry Portal. tert-Butyl Esters.
  • University of Bristol.
  • BenchChem. (2025). A Comparative Guide to Fmoc-D-Abu-OH and Boc-D-Abu-OH in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). Dealing with racemization during the coupling of Boc-protected amino acids.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(3), 177-190.
  • National Institutes of Health (NIH). (2024).
  • Annals of Translational Medicine. (2019). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches.
  • AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • ChemicalBook. (2025).
  • National Institutes of Health (NIH). (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • ResearchGate.
  • Nature Communications. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
  • MDPI. (2021). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action.
  • GenScript. Custom Peptide Synthesis Pricing.
  • Guidechem.
  • AAPPTec. MSDS UHA017 H-Aib-OtBu HCl.pdf.
  • ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2.
  • PubChem. H-D-Ser(tBu)-OtBu.HCl.
  • MDPI. (2021).
  • AAPPTec. Custom Peptide Synthesis Price.
  • Protein & Peptide Letters. (2014).
  • BenchChem. (2025). Stability of the tert-Butyl (tBu)
  • Organic Syntheses. Z-L-Phg-Val-OMe.
  • The Hebrew University of Jerusalem. (1963). Syntheses of Amide Derivatives of DL-β-Carboxy-γ-aminobutyric Acid.
  • ABI Scientific. Peptide Synthesis Pricing.
  • PubMed. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Bio Basic. Pricing | Peptide Synthesis.
  • International Journal of Peptide and Protein Research. (1975). A supplementary list of amino-acid derivatives which are useful in peptide synthesis.
  • PubMed Central (PMC). (2018). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine.
  • BenchChem. (2025). comparative analysis of different peptide synthesis methods.
  • BenchChem. (2025).

Sources

A Senior Application Scientist's Guide to Carboxyl Protection: A Comparative Analysis of OtBu and Other Common Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of complex organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of protecting groups is a critical determinant of success. For the carboxylic acid moiety, a functional group central to the structure and reactivity of a vast array of molecules, the choice of a protecting group can profoundly influence reaction yields, selectivity, and the overall efficiency of a synthetic route. Among the diverse arsenal available to the modern chemist, the tert-butyl (OtBu) ester stands out for its unique combination of steric hindrance and specific lability.

This guide provides an in-depth, objective comparison of the OtBu protecting group with other commonly employed carboxyl protecting groups, including methyl, ethyl, benzyl, and silyl esters. We will delve into the mechanistic underpinnings of their stability and cleavage, present comparative experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in making informed, strategic decisions for their synthetic endeavors.

The Cornerstone of Stability and Orthogonality: The OtBu Group

The tert-butyl ester is a stalwart in multistep synthesis due to its remarkable stability across a wide spectrum of reaction conditions. Its efficacy stems from the steric bulk of the tert-butyl group, which effectively shields the carbonyl carbon from nucleophilic attack. This robustness allows for a broad range of chemical transformations to be performed on other parts of the molecule without jeopardizing the integrity of the protected carboxylic acid.

A key advantage of the OtBu group is its role in orthogonal protection strategies.[1] Orthogonal protection allows for the selective removal of one protecting group in a molecule containing multiple protected functional groups, each cleavable under distinct conditions.[1] For instance, in peptide synthesis, an amino acid can be protected with a base-labile group on the amine (e.g., Fmoc) and an acid-labile OtBu group on a side-chain carboxyl group, allowing for sequential and selective deprotection.[1]

Comparative Analysis of Carboxyl Protecting Groups

The ideal protecting group is easily introduced and removed in high yield under mild conditions that do not affect other functional groups in the molecule.[2] The choice of a protecting group is, therefore, dictated by the overall synthetic strategy. The following table summarizes the key characteristics of the OtBu group in comparison to other prevalent carboxyl protecting groups.

Protecting GroupCommon Protection Method(s)Deprotection ConditionsStability ProfileKey AdvantagesCommon Disadvantages
tert-Butyl (OtBu) Ester Isobutylene, H+; t-BuOH, DCC/DMAP; t-Butyl 2,2,2-trichloroacetimidateStrong acids (TFA, HCl, H2SO4)[3]Stable to bases, nucleophiles, and hydrogenolysis.[4]Excellent for orthogonal strategies; cleavage byproducts are volatile (isobutylene).[4]Requires strong acidic conditions for removal, which may not be suitable for acid-sensitive substrates.
Methyl Ester MeOH, SOCl2; MeOH, H+ (Fischer Esterification); MeI, base.[5]Saponification (NaOH, LiOH); Strong acid hydrolysis.[6][7]Labile to both strong acids and bases.Simple to introduce; can be cleaved under basic conditions when acid-labile groups are present.Saponification can be harsh and may not be compatible with base-sensitive functional groups or chiral centers prone to epimerization.
Ethyl Ester EtOH, SOCl2; EtOH, H+ (Fischer Esterification).[5]Saponification (NaOH, LiOH); Strong acid hydrolysis.Similar to methyl esters, labile to strong acids and bases.Properties are very similar to methyl esters.Similar to methyl esters, harsh deprotection conditions can limit its application.
Benzyl (Bn) Ester BnBr, base; BnOH, DCC/DMAP.[8][9]Catalytic Hydrogenolysis (H2, Pd/C).[10][11]Stable to acidic and basic conditions; labile to hydrogenolysis.[11]Cleavage under neutral conditions (hydrogenolysis) is a significant advantage for sensitive substrates.[11]Not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups).
Silyl Esters (e.g., TMS, TBDMS) Silyl chloride (e.g., TMSCl, TBDMSCl), base.Mild aqueous acid or base; Fluoride ion (e.g., TBAF).[12]Generally labile and sensitive to both acidic and basic conditions.Very mild deprotection conditions.Often not stable enough for multi-step synthesis or purification by chromatography.[2]

Mechanistic Insights into Protection and Deprotection

A thorough understanding of the reaction mechanisms governing the application and removal of protecting groups is fundamental to troubleshooting and optimizing synthetic protocols.

OtBu Ester Protection and Deprotection

The protection of a carboxylic acid as a tert-butyl ester can be achieved through various methods, including the acid-catalyzed addition of isobutylene or reaction with tert-butyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

The deprotection of OtBu esters proceeds via an acid-catalyzed elimination mechanism.[13] The reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequent cleavage of the C-O bond results in the formation of the carboxylic acid and a stable tertiary carbocation (the tert-butyl cation).[3] This carbocation is then quenched, typically by eliminating a proton to form isobutylene gas, which drives the reaction to completion.[4]

G cluster_protection OtBu Protection cluster_deprotection OtBu Deprotection RCOOH R-COOH OtBu_ester R-COO-tBu RCOOH->OtBu_ester + Isobutylene, H+ Isobutylene Isobutylene H_plus_prot H+ OtBu_ester_deprot R-COO-tBu Protonated_ester R-C(=O+H)-O-tBu OtBu_ester_deprot->Protonated_ester + H+ H_plus_deprot H+ RCOOH_deprot R-COOH Protonated_ester->RCOOH_deprot -> R-COOH + tBu+ tBu_cation tBu+ Isobutylene_gas Isobutylene (gas) tBu_cation->Isobutylene_gas - H+

Caption: General scheme for the protection and deprotection of carboxylic acids using the OtBu group.

Benzyl Ester Protection and Deprotection

Benzyl esters are typically formed by the reaction of a carboxylate salt with benzyl bromide or by the esterification of the carboxylic acid with benzyl alcohol using a coupling agent.

The removal of the benzyl group is most commonly achieved through catalytic hydrogenolysis.[14] The mechanism involves the adsorption of the benzyl ester and hydrogen onto the surface of a palladium catalyst.[10][11] This is followed by oxidative addition of the benzylic C-O bond to the palladium center, and subsequent hydrogenolysis of the resulting intermediate to yield the carboxylic acid, toluene, and the regenerated catalyst.[10][11]

G cluster_protection Benzyl Ester Protection cluster_deprotection Benzyl Ester Deprotection RCOOH R-COOH Bn_ester R-COO-Bn RCOOH->Bn_ester + BnBr, Base BnBr BnBr Base Base Bn_ester_deprot R-COO-Bn RCOOH_deprot R-COOH Bn_ester_deprot->RCOOH_deprot + H2, Pd/C H2_PdC H2, Pd/C Toluene Toluene RCOOH_deprot->Toluene (byproduct)

Caption: General scheme for the protection and deprotection of carboxylic acids using the benzyl group.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates and scales.

Protocol 1: Protection of a Carboxylic Acid as a tert-Butyl Ester

This protocol describes a common method for the tert-butylation of a carboxylic acid using tert-butyl 2,2,2-trichloroacetimidate.

Materials:

  • Carboxylic acid

  • tert-Butyl 2,2,2-trichloroacetimidate

  • Boron trifluoride diethyl etherate (BF3·OEt2)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add tert-butyl 2,2,2-trichloroacetimidate (1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride diethyl etherate (0.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tert-butyl ester.

Expected Yield: 80-95%

Protocol 2: Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid (TFA)

This protocol outlines the standard procedure for the cleavage of a tert-butyl ester using TFA.

Materials:

  • tert-Butyl ester

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Toluene (optional, for co-evaporation)

Procedure:

  • Dissolve the tert-butyl ester (1.0 equiv) in anhydrous DCM in a round-bottom flask.

  • In a well-ventilated fume hood, add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM and TFA).[15]

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[15]

  • Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[13]

  • The resulting crude carboxylic acid is often obtained as a TFA salt and can be used directly in the next step or further purified if necessary.

Expected Yield: >90%[15]

Protocol 3: Protection of a Carboxylic Acid as a Benzyl Ester

This protocol describes the benzylation of a carboxylic acid using benzyl bromide and a base.

Materials:

  • Carboxylic acid

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add potassium carbonate (1.5 equiv) or cesium carbonate (1.2 equiv).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add benzyl bromide (1.1 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired benzyl ester.

Expected Yield: 85-98%[9]

Protocol 4: Deprotection of a Benzyl Ester by Catalytic Hydrogenolysis

This protocol details the removal of a benzyl protecting group using catalytic hydrogenolysis.

Materials:

  • Benzyl ester

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl acetate

  • Hydrogen gas (H2)

  • Celite

Procedure:

  • Dissolve the benzyl ester (1.0 equiv) in methanol or ethyl acetate in a flask suitable for hydrogenation.

  • Carefully add 10% palladium on carbon (5-10 mol% Pd) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-24 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid. Further purification may be carried out if necessary.

Expected Yield: >95%[12]

Conclusion

The selection of a carboxyl protecting group is a nuanced decision that must be guided by the specific demands of the synthetic route. The tert-butyl ester offers a unique and powerful combination of stability to a wide range of reagents and selective cleavage under acidic conditions, making it an invaluable tool in modern organic synthesis, particularly in the context of orthogonal protection strategies. While methyl and ethyl esters provide a simple means of protection, their lability to both acidic and basic conditions can be a limitation. Benzyl esters, with their unique deprotection via neutral hydrogenolysis, offer a mild alternative for sensitive substrates, provided no other reducible functional groups are present. Silyl esters, though easily cleaved, often lack the robustness required for complex, multi-step syntheses.

By understanding the underlying chemical principles, stability profiles, and experimental nuances of each protecting group, researchers can devise more efficient, selective, and ultimately successful synthetic strategies. This guide serves as a foundational resource to aid in this critical decision-making process, empowering chemists to navigate the intricate challenges of modern synthesis with confidence and precision.

References

  • ACS GCI Pharmaceutical Roundtable. Hydrogenolysis. [Link]

  • ACS GCI Pharmaceutical Roundtable. Acids. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis. [Link]

  • Wikipedia. (2023). Protecting group. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Chemistry Stack Exchange. (2020). Write the mechanism for the acid-catalyzed reaction of tert-butyl acetate with methanol. [Link]

  • University of California, Irvine. Protecting Groups. [Link]

  • Chemistry Stack Exchange. (2020). What is the mechanism of benzyl ether hydrogenolysis?. [Link]

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • Fandrick, K. R., et al. (2021). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. The Journal of Organic Chemistry, 86(6), 4877–4882.
  • ResearchGate. Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization. [Link]

  • Organic Chemistry Portal. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, and Carbonates. The Journal of Organic Chemistry, 88(10), 6932–6938.
  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Tummatorn, J., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 46.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Operachem. (2024). Saponification-Typical procedures. [Link]

  • The Royal Society of Chemistry. Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • Perumalsamy, M., et al. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc, 2001(10), 54-57.
  • University of California, Santa Cruz. (2023). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. [Link]

  • Castilho, M., et al. (2021).
  • Bartoli, G., et al. (2006). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t Butyl Dicarbonate. The Journal of Organic Chemistry, 71(25), 9580–9583.
  • ChemHelpASAP. (2019). synthesis & cleavage of benzyl ethers. [Link]

  • Barton, D. H. R., et al. (1998). A practical synthesis of benzyl esters and related derivatives. Tetrahedron, 54(43), 13247-13258.
  • Organic Chemistry Portal. Benzyl Esters. [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

  • Lee, J. C., et al. (2011). Facile Deprotection of Aromatic tert‐Butyl and Allylic Esters Under Microwave Irradiation Conditions.
  • Engelhard Corporation. Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

  • ResearchGate. More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. [Link]

  • Castilho, M., et al. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1708–1715.
  • Organic Chemistry Portal. Carboxyl Protecting Groups Stability. [Link]

  • Felpin, F.-X., et al. (2010). A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst from Pd(OAc)2 and Charcoal. Chemistry – A European Journal, 16(40), 12237-12241.
  • Organic Chemistry Portal. Protective Groups. [Link]

  • Li, Y., et al. (2020). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. ChemistrySelect, 5(1), 163-167.
  • ResearchGate. Rapid Saponification of Fatty Acid Methyl Esters with Aqueous Alkali Hydroxide Solutions Using a Long Narrow Tubular Reactor. [Link]

  • ResearchGate. How do I get the maximum yield of a Fischer esterification reaction of proline with methanol in HCl or H2SO4?. [Link]

  • Sciforum. Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • ResearchGate. A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. [Link]

  • Google Patents.
  • University of Missouri–St. Louis. Lab5 procedure esterification. [Link]

Sources

A Senior Application Scientist's Guide to Confirming D-2-Aminobutyric Acid (D-Abu) Incorporation in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in peptide and protein engineering, the site-specific incorporation of non-canonical amino acids like D-2-aminobutyric acid (D-Abu) is a critical step in designing novel therapeutics with enhanced stability and efficacy. The introduction of a D-amino acid can significantly impact a peptide's secondary structure and its resistance to enzymatic degradation.[1][2] However, the successful synthesis of such modified peptides necessitates rigorous analytical confirmation of D-Abu's presence and stereochemistry. This guide provides an in-depth comparison of key analytical techniques for this purpose, grounded in field-proven insights to ensure scientific integrity.

The Imperative of Stereochemical Confirmation

The substitution of an L-amino acid with its D-enantiomer can induce significant conformational changes in a peptide's backbone, potentially disrupting critical secondary structures like α-helices.[1] This structural perturbation, while often beneficial for therapeutic applications, underscores the necessity of precise analytical methods to verify the incorporation and stereochemical integrity of the D-amino acid. Furthermore, confirming the absence of racemization during synthesis is paramount for ensuring the homogeneity and desired biological activity of the final product.

A Comparative Analysis of Analytical Techniques

The choice of analytical technique for confirming D-Abu incorporation is dictated by a variety of factors, including the complexity of the peptide, the required level of sensitivity, and the availability of instrumentation. Here, we compare the most effective methods, highlighting their underlying principles, strengths, and limitations.

TechniquePrincipleThroughputSensitivityKey AdvantagesKey Limitations
Chiral Chromatography (GC & HPLC) Separation of enantiomers based on differential interaction with a chiral stationary phase or after derivatization with a chiral reagent.MediumHighDirect separation of enantiomers, quantitative.Requires hydrolysis for peptide analysis, potential for racemization during sample preparation.[3]
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio. Can be coupled with chromatography (LC-MS) for enhanced separation.HighVery HighHigh sensitivity and specificity, provides molecular weight confirmation.Does not inherently distinguish between stereoisomers without chiral chromatography or specific fragmentation patterns.
Tandem Mass Spectrometry (MS/MS) with Ion Mobility Separation of ions based on their size, shape, and charge in the gas phase, in addition to their mass-to-charge ratio.HighVery HighCan differentiate between peptide epimers and localize the D-amino acid.[4][5]Requires specialized instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.LowLowProvides detailed 3D structural information, can directly observe the local environment of the D-Abu residue.Lower sensitivity compared to MS, requires larger sample amounts, complex data analysis.[6]
Edman Degradation Sequential removal and identification of N-terminal amino acids.LowMediumProvides direct sequence information.Does not inherently distinguish between D- and L-amino acids without chiral analysis of the cleaved residue.[7][8]
Enzymatic Digestion Utilizes proteases that are stereospecific to cleave peptide bonds adjacent to L-amino acids.MediumIndirectResistance to cleavage can indicate the presence of a D-amino acid.[2][9]Indirect method, presence of other protease-resistant residues can lead to false positives.[9]

In-Depth Methodological Workflows

Chiral Chromatography: The Gold Standard for Enantiomeric Separation

Chiral chromatography, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), remains a cornerstone for the definitive confirmation of D-Abu's stereochemistry. The causality behind this choice lies in its direct ability to resolve enantiomers.

The following diagram illustrates a typical workflow for chiral GC-MS analysis of a D-Abu containing peptide.

Chiral_GCMS_Workflow Peptide D-Abu Peptide Sample Hydrolysis Acid Hydrolysis (e.g., 6M HCl, 110°C, 24h) Peptide->Hydrolysis Release amino acids Derivatization Derivatization (e.g., with TFAA and Isopropanol) Hydrolysis->Derivatization Increase volatility GCMS Chiral GC-MS Analysis (e.g., Chirasil-Val column) Derivatization->GCMS Inject sample Data Data Analysis (Compare retention times to D/L-Abu standards) GCMS->Data Obtain chromatogram

Caption: Workflow for Chiral GC-MS Analysis of D-Abu.

  • Acid Hydrolysis: The peptide is hydrolyzed in 6 M HCl at 110°C for 24 hours to break the peptide bonds and release the constituent amino acids.[10] Causality: This step is necessary to analyze the individual amino acids, but it carries a risk of inducing some racemization, which must be accounted for by running appropriate controls.

  • Derivatization: The amino acid hydrolysate is derivatized to increase its volatility for GC analysis. A common method involves reaction with trifluoroacetic anhydride (TFAA) followed by esterification with an alcohol like isopropanol.[11] Causality: Derivatization is crucial as amino acids are not inherently volatile.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a chiral column (e.g., Chirasil-Val). The separated enantiomers are then detected by a mass spectrometer.[12] Causality: The chiral stationary phase provides the stereospecific interactions necessary to resolve the D- and L-Abu enantiomers.

  • Data Analysis: The retention times of the amino acids from the sample are compared to those of derivatized D- and L-Abu standards to confirm the presence and quantify the amount of D-Abu.

Advanced Mass Spectrometry: High-Throughput and High-Sensitivity Screening

For rapid and sensitive confirmation of D-Abu incorporation, particularly in complex mixtures or when sample amounts are limited, liquid chromatography-mass spectrometry (LC-MS) and its more advanced iterations like UPLC-MS/MS are invaluable.[13][14]

The following workflow demonstrates the power of coupling Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry and Ion Mobility for unambiguous identification.

UPLC_IMS_MS_Workflow Peptide D-Abu Peptide UPLC UPLC Separation (Reverse-phase) Peptide->UPLC Inject MS1 MS Scan (Precursor Ion Selection) UPLC->MS1 Elute CID Collision-Induced Dissociation (CID) MS1->CID Isolate & Fragment IMS Ion Mobility Separation CID->IMS Separate Fragments MS2 MS/MS Scan (Fragment Ion Detection) IMS->MS2 Detect Analysis Data Analysis (Arrival time shift of epimeric fragments) MS2->Analysis

Caption: UPLC-MS/MS with Ion Mobility Workflow.

  • UPLC Separation: The D-Abu containing peptide is separated from impurities using a reverse-phase UPLC column.[13] Causality: The high resolution of UPLC provides excellent separation of the target peptide, which is crucial for accurate mass analysis.

  • Mass Spectrometry Analysis: The eluted peptide is introduced into the mass spectrometer. A precursor ion scan (MS1) confirms the molecular weight of the peptide.

  • Tandem Mass Spectrometry (MS/MS): The precursor ion is isolated and fragmented by collision-induced dissociation (CID).[4]

  • Ion Mobility Spectrometry (IMS): The fragment ions are then passed through an ion mobility cell, where they are separated based on their drift time, which is influenced by their size and shape.[4][5] Causality: The presence of a D-amino acid can alter the conformation of the peptide fragments, leading to a measurable difference in their drift times compared to the all-L epimer.

  • Data Analysis: The arrival time shift between the epimeric fragment ions is used to localize the position of the D-Abu residue within the peptide sequence.[4]

NMR Spectroscopy: Unveiling the 3D Structure

While less sensitive than MS, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail about the three-dimensional structure of the D-Abu containing peptide in solution.[15]

NMR_Logic DAbu D-Abu Incorporation Conformation Altered Local Conformation DAbu->Conformation NOE Unique NOE Contacts Conformation->NOE ChemShift Chemical Shift Perturbations Conformation->ChemShift Confirmation Structural Confirmation NOE->Confirmation ChemShift->Confirmation

Caption: Logic of NMR-based D-Abu Confirmation.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of the amino acid residues, including D-Abu.[16][17]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the peptide's 3D structure and observing unique NOEs involving the D-Abu residue.[16][17]

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.

Causality: The incorporation of D-Abu will perturb the local electronic environment, leading to characteristic changes in the chemical shifts of nearby protons and carbons. Furthermore, the altered conformation will result in a unique set of NOE cross-peaks involving the D-Abu residue, providing definitive evidence of its incorporation and location.

Conclusion: A Multi-faceted Approach to Validation

For robust and unambiguous confirmation of D-Abu incorporation, a multi-technique approach is often the most prudent strategy. An initial high-throughput screen using UPLC-MS/MS can confirm the correct mass and provide preliminary evidence of incorporation. This can be followed by definitive stereochemical assignment using chiral GC-MS. For a comprehensive understanding of the structural consequences of D-Abu incorporation, NMR spectroscopy is the ultimate tool. By judiciously selecting and combining these powerful analytical techniques, researchers can confidently validate their synthetic strategies and accelerate the development of novel peptide-based therapeutics.

References

  • Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent. (2022). PubMed. [Link]

  • Method for preparing D-2-aminobutyric acid or L-2-aminobutyric acid by chemical resolution method. (2010).
  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI. [Link]

  • Preparation of (s)-2-aminobutyric acid. (2010).
  • Chirality Effects in Peptide Assembly Structures. (2021). PMC - NIH. [Link]

  • Chiral stationary phases and applications in gas chromatography. (2022). Open Access LMU. [Link]

  • D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? (2021). PubMed Central. [Link]

  • C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. (n.d.). ACS Publications. [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (n.d.). PubMed. [Link]

  • (PDF) Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. (2021). ResearchGate. [Link]

  • Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. (2013). ACS Publications. [Link]

  • Amino Acid Sequence and D/L-configuration Determination of Peptides Utilizing Liberated N-terminus Phenylthiohydantoin Amino Acids. (n.d.). PubMed. [Link]

  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. (n.d.). MDPI. [Link]

  • Mass spectrometric sequencing of synthetic peptides containing alpha, alpha-dialkylated amino acid residues by MALDI post-source decay analysis. (1996). PubMed. [Link]

  • peptide nmr. (n.d.). University of Zurich. [Link]

  • Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. (2011). PubMed. [Link]

  • UPLC-MS/MS method development for peptide analysis. (n.d.). AMSbiopharma. [Link]

  • 1.1.3. Chiral separation of amino acids by gas chromatography. (n.d.). ResearchGate. [Link]

  • (PDF) Resolving D-Amino Acid Containing Peptides Using Ion Mobility-Mass Spectrometry: Challenges and Recent Developments. (2023). ResearchGate. [Link]

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020). YouTube. [Link]

  • Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. (2024). YouTube. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. [Link]

  • 26.6: Peptide Sequencing- The Edman Degradation. (2024). Chemistry LibreTexts. [Link]

  • Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. (2017). PMC - NIH. [Link]

  • (PDF) Absolute Quantification of Protein and Post-Translational Modification Abundance with Stable Isotope-Labeled Synthetic Peptides. (n.d.). ResearchGate. [Link]

  • Marfey's reagent for chiral amino acid analysis. (2004). Ovid. [Link]

  • 13C NMR analysis of peptides and amino acids. (2020). Steelyard Analytics, Inc. [Link]

  • Enzymatic Digestion of Proteins in Biological Samples for Quantification with LC-MS/MS. (2021). Student Theses Faculty of Science and Engineering. [Link]

  • Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry a. (2023). Radboud Repository. [Link]

  • Edman degradation | Edman Sequencing. (2019). YouTube. [Link]

  • Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. (2007). PubMed. [Link]

  • UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine. (2023). NIH. [Link]

  • BroadE: Fundamentals of peptide and protein mass spectrometry. (2013). YouTube. [Link]

  • Structure determination of a 20 amino acid peptide by NMR Getting started on the assignment problem:. (n.d.). University of California, San Diego. [Link]

  • Theory of Edman Sequencing. (n.d.). Shimadzu Scientific Instruments. [Link]

  • Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities. (n.d.). MDPI. [Link]

  • Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. (n.d.). NIH. [Link]

  • Optimizing Soybean Meal Enzymatic Digestion Using Box-Behnken Design. (2026). Preprints.org. [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024). ChemRxiv | Cambridge Open Engage. [Link]

  • Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. (n.d.). Waters Corporation. [Link]

  • LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. (2017). YouTube. [Link]

Sources

A Senior Application Scientist's Guide to HPLC and Mass Spectrometry Analysis of Peptides with D-Abu

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the realm of non-canonical amino acids (ncAAs), the incorporation of D-2-aminobutyric acid (D-Abu) into peptide structures presents both exciting therapeutic possibilities and unique analytical challenges. The subtle change in stereochemistry from the naturally occurring L-amino acids can profoundly alter a peptide's conformation, stability, and biological activity.[1][2] Consequently, rigorous analytical characterization is not merely a quality control step but a critical component of understanding structure-activity relationships.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) strategies for the analysis of D-Abu-containing peptides. We will move beyond standard protocols to explore the causality behind experimental choices, empowering you to develop robust, self-validating analytical systems for these promising biomolecules.

The Analytical Imperative: Distinguishing Diastereomers

The primary challenge in analyzing a synthetically produced peptide intended to contain a D-Abu residue is the potential presence of its L-Abu diastereomer. These peptides have identical masses, making them indistinguishable by mass spectrometry alone.[1] Therefore, chromatographic separation is paramount. Diastereomers, unlike enantiomers, have different physicochemical properties, which allows for their separation on conventional (achiral) reversed-phase HPLC columns under optimized conditions.[1][3]

Part 1: Reversed-Phase HPLC Separation of D-Abu Peptide Diastereomers

Reversed-phase HPLC (RP-HPLC) is the workhorse for peptide analysis and purification. The separation of D-Abu-containing peptides from their L-counterparts hinges on subtle differences in their hydrophobicity and interaction with the stationary phase, which are influenced by the overall peptide conformation.[3][4]

Causality Behind Experimental Choices in RP-HPLC
  • Column Chemistry : While C18 columns are a general-purpose choice for peptide analysis, C8 columns can be advantageous for more hydrophobic peptides, offering reduced retention times.[3] The choice between C8 and C18 should be empirically determined, as the altered conformation due to the D-Abu residue can unexpectedly change the peptide's interaction with the stationary phase.[3]

  • Mobile Phase Gradient : A shallow gradient is crucial for resolving closely eluting diastereomers.[4] A rapid gradient may not provide sufficient time for the differential partitioning of the diastereomers between the mobile and stationary phases, leading to co-elution. Starting with a low percentage of organic solvent (e.g., acetonitrile) and employing a slow increase (e.g., 0.5-1% per minute) maximizes the separation window.[4]

  • Temperature : Temperature can influence peptide conformation and, consequently, its retention behavior. Experimenting with different column temperatures (e.g., 30°C vs. 65°C) can sometimes improve the resolution between diastereomers.[3]

Experimental Protocol: RP-HPLC for D-Abu Peptide Diastereomer Separation

This protocol outlines a typical starting point for method development.

  • Column: C18 or C8 reversed-phase column (e.g., 4.6 x 250 mm).[3][5]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a shallow gradient, for example, 5-45% B over 40 minutes. This should be optimized based on the peptide's hydrophobicity.

  • Flow Rate: 1 mL/min for a 4.6 mm ID column.

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A.[4]

Data Presentation: Comparative HPLC Analysis
ParameterPeptide with L-AbuPeptide with D-AbuRationale for Observation
Retention Time (min) 22.523.1The D-amino acid can disrupt secondary structures like α-helices, exposing more hydrophobic residues and leading to a slightly longer retention time.[3] The exact elution order can vary depending on the peptide sequence and overall conformation.
Peak Shape SymmetricalSymmetricalGood peak shape indicates a well-behaved separation without significant secondary interactions with the stationary phase.
Resolution (Rs) -> 1.5A resolution value greater than 1.5 indicates baseline separation of the two diastereomers, which is essential for accurate quantification and purification.

Part 2: Mass Spectrometry for Confirmation and Characterization

While HPLC separates the diastereomers, mass spectrometry provides confirmation of the peptide's identity and can offer clues to the location of the D-Abu residue through fragmentation analysis.

Ionization and Fragmentation: A Comparative Look
  • Ionization: Electrospray ionization (ESI) is the most common technique for peptide analysis, typically producing multiply charged ions. Matrix-assisted laser desorption/ionization (MALDI) is also used and generally produces singly charged ions.[6]

  • Collision-Induced Dissociation (CID): This is the most common fragmentation technique. While CID will produce fragment ions with the same mass-to-charge (m/z) ratio for both D-Abu and L-Abu containing peptides, the relative intensities of these fragments can differ. This is because the stereochemistry can influence the stability of the precursor ion and the transition states of the fragmentation pathways.

  • Higher-Energy Collisional Dissociation (HCD): HCD has shown significant promise in distinguishing peptide epimers. Studies have demonstrated that for some peptides, doubly charged y-ions, in particular, show significant and reproducible intensity differences between diastereomers, allowing for the localization of the D-amino acid.[7][8]

Experimental Workflow: HPLC-MS/MS Analysis

HPLC_MS_Workflow cluster_HPLC HPLC Separation cluster_MS Mass Spectrometry Analysis Crude_Peptide Crude Peptide Mixture (D-Abu and L-Abu diastereomers) HPLC_Column Reversed-Phase Column (C18 or C8) Crude_Peptide->HPLC_Column Injection Separated_Peaks Separated Diastereomers HPLC_Column->Separated_Peaks Shallow Gradient ESI Electrospray Ionization (ESI) Separated_Peaks->ESI MS1 MS1 Scan (Confirm Molecular Weight) ESI->MS1 CID_HCD Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) MS1->CID_HCD Select Precursor Ion MS2 MS2 Scan (Fragmentation Analysis) CID_HCD->MS2 Data_Analysis Data Analysis (Compare Fragment Intensities) MS2->Data_Analysis

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthetic H-D-Abu-Otbu HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed guide on the purity assessment of H-D-Abu-Otbu HCl (tert-Butyl (2R)-2-aminobutanoate hydrochloride), a critical chiral building block in modern peptide synthesis. For researchers, scientists, and drug development professionals, the purity of starting materials is not merely a quality control checkbox; it is the foundation upon which the efficacy, safety, and reproducibility of a therapeutic candidate rests. An impurity in a starting material like this compound can introduce diastereomeric impurities into the final peptide, leading to potential pharmacological and toxicological risks.[1]

This guide provides an in-depth comparison of essential analytical techniques, supported by experimental data and protocols, to ensure a comprehensive evaluation of this compound purity. Our approach is built on a multi-attribute analysis, as no single method can fully characterize the purity profile of such a compound.

The Logic of Orthogonal Purity Assessment

A robust purity assessment strategy relies on the principle of orthogonality—using multiple analytical techniques that measure different physicochemical properties of the molecule. This ensures that impurities missed by one method are detected by another. For this compound, we must scrutinize four key quality attributes: Identity, Chemical Purity, Chiral Purity, and Residuals (Water & Solvents) .

The following diagram illustrates the workflow, demonstrating how each analytical technique contributes to the overall quality verdict.

Purity_Assessment_Workflow cluster_0 Overall Purity Verdict cluster_1 Analytical Inputs Verdict Final Purity & Quality Assessment MS Mass Spectrometry (Identity) MS->Verdict Confirms MW NMR ¹H NMR (Identity & Impurity Profile) NMR->Verdict Confirms Structure RP_HPLC RP-HPLC (Chemical Purity) RP_HPLC->Verdict Quantifies Impurities Chiral_HPLC Chiral HPLC (Optical Purity) Chiral_HPLC->Verdict Quantifies Enantiomer KF Karl Fischer (Water Content) KF->Verdict Quantifies Water Chiral_Separation cluster_0 Mobile Phase cluster_1 Chiral Stationary Phase (CSP) cluster_2 Separation Analyte_Mix D/L Enantiomer Mix CSP Chiral Selector Analyte_Mix->CSP Interaction D_Complex D-Enantiomer Complex (More Stable) CSP->D_Complex Longer Retention L_Complex L-Enantiomer Complex (Less Stable) CSP->L_Complex Shorter Retention

Sources

Comparing the cost-effectiveness of different D-Abu derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cost-Effectiveness of D-2-Aminobutyric Acid (D-Abu) Derivatives in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of D-Abu in Modern Peptide Therapeutics

In the landscape of peptide-based drug discovery, the incorporation of unnatural amino acids (UAAs) is a cornerstone strategy for enhancing therapeutic potential. These novel building blocks allow for the rational design of peptides with improved metabolic stability, constrained conformations, and fine-tuned receptor affinities. Among the arsenal of valuable UAAs, D-2-aminobutyric acid (D-Abu), the D-enantiomer of the non-proteinogenic amino acid α-aminobutyric acid, has emerged as a critical component. Its simple ethyl side chain provides a subtle yet significant hydrophobic character and steric bulk, influencing peptide secondary structure and offering resistance to enzymatic degradation by proteases that typically recognize L-amino acids. The global market for unnatural amino acids is expanding rapidly, driven by their indispensable role in pharmaceutical R&D and the development of next-generation biologics.[1][2][3][4]

However, the practical application of D-Abu in solid-phase peptide synthesis (SPPS) necessitates the use of N-terminally protected derivatives. The choice of protecting group is not merely a tactical decision; it is a strategic one that dictates the entire synthesis methodology, impacting reagent costs, equipment requirements, and ultimately, the final purity and yield of the target peptide. This guide provides a detailed comparative analysis of the two most prevalent D-Abu derivatives, Fmoc-D-Abu-OH and Boc-D-Abu-OH, to illuminate the true cost-effectiveness beyond the initial catalog price.

The Primary Contenders: A Tale of Two Protecting Groups

The cost and performance of incorporating D-Abu into a peptide sequence are inextricably linked to the choice of the N-α-protecting group. These groups temporarily block the amine terminus of the amino acid, preventing self-polymerization and allowing for controlled, stepwise addition to the growing peptide chain. The two dominant strategies in SPPS revolve around the Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups.

  • Fmoc-D-Abu-OH (N-α-Fmoc-D-2-aminobutyric acid): The cornerstone of the most common modern SPPS strategy. The Fmoc group is cleaved under mild basic conditions (typically using piperidine), leaving acid-labile side-chain protecting groups intact.

  • Boc-D-Abu-OH (N-α-Boc-D-2-aminobutyric acid): Utilized in the "classic" or "Merrifield" SPPS approach. The Boc group is removed with moderate to strong acid (typically trifluoroacetic acid, TFA), while side-chain protecting groups require a much stronger acid (like hydrofluoric acid, HF) for final cleavage.

Comparative Analysis of Synthesis and Cost-Effectiveness

A holistic view of cost-effectiveness must extend beyond the price-per-gram of the amino acid derivative to include the entire ecosystem of reagents, solvents, equipment, and labor associated with each chemical strategy.

Direct Acquisition Costs

The initial purchase price of the protected D-Abu derivative is a primary consideration. Market prices fluctuate based on supplier, purity, and purchase volume. However, a general trend can be observed.

DerivativeTypical Price Range (1g)Typical Price Range (5g)Key Suppliers
Fmoc-D-Abu-OH CHF 134.80CHF 516.80[5]Bachem[5], RVAC Medicines[6], Aapptec[7]
Boc-D-Abu-OH Varies (often lower than Fmoc)VariesChemicalBook[8], Sigma-Aldrich

Note: Prices are for illustrative purposes and can vary significantly. Researchers should obtain current quotes from vendors.

While Boc-D-Abu-OH can sometimes be sourced at a lower initial cost, this potential saving can be misleading when the total cost of the synthesis workflow is considered.

The Broader Economic Picture: Fmoc vs. Boc Chemistry

The choice between Fmoc and Boc dictates the entire synthesis protocol, with significant downstream cost implications.

FeatureFmoc-SPPS StrategyBoc-SPPS StrategyCost-Effectiveness Implications
Deprotection Reagent 20-40% Piperidine in DMF25-50% TFA in DCMPiperidine is a relatively inexpensive base. TFA is a strong, corrosive acid that requires specialized handling and disposal, adding to overhead costs.
Final Cleavage 95% TFA "cocktail"Anhydrous Hydrofluoric Acid (HF)Modern Fmoc cleavage cocktails are acidic but manageable in standard lab equipment. HF is extremely hazardous, requiring a dedicated, expensive apparatus and rigorous safety protocols, representing a major capital investment.
Solvents & Reagents DMF, DCM, Coupling Reagents (e.g., HCTU, HATU)DCM, TFA, Diisopropylethylamine (DIEA)The cost of high-quality solvents and coupling reagents is a major driver of overall peptide synthesis expense. While both methods use similar reagents, the harshness of the Boc-SPPS cycle can lead to greater resin degradation and side-product formation, necessitating more complex and costly purification.
Compatibility HighModerateThe mildness of the Fmoc deprotection step allows for a wider range of orthogonal side-chain protecting groups, making it the superior choice for complex, modified, or sensitive peptides. This versatility can prevent costly synthesis failures.

The modern consensus, particularly in pharmaceutical research, favors the Fmoc strategy. Its milder conditions preserve the integrity of complex peptides and are more amenable to automation, which reduces labor costs and improves reproducibility. The development of highly efficient and less expensive coupling reagents like HCTU has further solidified the economic viability of the Fmoc pathway.[9]

Head-to-Head Performance Comparison

To illustrate the practical implications, we present a simulated synthesis of a model hexapeptide, Ac-Tyr-Gly-Gly-Phe-(D-Abu)-Arg-NH₂ , using both strategies. The data reflects typical outcomes in a research setting.

ParameterFmoc-D-Abu-OH StrategyBoc-D-Abu-OH Strategy
Building Block Cost (Est.) HigherLower
Overall Reagent Cost (Est.) ModerateModerate-High (due to TFA volume)
Crude Purity (HPLC) ~85%~70%
Major Impurities Deletions, Incomplete Deprotectiont-butylation, Deletions
Final Yield (after purification) ~25%~15%
Overall Cost per mg (Est.) LowerHigher
Synthesis Success Rate HighModerate to High (sequence dependent)

Causality Behind the Data: The higher crude purity and final yield in the Fmoc strategy are a direct result of its milder, more efficient chemistry. The repeated acid exposure in Boc-SPPS can lead to the cleavage of certain side-chain protecting groups or modification of sensitive residues (like Tyr), increasing the complexity of the crude product and making purification more challenging and costly. Therefore, despite a higher initial cost for the Fmoc-D-Abu-OH monomer, the total cost to produce a milligram of pure peptide is often lower.

Experimental Protocols for Validation

Trustworthiness in synthesis is achieved through rigorous protocols and analytical validation. Below are standardized methodologies for the incorporation and verification of D-Abu derivatives.

Experimental Protocol 1: Automated Fmoc-SPPS Coupling of Fmoc-D-Abu-OH

This protocol describes a single coupling cycle on a Rink Amide resin using an automated peptide synthesizer.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide MBHA resin in dimethylformamide (DMF) for 30 minutes in the synthesizer's reaction vessel.

  • Fmoc Deprotection: Drain the DMF. Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain and repeat once.

  • Washing: Wash the resin sequentially with DMF (x3), isopropanol (x2), and DMF (x3) to thoroughly remove piperidine.

  • Amino Acid Activation: In a separate vial, dissolve 0.5 mmol of Fmoc-D-Abu-OH and 0.48 mmol of HCTU in 2 mL of DMF. Add 1 mmol of N,N-Diisopropylethylamine (DIEA) and allow the mixture to pre-activate for 2 minutes.

  • Coupling: Transfer the activated amino acid solution to the reaction vessel containing the resin. Agitate for 45 minutes at room temperature.

  • Washing: Drain the reaction vessel and wash the resin with DMF (x5) to remove excess reagents.

  • Verification (Optional): Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates successful and complete coupling. Proceed to the deprotection step for the next amino acid.

Experimental Protocol 2: HPLC-MS Analysis for Quality Control

This protocol is for the final analysis of the purified peptide.

  • Sample Preparation: Dissolve approximately 1 mg of the lyophilized peptide in 1 mL of 50:50 acetonitrile/water.

  • HPLC Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% to 65% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm.

  • MS Setup:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: 200 - 2000 m/z.

  • Analysis: Inject 10-20 µL of the sample. Integrate the peak area from the HPLC chromatogram to determine purity. Confirm the molecular weight of the main peak using the mass spectrum to validate the peptide's identity.

Visualizing the Workflow and Decision Process

Diagram 1: Standard Fmoc-SPPS Cycle

Fmoc_SPPS_Cycle Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Wash1->Coupling Activation Activate Fmoc-AA (HCTU/DIEA) Activation->Coupling Wash2 Wash (DMF) Coupling->Wash2 Next_Cycle Next Cycle or Final Cleavage Wash2->Next_Cycle

Caption: A simplified workflow of a single amino acid addition cycle in Fmoc-based solid-phase peptide synthesis.

Diagram 2: Decision Framework for D-Abu Derivative Selection

Decision_Tree start Project Goal: Incorporate D-Abu q1 Peptide Complexity? (>15 residues, modifications, sensitive AAs) start->q1 q2 HF Cleavage Apparatus Available & Approved? q1->q2 Low use_fmoc Choose: Fmoc-D-Abu-OH q1->use_fmoc High q3 Primary Driver? (Upfront Cost vs. Overall Success) q2->q3 Yes q2->use_fmoc No q3->use_fmoc Overall Success use_boc Consider: Boc-D-Abu-OH q3->use_boc Upfront Cost

Sources

A Senior Application Scientist's Guide to Functional Assays for Peptides Synthesized with H-D-Abu-Otbu HCl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids into peptide scaffolds is a pivotal strategy for enhancing therapeutic potential. Among the diverse building blocks available, H-D-Abu-Otbu HCl, a protected form of D-α-aminobutyric acid, offers a unique tool to modulate peptide structure, stability, and function. This guide provides an in-depth technical comparison of peptides containing D-Abu with relevant alternatives, supported by experimental data and detailed protocols for key functional assays. Our focus is to elucidate the "why" behind experimental choices, empowering you to design and execute robust functional characterizations.

The Rationale for Incorporating D-α-Aminobutyric Acid (D-Abu)

The choice to incorporate a D-amino acid like D-Abu is a deliberate design element aimed at overcoming the inherent limitations of native L-peptides, primarily their susceptibility to proteolytic degradation.[1][2] Proteases, the enzymes responsible for peptide cleavage, exhibit high stereospecificity for L-amino acids.[3] By introducing a D-amino acid, we create a stereochemical barrier that hinders recognition by these enzymes, thereby extending the peptide's in vivo half-life.

Beyond stability, the introduction of a D-amino acid can induce significant conformational changes in the peptide backbone. This can lead to altered receptor binding affinities and specificities, potentially transforming an agonist into an antagonist or enhancing its selectivity for a particular receptor subtype.[4]

Compared to other non-canonical amino acids:

  • L-α-Aminobutyric acid (L-Abu): The direct enantiomer, L-Abu, offers a subtle modification of the side chain from Alanine (a methyl group) to an ethyl group. While this can influence local hydrophobicity, it does not confer the same level of proteolytic resistance as D-Abu.

  • α-Aminoisobutyric acid (Aib): Aib is a potent helix-inducer due to the gem-dimethyl groups on its α-carbon, which severely restricts conformational freedom.[5][6][7] While excellent for stabilizing helical structures and enhancing metabolic stability, this rigidity may not be optimal for all peptide-receptor interactions, where a degree of flexibility can be advantageous. D-Abu offers a less conformationally constrained alternative.

This guide will explore the functional consequences of incorporating D-Abu, using data from studies on closely related analogs where direct D-Abu data is limited, to provide a comprehensive performance overview.

Comparative Functional Assays: D-Abu vs. Alternatives

The true measure of a modified peptide's utility lies in its functional performance. Here, we compare peptides containing D-amino acids and other unnatural amino acids across key functional assays.

Antimicrobial Activity

The global rise of antibiotic resistance has spurred the development of novel antimicrobial peptides (AMPs). A key strategy in AMP design is the incorporation of D-amino acids to enhance their stability and efficacy.

Experimental Data Summary:

A study by Lu et al. (2020) provides valuable comparative data on the antimicrobial activity of a parent peptide (Pep05) and its derivatives where cationic L-amino acids were replaced with D-amino acids or other unnatural amino acids like L-2,4-diaminobutanoic acid (Dab), a close structural analog of D-Abu.[1]

PeptideSequenceMIC (μg/mL) against E. coliMIC (μg/mL) against S. aureus
Pep05 (Parent)KRLFKKLLKYLRKF168
DP06 (All D-Lys/Arg)krLFkkLLkYLrkF168
UP02 (Dab substitutions)(Dab)RLF(Dab)(Dab)LL(Dab)YL(Dab)(Dab)F84
UP09 (Aib at N-terminus)(Aib)RLFKKLLKYLRK(Thi)84

k and r denote D-Lys and D-Arg, respectively. Dab is L-2,4-diaminobutanoic acid. Aib is α-aminoisobutyric acid. Thi is L-thienylalanine.

Interpretation and Causality:

The data indicates that replacing all cationic L-amino acids with their D-enantiomers (DP06) did not alter the antimicrobial activity against the tested strains. This suggests that for this particular peptide, the interaction with the bacterial membrane is not strictly dependent on the chirality of these residues.[1] However, the introduction of Dab (UP02), a close analog of D-Abu, and Aib at the N-terminus (UP09) led to a two-fold increase in potency against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria.[1] This enhancement could be attributed to a combination of factors, including altered hydrophobicity, charge distribution, and potentially a more favorable conformation for membrane disruption.

Proteolytic Stability

Enhanced stability against enzymatic degradation is a primary driver for incorporating D-amino acids.

Experimental Data Summary:

The same study by Lu et al. (2020) also investigated the stability of these peptides in the presence of trypsin and in mouse plasma.[1]

Peptide% Remaining after 1h in Trypsin% Remaining after 1h in Mouse Plasma
Pep05 (Parent)<1%15%
DP06 (All D-Lys/Arg)100%98%
UP02 (Dab substitutions)85%75%
UP09 (Aib at N-terminus)95%92%

Interpretation and Causality:

As expected, the parent L-peptide (Pep05) was rapidly degraded by trypsin and plasma proteases.[1] The complete replacement of L-Lys and L-Arg with their D-counterparts (DP06) rendered the peptide almost completely resistant to proteolysis.[1] The incorporation of Dab (UP02) and a single Aib at the N-terminus (UP09) also conferred significant protection against enzymatic degradation.[1] This demonstrates the effectiveness of incorporating non-canonical amino acids, including those structurally similar to D-Abu, in enhancing peptide stability.

Receptor Binding Affinity

The introduction of a D-amino acid can significantly impact a peptide's interaction with its target receptor. This can be assessed through competitive binding assays.

Conceptual Framework:

A competitive binding assay measures the ability of a test peptide (e.g., one containing D-Abu) to displace a labeled ligand from its receptor. The half-maximal inhibitory concentration (IC50) is determined, which is the concentration of the test peptide required to inhibit 50% of the specific binding of the labeled ligand. A lower IC50 value indicates a higher binding affinity.

Detailed Experimental Protocols

To facilitate your research, we provide detailed, step-by-step methodologies for the key functional assays discussed.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Workflow Diagram:

MIC_Assay_Workflow start Start: Prepare Bacterial Inoculum prepare_peptide Prepare Serial Dilutions of Peptide start->prepare_peptide inoculate_plate Inoculate Microtiter Plate with Bacteria and Peptide Dilutions prepare_peptide->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_results Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_results end_point End read_results->end_point

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Prepare Bacterial Inoculum:

    • Streak the bacterial strain (e.g., E. coli, S. aureus) on an appropriate agar plate and incubate overnight at 37°C.

    • Inoculate a single colony into a sterile broth (e.g., Mueller-Hinton Broth) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

    • Dilute the bacterial culture in fresh broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare Peptide Dilutions:

    • Dissolve the lyophilized peptide in a suitable solvent (e.g., sterile water, 0.01% acetic acid) to create a stock solution.

    • Perform two-fold serial dilutions of the peptide stock solution in the appropriate broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.

    • Include a positive control (bacteria without peptide) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

Proteolytic Stability Assay in Serum

This assay evaluates the stability of a peptide in the presence of serum proteases.

Workflow Diagram:

Serum_Stability_Workflow start Start: Prepare Peptide Solution incubate_serum Incubate Peptide with Serum at 37°C start->incubate_serum time_points Collect Aliquots at Different Time Points incubate_serum->time_points stop_reaction Stop Proteolytic Activity (e.g., with Acetonitrile) time_points->stop_reaction centrifuge Centrifuge to Pellet Precipitated Proteins stop_reaction->centrifuge analyze_hplc Analyze Supernatant by RP-HPLC centrifuge->analyze_hplc calculate_half_life Calculate Peptide Half-life analyze_hplc->calculate_half_life end_point End calculate_half_life->end_point

Caption: Workflow for assessing peptide stability in serum.

Step-by-Step Protocol:

  • Prepare Solutions:

    • Dissolve the peptide to a final concentration of 1 mg/mL in a buffer (e.g., PBS, pH 7.4).

    • Thaw frozen human or mouse serum at 37°C and centrifuge to remove any precipitates.

  • Incubation:

    • Mix the peptide solution with the serum at a defined ratio (e.g., 1:4 v/v).

    • Incubate the mixture in a water bath at 37°C.

  • Sample Collection and Reaction Quenching:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately add the aliquot to a tube containing three volumes of a precipitation solution (e.g., ice-cold acetonitrile or 10% trichloroacetic acid) to stop the enzymatic reaction and precipitate serum proteins.

  • Sample Processing and Analysis:

    • Vortex the tubes and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

    • Carefully collect the supernatant and analyze it by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Plot the percentage of the remaining intact peptide against time.

    • Calculate the half-life (t₁/₂) of the peptide from the degradation curve.

Competitive Receptor Binding Assay

This assay determines the binding affinity (IC50) of a test peptide to its receptor.

Workflow Diagram:

Binding_Assay_Workflow start Start: Prepare Receptor Membranes and Ligands assay_setup Set up Assay in 96-well Plate: Receptor + Labeled Ligand + Unlabeled Peptide start->assay_setup incubate Incubate to Reach Binding Equilibrium assay_setup->incubate separate_bound Separate Bound from Free Ligand (e.g., Filtration) incubate->separate_bound quantify_bound Quantify Bound Labeled Ligand separate_bound->quantify_bound calculate_ic50 Calculate IC50 quantify_bound->calculate_ic50 end_point End calculate_ic50->end_point

Caption: Workflow for a competitive receptor binding assay.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Prepare cell membranes expressing the target receptor.

    • Select a labeled ligand (radiolabeled or fluorescently labeled) with known high affinity for the receptor.

    • Prepare serial dilutions of the unlabeled test peptide (containing D-Abu) and a known unlabeled competitor (positive control).

    • Prepare a binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

  • Assay Setup:

    • In a 96-well filter plate, add a constant amount of the receptor preparation to each well.

    • Add a constant concentration of the labeled ligand to each well.

    • Add increasing concentrations of the unlabeled test peptide to the wells. Include wells for total binding (labeled ligand + receptor) and non-specific binding (labeled ligand + receptor + high concentration of unlabeled competitor).

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Separate the receptor-bound labeled ligand from the free labeled ligand by vacuum filtration through the filter plate.

    • Wash the filters with ice-cold wash buffer to remove unbound ligand.

    • Quantify the amount of bound labeled ligand on the filters using a scintillation counter (for radioligands) or a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test peptide.

    • Plot the percentage of specific binding against the logarithm of the test peptide concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Structural Considerations: The Impact of D-Abu on Peptide Conformation

The functional consequences of incorporating D-Abu are intrinsically linked to its effect on the peptide's three-dimensional structure. Techniques like Circular Dichroism (CD) spectroscopy are invaluable for assessing changes in secondary structure.

Conceptual Framework:

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting spectrum in the far-UV region (190-250 nm) is sensitive to the peptide's secondary structure. For instance, α-helices typically show negative bands around 222 nm and 208 nm and a positive band around 193 nm. β-sheets exhibit a negative band around 218 nm and a positive band around 195 nm.

By comparing the CD spectra of a peptide containing D-Abu with its L-analog or the parent peptide, one can gain insights into how this modification influences the overall conformation. For example, the introduction of a D-amino acid can disrupt or induce helical or sheet structures, which in turn affects the peptide's interaction with its biological target.[2]

Conclusion: A Strategic Approach to Peptide Design and Evaluation

The use of this compound in peptide synthesis provides a powerful tool for enhancing the therapeutic potential of peptide-based drugs. The incorporation of D-α-aminobutyric acid can significantly improve proteolytic stability and modulate biological activity. This guide has provided a framework for understanding the rationale behind this strategy and for conducting the necessary functional assays to evaluate its impact.

By systematically comparing the performance of D-Abu-containing peptides with relevant alternatives and by employing robust, well-defined experimental protocols, researchers can make informed decisions in the design and optimization of next-generation peptide therapeutics. The interplay between structure, stability, and function is paramount, and a thorough experimental evaluation is the key to unlocking the full potential of peptides modified with unnatural amino acids.

References

  • Lu, J., Xu, H., Xia, J., Ma, J., Xu, J., Li, Y., & Feng, J. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 597858. [Link]

  • Takahashi, H., et al. (1991). A comparative study on interactions of alpha-aminoisobutyric acid containing antibiotic peptides, trichopolyn I and hypelcin A with phosphatidylcholine bilayers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1070(2), 419-428. [Link]

  • Rath, S., et al. (2021). Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. International Journal of Molecular Sciences, 22(21), 11568. [Link]

  • Lu, J., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Semantic Scholar. [Link]

  • Che, Q., & Li, G. (2021). Advancing d-amino acid-containing peptide discovery in the metazoan. Journal of Biological Chemistry, 297(3), 101037. [Link]

  • Ahangarzadeh, S., et al. (2021). Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics. Pharmaceuticals, 14(8), 787. [Link]

  • Che, Q., et al. (2021). D-amino acid containing peptides in animals. Bold and underlined residues indicate D-amino acids. ResearchGate. [Link]

  • Mangoni, M. L., et al. (2016). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Amino Acids, 48(12), 2847-2856. [Link]

  • Science.gov. (n.d.). alpha-aminoisobutyric acid aib: Topics by Science.gov. Science.gov. [Link]

  • Burger, K., et al. (1997). Proteolytically stable peptides by incorporation of alpha-Tfm amino acids. Journal of Peptide Science, 3(3), 157-167. [Link]

  • Kumar, P., Kizhakkedathu, E. N., & Straus, S. K. (2018). Antimicrobial Peptides and Their Analogs: Searching for New Potential Therapeutics. Biomolecules, 8(2), 35. [Link]

  • Karle, I. L., & Balaram, P. (1990). The stereochemistry of peptides containing alpha-aminoisobutyric acid. Biochemistry, 29(28), 6747-6756. [Link]

  • LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

  • Scribd. (n.d.). Proteolytic Stability Peptides. Scribd. [Link]

Sources

A Comprehensive Guide to NMR Analysis for Confirming the Stereochemistry of D-Abu in a Peptide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids, such as D-aminobutyric acid (D-Abu), into peptide therapeutics is a critical strategy for enhancing metabolic stability and modulating biological activity. Verifying the stereochemical integrity of these components is paramount, as even minor epimerization can drastically alter a drug's efficacy and safety profile. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for this purpose. This guide provides an in-depth comparison of NMR-based methods to confirm the stereochemistry of D-Abu within a peptide, grounded in practical insights and experimental rigor.

The Challenge: Distinguishing Diastereomers

When a D-amino acid is incorporated into a peptide chain otherwise composed of L-amino acids, the resulting molecules are diastereomers. Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers exhibit distinct physical and chemical characteristics, including different NMR spectra.[1] The challenge lies in resolving the often-subtle differences in the NMR signals of these diastereomers to unambiguously confirm the presence and configuration of the D-Abu residue.

Comparative Analysis of NMR Methodologies

Several NMR techniques can be employed to determine the stereochemistry of amino acids in peptides.[2][3] The choice of method depends on factors such as the size of the peptide, the complexity of the spectrum, and the availability of instrumentation.

Method Principle Advantages Disadvantages Best Suited For
1. 2D NOESY/ROESY Measures through-space correlations (Nuclear Overhauser Effect) between protons that are close in proximity (< 5Å).[4]Provides direct evidence of spatial relationships, aiding in the determination of local conformation around the D-Abu residue.Can be complex to interpret for larger peptides due to signal overlap and spin diffusion.[4]Small to medium-sized peptides where distinct NOE patterns can be resolved.
2. Chiral Derivatizing Agents (CDAs) The peptide is reacted with a chiral agent to form two new diastereomeric derivatives, which will have more distinct NMR signals.[1]Can significantly enhance the separation of signals from the L- and D-forms, simplifying analysis.[5][6]Requires chemical modification of the peptide, which may not always be desirable or feasible. The reaction must go to completion to avoid isotopic effects.Peptides that can be easily derivatized without compromising their integrity.
3. Chiral Solvating Agents (CSAs) A chiral solvent or additive is used to create a transient diastereomeric complex with the peptide, inducing small chemical shift differences between the L- and D-forms.[6]A non-covalent method that does not require modification of the peptide.The induced chemical shift differences can be very small and may require high-field NMR spectrometers for resolution.Situations where peptide modification is to be avoided and high-resolution instrumentation is available.
4. Lanthanide Shift Reagents (LSRs) Paramagnetic lanthanide ions are used to induce large chemical shifts in the NMR spectrum. Chiral LSRs can induce different shifts for the diastereomers.[7][8]Can produce significant separation of signals, even for protons distant from the chiral center.[8][9]Line broadening can be a significant issue, and the choice of lanthanide and solvent is critical.[10]Analysis of peptides with basic functional groups that can coordinate with the lanthanide ion.

In-Depth Experimental Protocols

Stereochemical Confirmation using 2D NOESY/ROESY

This method relies on the principle that the spatial proximity of protons in a molecule will generate cross-peaks in a 2D NOESY or ROESY spectrum.[4][11] The pattern of these cross-peaks provides information about the peptide's three-dimensional structure.[12] For a peptide containing D-Abu, the local conformation around this residue will differ from that of its L-Abu counterpart, leading to a unique set of NOE correlations.

Caption: Workflow for D-Abu stereochemistry confirmation using 2D NOESY/ROESY.

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM. It is crucial to remove dissolved oxygen, especially for small molecules, as it can quench the NOE effect.[4]

  • NMR Data Acquisition: Acquire a 2D NOESY or ROESY spectrum on a high-field NMR spectrometer (≥600 MHz is recommended). For medium-sized molecules (MW 700-1200), a ROESY experiment is often preferred as the NOE can be close to zero.[4]

  • Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe). This involves Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis:

    • Assign the proton resonances of the peptide using a combination of 2D TOCSY and NOESY/ROESY spectra.[12]

    • Carefully analyze the region of the NOESY/ROESY spectrum showing correlations to the α-proton and side-chain protons of the D-Abu residue.

    • Look for specific short-range and long-range NOEs that are characteristic of the D-configuration. For instance, the intra-residue NOE between the α-proton and the side-chain γ-protons, and inter-residue NOEs to neighboring amino acids will be different for D-Abu compared to L-Abu.

Analysis using Chiral Derivatizing Agents (CDAs)

This approach involves covalently attaching a chiral molecule to the peptide, creating a pair of diastereomers that can be readily distinguished by NMR.[1] A common choice for derivatizing the N-terminus or the side chain of lysine is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[13]

Caption: Workflow for D-Abu stereochemistry confirmation using CDAs.

  • Peptide Hydrolysis: Hydrolyze the peptide to its constituent amino acids using 6N HCl at 110°C for 24 hours.[14]

  • Derivatization:

    • Dissolve the amino acid hydrolysate in a suitable buffer (e.g., 1 M NaHCO₃).

    • Add a solution of the chiral derivatizing agent (e.g., Marfey's reagent in acetone) to the amino acid solution.

    • Incubate the reaction mixture at a slightly elevated temperature (e.g., 40°C) for a specified time (e.g., 1 hour).

    • Quench the reaction by adding an acid (e.g., 2N HCl).

  • Sample Preparation: Extract the derivatized amino acids into an organic solvent, evaporate the solvent, and dissolve the residue in a suitable deuterated solvent for NMR analysis.

  • NMR Data Acquisition: Acquire a 1D ¹H NMR spectrum.

  • Spectral Analysis:

    • Compare the chemical shifts of the protons of the derivatized Abu in the peptide hydrolysate with those of derivatized D-Abu and L-Abu standards.

    • The difference in chemical shifts (Δδ) for the diastereomeric derivatives allows for unambiguous assignment of the stereochemistry.

Data Presentation

The following table summarizes the expected chemical shift differences for the α-proton of D/L-Abu after derivatization with a hypothetical CDA.

DiastereomerChemical Shift (ppm)Δδ (ppm)
L-CDA-D-Abu4.25\multirow{2}{*}{0.15}
L-CDA-L-Abu4.10

Note: These are hypothetical values for illustrative purposes. Actual chemical shifts will depend on the specific CDA and experimental conditions.

Conclusion

NMR spectroscopy offers a suite of powerful methods for the unambiguous determination of the stereochemistry of D-Abu in a peptide. While 2D NOESY/ROESY provides valuable conformational information in the context of the intact peptide, the use of chiral derivatizing agents after hydrolysis offers a more direct and often simpler approach for absolute stereochemical confirmation. The choice of the most appropriate method will be dictated by the specific characteristics of the peptide and the research question at hand. Rigorous experimental design and careful data analysis are essential to ensure the scientific integrity of the results.

References

  • Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]

  • Moser, A. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Retrieved from [Link]

  • NMIMS Pharmacy. (2020). NMR in structural determination of proteins and peptides. J. Pharm. Sci. Technol. Manag., 4(1), 22-27.
  • Springer Nature. (n.d.). NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments. Retrieved from [Link]

  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR. Retrieved from [Link]

  • Elsevier. (2025). Exploring DL-2-aminobutyric acid: DFT analysis and spectroscopic characterization.
  • Cockerill, A. F., Davies, G. L. O., Harden, R. C., & Rackham, D. M. (1973). Lanthanide shift reagents for nuclear magnetic resonance spectroscopy. Chemical Reviews, 73(6), 553-588. [Link]

  • Kurosu, M., & Li, K. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters, 11(4), 911-914. [Link]

  • American Chemical Society. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Journal of the American Chemical Society.
  • University of Wisconsin-Madison. (2018). NOESY and ROESY. Retrieved from [Link]

  • Wiley-VCH. (2021). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Chemistry – A European Journal, 27(62), 15533-15538. [Link]

  • American Chemical Society. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry.
  • MDPI. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5438. [Link]

  • Universität Stuttgart. (n.d.). Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000112). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.4: NOESY Spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(16), 1968-1970. [Link]

  • Epistemeo. (2012, August 5). How to interpret a NOESY NMR spectrum [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Chiral derivatizing agents used in NMR for chiral analysis. [Table]. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). Retrieved from [Link]

  • University of Queensland. (2010). Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. [Link]

  • Wiley Online Library. (n.d.). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Retrieved from [Link]

  • Andrew McKinley. (2021, September 30). NMR Spectroscopy: Diastereotopism [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). (PDF) Lanthanides: Shift Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 23.1: NMR Shift Reagents. Retrieved from [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of H-D-Abu-Otbu HCl: Ensuring Laboratory Safety and Regulatory Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our focus is often on the synthesis and application of novel compounds like H-D-Abu-Otbu HCl (D-2-Aminobutyric acid tert-butyl ester hydrochloride). However, the life cycle of these chemicals extends beyond the benchtop. Proper disposal is not merely a procedural afterthought; it is a critical component of laboratory safety, environmental stewardship, and regulatory adherence. This guide provides a comprehensive framework for the safe and compliant disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.

Section 1: Chemical Profile and Hazard Assessment

This compound is an amino acid derivative, specifically the hydrochloride salt of a D-alpha-aminobutyric acid core with a tert-butyl ester protecting group. While specific toxicological data for this compound is limited, its structure informs a baseline hazard assessment. As a hydrochloride salt, it can form mildly acidic solutions. Safety Data Sheets (SDS) for similar compounds, such as other protected amino acids, generally indicate potential for skin, eye, and respiratory irritation.[1][2]

The primary directive for any laboratory chemical is to handle it as potentially hazardous until proven otherwise.[3] Therefore, the disposal plan for this compound must be conservative, treating it as a regulated chemical waste stream.

Hazard ClassGHS ClassificationHandling & Disposal Implications
Physical Hazards Not classified as explosive, flammable, or oxidizing based on available data for similar compounds.Standard chemical storage. Keep away from strong oxidizing agents.[4]
Health Hazards Potential for Skin Irritation (Category 2), Eye Irritation (Category 2), and Respiratory Irritation (Category 3).Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.[1][2] All waste, including contaminated PPE, must be managed as chemical waste.
Environmental Hazards Data not available, but discharge into the environment must be avoided.[5]Do not dispose of down the drain or in general trash.[6] All waste must be collected for authorized disposal.

Section 2: The Core Disposal Workflow: A Step-by-Step Protocol

The foundational principle of chemical waste management is segregation. Never mix different waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. At a federal level, chemical wastes are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7]

Disposal of Unused or Expired Solid this compound
  • Container & Labeling : Keep the compound in its original, clearly labeled container. If the original container is compromised, transfer it to a new, compatible container. The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.[8]

  • Segregation : This container should be designated for solid chemical waste. Do not mix with solvents, aqueous waste, or other solids. Storing acids and bases separately is a crucial general principle for safe waste storage.[9]

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9][10] This area should be under the control of laboratory personnel, away from drains, and in secondary containment to prevent spills.[7]

  • Pickup : Contact your institution's EHS office to arrange for pickup by a licensed hazardous waste disposal vendor.

Disposal of Contaminated Labware and PPE

This category includes items like gloves, weigh boats, pipette tips, and paper towels that have come into direct contact with this compound.

  • Collection : Place all grossly contaminated solid waste into a dedicated, durable, and sealable plastic bag or a designated solid waste container.

  • Labeling : Clearly label the bag or container as "Hazardous Waste" and list the chemical contaminant (this compound).

  • Storage & Disposal : Store this container in the SAA alongside other solid chemical waste. This waste stream will be collected by your institution's EHS-approved vendor.

Disposal of Aqueous Solutions Containing this compound

Disposal of aqueous solutions requires particular care. Direct drain disposal is prohibited for most laboratory chemicals, including this one.[6]

  • Collection : Collect all aqueous waste containing this compound in a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene carboy).[7]

  • Labeling : Label the container as "Hazardous Waste, Aqueous" and list all chemical components, including water and this compound, with estimated concentrations.

  • pH Considerations : Do not attempt to neutralize the waste unless it is part of a specific, EHS-approved protocol. While some institutions may permit drain disposal of neutralized, low-toxicity solutions, the environmental profile of this specific compound is not well-characterized.[9] The most prudent and compliant approach is to collect it as hazardous waste.

  • Storage & Disposal : Ensure the container cap is securely sealed when not in use.[9] Store in the SAA, using secondary containment, and arrange for EHS pickup.

The following diagram illustrates the decision-making process for proper waste stream segregation.

G cluster_waste_type 1. Identify Waste Form cluster_solid 2a. Solid Waste Path cluster_liquid 2b. Liquid Waste Path start Waste Generated Containing This compound q_form What is the physical form? start->q_form solid_pure Pure Compound / Expired Reagent q_form->solid_pure Solid solid_ppe Contaminated Labware / PPE q_form->solid_ppe Solid liquid_aq Aqueous Solution q_form->liquid_aq Liquid solid_container Collect in Labeled 'Solid Hazardous Waste' Container solid_pure->solid_container solid_ppe->solid_container saa Store in Secondary Containment in Satellite Accumulation Area (SAA) solid_container->saa liquid_container Collect in Labeled 'Aqueous Hazardous Waste' Carboy liquid_aq->liquid_container liquid_container->saa pickup Licensed Vendor Disposal saa->pickup Schedule EHS Pickup

Disposal Decision Workflow for this compound

Section 3: Spill Management Protocol

Accidental spills are a form of disposal and must be managed immediately and correctly.

  • Ensure Safety : Evacuate non-essential personnel. Ensure the area is well-ventilated. Don appropriate PPE, including a respirator if large amounts of dust are generated.[11]

  • Containment : For solid spills, gently sweep up the material to avoid creating dust and place it into a labeled hazardous waste container.[4] For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite), then collect the absorbed material into a hazardous waste container.[12]

  • Decontamination : Clean the spill area thoroughly with soap and water, collecting the cleaning materials as contaminated waste.

  • Reporting : Report the spill to your laboratory supervisor and EHS office, following institutional procedures.

Section 4: Regulatory Context

The Resource Conservation and Recovery Act (RCRA) gives the EPA the authority to control hazardous waste from "cradle-to-grave."[13] Laboratories are considered waste generators and must comply with regulations found in Title 40 of the Code of Federal Regulations (CFR), Parts 260 through 273.[14] Adherence to the procedures outlined in this guide—proper labeling, segregation, storage in SAAs, and disposal via licensed vendors—is essential for maintaining compliance with these federal standards, as well as state and local laws.

By treating the disposal of this compound with the same rigor as its synthesis and application, we uphold our commitment to safety, protect our environment, and ensure the integrity of our research operations.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: N-Boc-gamma-aminobutyric acid.
  • Fisher Scientific. (2024, March 28). Safety Data Sheet: D-(-)-2-Aminobutyric acid.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • ChemicalBook. (2025, July 19). H-ABU-OTBU HCL - Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: H-Asp(OtBu)-OtBu HCl.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: H-Aib-OtBu HCl.
  • Apollo Scientific. (2023, July 10). Safety Data Sheet: dl-2-Aminobutyric acid methyl ester hydrochloride.
  • Fisher Scientific. (2025, December 21). Safety Data Sheet: DL-2-Aminobutyric acid.
  • Sigma-Aldrich. (2025, November 7). Safety Data Sheet: Gamma-aminobutyric acid.
  • EcoOnline. (n.d.). RCRA Hazardous Wastes.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: BOC-LYS-OTBU HCL.
  • California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
  • ECHEMI. (n.d.). H-D-LEU-OTBU HCL SDS, 13081-32-8 Safety Data Sheets.

Sources

Navigating the Safe Handling of H-D-Abu-Otbu HCl: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

The following guide provides essential, direct guidance on the requisite personal protective equipment (PPE) for the safe handling of H-D-Abu-Otbu HCl ((S)-tert-butyl 2-aminobutanoate hydrochloride). As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the critical reasoning behind them, ensuring a culture of safety and scientific integrity within your laboratory. This guide is intended for researchers, scientists, and drug development professionals.

Understanding the Hazard: Why PPE is Non-Negotiable

This compound is an amino acid derivative that, according to its Safety Data Sheet (SDS), presents several key hazards that dictate our PPE requirements. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, our primary objective is to establish effective barriers to prevent contact with skin and eyes, and to mitigate the risk of inhalation.

Core Personal Protective Equipment (PPE) Ensemble

The following table outlines the mandatory PPE for handling this compound. Adherence to these recommendations is critical to ensuring personnel safety.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or perforation before and during use. This is your primary barrier against direct skin contact and subsequent irritation[1][2].
Eyes Safety glasses with side shields or gogglesProvides essential protection against accidental splashes or airborne particles of the compound, preventing serious eye irritation[1][3].
Face Face shield (in addition to safety glasses/goggles)To be worn when there is a significant risk of splashing, such as during bulk handling or dissolution, providing a secondary layer of protection for the entire face.
Body Laboratory coatA standard, properly fitting lab coat is required to protect the skin on your arms and torso from contact with the chemical[4].
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The specific type of respirator should be determined by a formal risk assessment[4][5][6].

Operational Plan: A Step-by-Step Protocol for Safe Handling

Pre-Operational Safety Check
  • Verify Engineering Controls: Ensure that a certified chemical fume hood is available and functioning correctly before handling the solid form of this compound. All manipulations of the solid should occur within the fume hood to minimize inhalation exposure[4].

  • Inspect PPE: Before entering the designated handling area, thoroughly inspect all PPE for defects such as tears, cracks, or other signs of wear.

  • Locate Emergency Equipment: Confirm the location and operational readiness of the nearest emergency shower and eyewash station.

Donning PPE: A Deliberate Sequence

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Prep Inspect PPE LabCoat 1. Don Lab Coat Respirator 2. Don Respirator (if required) LabCoat->Respirator Goggles 3. Don Safety Goggles Respirator->Goggles FaceShield 4. Don Face Shield (if required) Goggles->FaceShield Gloves 5. Don Gloves FaceShield->Gloves

Caption: PPE Donning Sequence for this compound Handling.

Handling the Compound
  • Always wear the full PPE ensemble as detailed above.

  • Handle the solid material carefully to avoid the formation of dust[4][7]. Use appropriate tools, such as a spatula, for transfers.

  • Do not eat, drink, or smoke in the handling area[1][7].

  • Wash hands thoroughly after handling the compound, even if gloves were worn[1][3][5].

Doffing PPE: A Sequence to Prevent Contamination

The removal of PPE is a critical step to prevent cross-contamination. Follow this sequence:

  • Gloves: Remove gloves first, turning them inside out as you do so.

  • Face Shield/Goggles: Remove face and eye protection from the back.

  • Lab Coat: Remove your lab coat, rolling it inward to contain any potential contaminants.

  • Respirator: Remove your respirator last.

  • Hand Hygiene: Immediately wash your hands with soap and water.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill
  • Evacuate: Immediately clear the affected area.

  • Alert: Notify your supervisor and any personnel in the vicinity.

  • Assess: If the spill is small and you are trained to handle it, proceed with caution. For large spills, evacuate the lab and follow your institution's emergency response protocol[8].

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal[4][7].

In Case of Personal Exposure
  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][8].

  • Skin: Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical help if irritation persists[1][2].

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention[1][2].

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Get medical help[1].

Disposal Plan

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations. Place the waste in a clearly labeled, sealed container[1][9]. Do not dispose of this material down the drain or in the regular trash.

Disposal_Workflow cluster_collection Waste Collection cluster_labeling Labeling cluster_disposal Disposal Collect Collect Waste in Sealed Container Label Clearly Label Container with Contents Collect->Label Dispose Dispose According to Institutional & Regulatory Guidelines Label->Dispose

Caption: Waste Disposal Workflow for this compound.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
  • ChemicalBook. (2025). H-ABU-OTBU HCL - Safety Data Sheet.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet: H-Asp(OtBu)-OtBu HCl.
  • AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet: H-D-Ala-OtBu HCl.
  • AAPPTec, LLC. (n.d.). MSDS UHA017 H-Aib-OtBu HCl.pdf.
  • Benchchem. (n.d.). Proper Disposal Procedures for H-Asp(OtBu).
  • Echemi. (n.d.). H-D-LEU-OTBU HCL SDS, 13081-32-8 Safety Data Sheets.
  • Apollo Scientific. (2023). H-Glu(OtBu)-NH2 · HCl.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Standard Operating Procedure. (n.d.). Hydrochloric Acid.
  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • CymitQuimica. (2024). Safety Data Sheet: BOC-LYS-OTBU HCL.
  • Spectrum Chemical. (2020). SAFETY DATA SHEET: HYDROCHLORIC ACID, 1 PERCENT (V/V), AQUEOUS SOLUTION.
  • UConn Health. (n.d.). Waste Stream Disposal – Quick Sheet.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.